molecular formula C14H16BNO4S B1440835 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid CAS No. 1072946-63-4

2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid

Cat. No.: B1440835
CAS No.: 1072946-63-4
M. Wt: 305.2 g/mol
InChI Key: HHRKXIUUPXKKLE-UHFFFAOYSA-N
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Description

2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid is a useful research compound. Its molecular formula is C14H16BNO4S and its molecular weight is 305.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[2-(benzylsulfamoyl)-5-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BNO4S/c1-11-7-8-14(13(9-11)15(17)18)21(19,20)16-10-12-5-3-2-4-6-12/h2-9,16-18H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRKXIUUPXKKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C)S(=O)(=O)NCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674618
Record name [2-(Benzylsulfamoyl)-5-methylphenyl]boronic acid
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Molecular Weight

305.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072946-63-4
Record name B-[5-Methyl-2-[[(phenylmethyl)amino]sulfonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072946-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Benzylsulfamoyl)-5-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid (CAS No. 1072946-63-4), a key building block in modern medicinal chemistry. This document delves into its physicochemical properties, outlines plausible synthetic and purification strategies based on established methodologies for analogous compounds, and details robust analytical characterization techniques. Furthermore, it explores the significant potential of this molecule and its derivatives in drug discovery, with a particular focus on their role as enzyme inhibitors. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics.

Introduction: The Rising Prominence of Boronic Acids in Drug Discovery

Boronic acids and their derivatives have emerged as a privileged class of compounds in medicinal chemistry, transitioning from niche reagents to integral components of several FDA-approved drugs.[1][2] Their unique ability to form reversible covalent bonds with diols, particularly those found in the active sites of enzymes, has positioned them as powerful tools for designing potent and selective inhibitors.[2][3] The boronic acid moiety can mimic the tetrahedral transition state of substrate hydrolysis, leading to high-affinity binding to the target enzyme.[2]

This compound belongs to the family of arylboronic acids, which are widely utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] The presence of the N-benzylsulfamoyl group introduces specific steric and electronic properties that can be exploited to fine-tune the binding affinity and selectivity of drug candidates. This guide will provide a detailed exploration of this versatile molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 1072946-63-4[4]
Molecular Formula C₁₄H₁₆BNO₄S[4]
Molecular Weight 305.16 g/mol [4]
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO; sparingly soluble in water (predicted)General knowledge
pKa The boronic acid moiety typically has a pKa in the range of 8-9, which can be influenced by the electronic nature of the substituents. The sulfonamide proton is also acidic.General knowledge

Synthesis and Purification

Proposed Synthetic Pathway

Synthesis A 2-Bromo-4-methylaniline B 2-Bromo-N-benzyl-4-methylbenzenesulfonamide A->B 1. Diazotization (NaNO₂, HCl) 2. SO₂, CuCl₂ 3. Benzylamine, Base C This compound B->C 1. n-BuLi or i-PrMgCl 2. Triisopropyl borate 3. Acidic workup EnzymeInhibition cluster_0 Enzyme Active Site Serine Serine Residue (Nucleophile) Pocket Hydrophobic Pocket Inhibitor 2-(N-Benzylsulfamoyl)- 5-methylphenylboronic acid BoronicAcid Boronic Acid Moiety Inhibitor->BoronicAcid Benzylsulfamoyl N-Benzylsulfamoyl Group Inhibitor->Benzylsulfamoyl BoronicAcid->Serine Reversible Covalent Bond (Tetrahedral Intermediate Mimic) Benzylsulfamoyl->Pocket Hydrophobic/Aromatic Interactions SuzukiCoupling A 2-(N-Benzylsulfamoyl)- 5-methylphenylboronic acid C Biaryl Product A->C B Aryl/Heteroaryl Halide (R-X) B->C Catalyst Pd Catalyst, Base Catalyst->C

References

[5-Methyl-2-[[(phenylmethyl)amino]sulfonyl]phenyl]boronic acid structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to [5-Methyl-2-[[(phenylmethyl)amino]sulfonyl]phenyl]boronic Acid: Structure, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive analysis of [5-Methyl-2-[[(phenylmethyl)amino]sulfonyl]phenyl]boronic acid, a specialized arylboronic acid with significant potential in medicinal chemistry and drug development. We will dissect its molecular architecture, detailing the individual contributions of the boronic acid moiety, the N-benzylsulfonamide group, and the specific substitution pattern on the phenyl ring. This guide outlines a plausible, multi-step synthetic pathway with detailed protocols, grounded in established organic chemistry principles. Furthermore, it explores the compound's physicochemical properties and delves into its mechanistic potential as a therapeutic agent, particularly as a serine protease inhibitor. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of this promising class of molecules.

The Phenylboronic Acid Scaffold: A Foundation of Versatility

Phenylboronic acid and its derivatives represent a cornerstone of modern organic synthesis and medicinal chemistry.[1] The defining feature is the boronic acid group, -B(OH)₂, attached to a phenyl ring. The boron atom is sp²-hybridized, possessing an empty p-orbital, which imparts it with the characteristics of a mild Lewis acid.[2] This electronic nature allows boronic acids to engage in a variety of crucial chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2][3]

In the context of drug discovery, boronic acids have garnered immense interest for several reasons[4]:

  • Reversible Covalent Inhibition: They can form stable, yet reversible, covalent bonds with nucleophilic residues (like serine) in enzyme active sites.

  • Bioisosterism: The boronic acid group can act as a bioisostere of the carboxylic acid group, a common motif in biologically active molecules.[4]

  • Physicochemical Properties: They are generally stable, crystalline solids that are relatively easy to handle.[2][3]

  • Clinical Success: The approval of drugs like Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, validated boronic acids as a viable pharmacophore, spurring further research and development.[4][5]

Structural Elucidation and Key Features

The structure of [5-Methyl-2-[[(phenylmethyl)amino]sulfonyl]phenyl]boronic acid is a sophisticated assembly of functional groups, each contributing to its overall chemical personality and potential biological activity.

structure cluster_ring B B(OH)₂ C1 C2 C3 C4 C5 C6 Me H₃C Sulfonamide S(=O)₂-NH-CH₂-Ph p1->B C1 p1->p2 C p2->p3 C p3->p4 C p4->Me C5 p4->p5 C p5->p6 C p6->Sulfonamide C2 p6->p1 C

Caption: 2D structure of the title compound.

  • The Boronic Acid Moiety (-B(OH)₂): This is the primary reactive center for potential enzymatic interactions. In aqueous solution, it exists in a pH-dependent equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[6] The Lewis acidity of the boron atom is the key to its ability to accept a lone pair from a nucleophile, such as the hydroxyl group of a serine residue in a protease.

  • The N-Benzylsulfonamide Group (-SO₂NHCH₂Ph): This group is critically important for two reasons. Firstly, it is a strong electron-withdrawing group. Its placement at the ortho position to the boronic acid significantly lowers the pKa of the boronic acid. While unsubstituted phenylboronic acid has a pKa of about 8.8, sulfonamide-substituted analogs can have pKa values closer to physiological pH (7.1-7.4).[7] This is crucial, as the more acidic nature facilitates the formation of the tetrahedral boronate species, which is often the more active form for enzyme inhibition under biological conditions. Secondly, the benzyl group provides a large, hydrophobic substituent that can engage in specific interactions (e.g., van der Waals, π-stacking) within an enzyme's binding pocket, contributing to affinity and selectivity.

  • The 5-Methyl Group (-CH₃): This small alkyl group at the meta position relative to the sulfonamide provides steric bulk and modifies the electronic properties of the phenyl ring, which can fine-tune the molecule's binding affinity and pharmacokinetic profile.

Physicochemical Properties

PropertyEstimated Value / DescriptionRationale / Source Analog
Molecular Formula C₁₄H₁₆BNO₄SBased on structural components.
Molecular Weight 317.16 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for crystalline phenylboronic acids.[2]
pKa ~7.0 - 7.5The presence of a strong electron-withdrawing sulfonamide group significantly lowers the pKa from the baseline of ~8.8 for phenylboronic acid.[7]
Solubility Soluble in polar organic solvents (DMSO, MeOH, THF); sparingly soluble in water.General property of substituted phenylboronic acids.[2]
Hydrogen Bond Donors 3 (two from -B(OH)₂, one from -NH-)Based on structure; similar to analogs like C₇H₉BFNO₂[8].
Hydrogen Bond Acceptors 4 (four from -SO₂ and -B(OH)₂)Based on structure; similar to analogs like C₇H₉BFNO₂S[9].

Proposed Synthetic Pathway

The synthesis of this molecule can be logically achieved through a multi-step process starting from a commercially available precursor. The key transformations are the formation of the sulfonamide bond and the introduction of the boronic acid group.

synthesis A 2-Bromo-4-methylaniline B Diazotization (NaNO₂, HCl) A->B Step 1 C Sulfonylation (SO₂, CuCl₂) B->C Step 2 D 2-Bromo-4-methyl- benzenesulfonyl chloride C->D E Amidation (Benzylamine, Pyridine) D->E Step 3 F N-Benzyl-2-bromo-4-methyl- benzenesulfonamide E->F G Borylation 1) n-BuLi, THF, -78°C 2) B(OⁱPr)₃ 3) HCl (aq) F->G Step 4 H [5-Methyl-2-[[(phenylmethyl)amino]- sulfonyl]phenyl]boronic acid G->H

Caption: Proposed synthetic workflow for the title compound.

Experimental Protocol (Hypothetical)

Step 3: Synthesis of N-Benzyl-2-bromo-4-methylbenzenesulfonamide

  • In a round-bottom flask under an inert atmosphere (N₂), dissolve 2-bromo-4-methylbenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add pyridine (1.2 eq) followed by the dropwise addition of benzylamine (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with 1M HCl (aq) and transfer to a separatory funnel.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

    • Causality: Pyridine acts as a base to neutralize the HCl byproduct of the amidation reaction, driving the reaction forward. The aqueous workup removes excess pyridine and other water-soluble impurities.

Step 4: Synthesis of [5-Methyl-2-[[(phenylmethyl)amino]sulfonyl]phenyl]boronic acid

  • In a flame-dried, three-neck flask under a strict inert atmosphere (Argon), dissolve N-benzyl-2-bromo-4-methylbenzenesulfonamide (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi, 1.1 eq) dropwise via syringe, maintaining the temperature below -70°C. Stir for 1 hour at -78°C.

  • To the resulting aryllithium species, add triisopropyl borate (B(OⁱPr)₃, 1.5 eq) dropwise, again maintaining the low temperature.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction to 0°C and carefully quench by adding 2M HCl (aq) until the solution is acidic (pH ~1-2). Stir vigorously for 1-2 hours to hydrolyze the boronate ester.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude boronic acid. Purification can be achieved by recrystallization.

    • Causality: This is a classic lithium-halogen exchange followed by borylation.[7] Anhydrous and inert conditions are absolutely critical as both n-BuLi and the intermediate aryllithium are extremely reactive towards water and oxygen. The low temperature (-78°C) is required to prevent side reactions. The final acidic hydrolysis step is necessary to convert the triisopropyl boronate ester intermediate into the desired boronic acid.[3]

Mechanistic Insights and Applications in Drug Discovery

The primary therapeutic hypothesis for this molecule is its function as a serine protease inhibitor. Serine proteases are a large family of enzymes involved in numerous physiological and pathological processes, making them attractive drug targets.

Mechanism of Serine Protease Inhibition

The mechanism involves the boronic acid acting as a transition-state analog.

  • Initial Binding: The inhibitor docks into the enzyme's active site. The N-benzylsulfonamide and methylphenyl groups engage with the S1, S2, etc. specificity pockets of the protease through hydrophobic and other non-covalent interactions.

  • Nucleophilic Attack: The catalytic serine's hydroxyl group (-CH₂OH) in the active site performs a nucleophilic attack on the electrophilic boron atom of the boronic acid.

  • Formation of a Tetrahedral Adduct: This attack results in the formation of a stable, tetrahedral boronate species, which is covalently bonded to the serine residue. This complex mimics the tetrahedral intermediate of peptide bond hydrolysis, but is significantly more stable, effectively "trapping" the enzyme in an inactive state. The reaction is reversible, a desirable property for many drug applications.

mechanism cluster_enzyme Enzyme Active Site Serine Ser-OH Adduct R-B(OH)₂-O-Ser (Tetrahedral Complex) Serine->Adduct Histidine His-Im Histidine->Serine General Base Catalysis Inhibitor R-B(OH)₂ (Trigonal Planar) Inhibitor->Adduct Nucleophilic Attack

Caption: Simplified mechanism of serine protease inhibition.

The design of our title compound is well-suited for this role. The sulfonamide group lowers the pKa, increasing the concentration of the reactive tetrahedral boronate at physiological pH, while the benzyl and methyl groups serve as "specificity elements" to target particular proteases.

Conclusion

[5-Methyl-2-[[(phenylmethyl)amino]sulfonyl]phenyl]boronic acid is a rationally designed molecule that leverages the unique chemical properties of the boronic acid functional group. Its structure, featuring a pKa-lowering sulfonamide and specificity-conferring substituents, makes it a compelling candidate for investigation as a serine protease inhibitor. The synthetic pathways to access this compound are well-established in the literature for related analogs. This guide provides a foundational understanding of its structure, synthesis, and mechanistic potential, offering a strong starting point for further research and development in medicinal chemistry.

References

A Technical Guide to 2-(N-Benzylsulfamoyl)-5-methylphenylboronic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, molecules that possess multiple, distinct functional groups are of paramount importance. 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid is one such molecule, incorporating a boronic acid moiety, a sulfonamide linkage, and aromatic scaffolds. This unique combination makes it a valuable building block and a subject of interest for various advanced applications. The boronic acid group is renowned for its role in Suzuki-Miyaura cross-coupling reactions and its ability to reversibly bind with diols, forming the basis for chemical sensors.[1][2][3] Concurrently, the sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, valued for its chemical stability and hydrogen bonding capabilities.[4]

This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, outline a representative synthetic workflow, explore its key applications with detailed protocols, and discuss its potential as a versatile tool in scientific discovery.

Physicochemical Properties

A precise understanding of a compound's properties is the foundation of its effective application. This compound is a solid material at room temperature, and its key identifiers and properties are summarized below. The exact molecular weight is 305.16 g/mol , derived from its molecular formula, C14H16BNO4S.[5][6]

PropertyValueSource(s)
Molecular Formula C14H16BNO4S[5]
Molecular Weight 305.16 g/mol [5][6]
CAS Number 1072946-63-4[5][6]
Synonyms [5-Methyl-2-[[(phenylmethyl)amino]sulfonyl]phenyl]boronic acid[7]
Appearance White to off-white solid (typical)N/A
Purity Typically ≥97%N/A

Synthesis and Mechanistic Insights

The synthesis of multi-substituted aromatic compounds like this compound requires a regioselective strategy. A plausible and common synthetic approach involves the ortho-directed metallation of a pre-formed sulfonamide, followed by quenching with a boron electrophile. This strategy leverages the directing ability of the sulfonamide group to achieve borylation at the desired position.

Representative Synthetic Workflow

The following diagram illustrates a logical synthetic pathway, starting from commercially available 4-methylbenzenesulfonyl chloride.

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Ortho-Directed Lithiation cluster_2 Step 3: Borylation & Hydrolysis A 4-Methylbenzenesulfonyl chloride C N-Benzyl-4-methylbenzenesulfonamide A->C Base (e.g., Pyridine) in DCM B Benzylamine B->C D Ortho-lithiated intermediate (transient) C->D n-BuLi or s-BuLi in THF, -78°C F Boronate ester intermediate D->F E Triisopropyl borate E->F Quench G 2-(N-Benzylsulfamoyl)-5- methylphenylboronic acid F->G Acidic workup (e.g., HCl)

Caption: General workflow for synthesizing the target compound.

Causality Behind Experimental Choices:

  • Step 1: The reaction of a sulfonyl chloride with a primary amine is a robust and high-yielding method for creating the foundational sulfonamide bond. Pyridine acts as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst.

  • Step 2: The key regioselective step. The sulfonamide group is a powerful ortho-directing group. The lithium atom of the organolithium reagent (like n-BuLi) is coordinated by the oxygen atoms of the sulfonyl group, which positions the butyl anion to deprotonate the adjacent ortho-proton on the aromatic ring. This is performed at low temperatures (-78 °C) to prevent side reactions and degradation of the lithiated intermediate.

  • Step 3: Triisopropyl borate is used as the boron source. It is a mild electrophile that readily reacts with the lithiated intermediate. The resulting boronate ester is then hydrolyzed under acidic conditions to yield the final boronic acid product.

Key Applications in Research & Development

The dual functionality of this molecule makes it a versatile building block, particularly in the construction of complex organic molecules and as a potential therapeutic agent.

Role in Suzuki-Miyaura Cross-Coupling

The primary application for many phenylboronic acids is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, allowing for the formation of C-C bonds between aryl groups. In this context, this compound serves as the organoboron partner, ready to be coupled with an aryl halide or triflate.

The general catalytic cycle is depicted below:

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X Ar-Pd(II)-X(L)₂ Oxidative Adduct Pd(0)L2->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar'(L)₂ Diaryl Complex Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (Ar'B(OH)₂ + Base) Ar-Ar' Ar-Ar' Product Ar-Pd(II)-Ar'->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling the title compound with a generic aryl bromide.

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired aryl bromide (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2-3 eq.).

  • Solvent Addition: Add a degassed solvent mixture. A common system is a 3:1 mixture of Dioxane and Water.

  • Reaction: Heat the mixture with vigorous stirring. Reaction temperatures typically range from 80 °C to 110 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired biaryl product.

Potential as a β-Lactamase Inhibitor Analog

The structural combination of a boronic acid and a sulfonamide is particularly interesting in the field of antibacterial research. Boronic acids are known transition-state analog inhibitors of serine proteases, including bacterial β-lactamases, which are key enzymes responsible for antibiotic resistance.[1] The sulfonamide moiety can mimic the canonical carboxamide found in many β-lactam antibiotics and can form crucial hydrogen bonds within the enzyme's active site.[1][8]

Research into sulfonamide boronic acids has shown they can act as potent inhibitors of β-lactamases like AmpC, with some analogs exhibiting Kᵢ values in the nanomolar range.[1][8] The benzyl group and methyl group on the phenyl ring of this compound would serve to probe specific hydrophobic pockets within the enzyme active site, potentially influencing binding affinity and selectivity. While specific inhibitory data for this exact compound is not publicly available, its structure represents a logical starting point for a fragment-based drug design campaign in this area.

Handling, Storage, and Safety

  • Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents. Boronic acids can be susceptible to dehydration to form boroxines or degradation via protodeboronation under harsh conditions.

  • Safety: The compound is classified as an irritant. Refer to the specific Safety Data Sheet (SDS) from the supplier for complete hazard information.

Conclusion

This compound is a highly functionalized building block with significant potential in organic synthesis and medicinal chemistry. Its precise molecular weight of 305.16 g/mol and well-defined structure make it a reliable component for constructing complex molecular architectures via Suzuki-Miyaura coupling. Furthermore, its inherent structural motifs—the boronic acid and the sulfonamide—position it as an intriguing candidate for development as an enzyme inhibitor, particularly in the ongoing battle against antibiotic resistance. This guide has provided the foundational knowledge for researchers to confidently incorporate this versatile compound into their discovery workflows.

References

An In-Depth Technical Guide to the Physical Properties of 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylboronic acids (PBAs) represent a versatile and indispensable class of compounds with profound applications across synthetic, medicinal, and materials chemistry.[1] Their utility as key reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, has revolutionized the construction of carbon-carbon bonds.[2][3] Beyond synthesis, their unique ability to form reversible covalent bonds with diols makes them critical components in the design of sensors and drug delivery systems.[1][2]

This technical guide focuses on a specific, highly functionalized derivative: 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid . The presence of a sulfonamide moiety, in conjunction with the boronic acid group, introduces structural complexity and potential for diverse chemical interactions, making a thorough understanding of its physical properties essential for its effective application. For professionals in drug development, these properties govern critical parameters such as solubility, stability, and formulation feasibility. For synthetic chemists, they dictate reaction conditions, purification strategies, and material handling.

This document provides a comprehensive analysis of the core physicochemical properties of this compound, outlines authoritative experimental protocols for their determination, and discusses the direct implications of these properties for research and development.

Chemical Identity and Molecular Structure

A precise understanding of the molecular structure is the foundation for interpreting its physical properties. The key identifiers for this compound are summarized below.

IdentifierValueSource(s)
IUPAC Name [2-(Benzylsulfamoyl)-5-methylphenyl]boronic acidN/A
CAS Number 1072946-63-4[4][5][6][7][8]
Molecular Formula C₁₄H₁₆BNO₄S[4][8]
Molecular Weight 305.16 g/mol [4]

The molecule's architecture incorporates a central tolyl group substituted with a boronic acid at the 1-position and an N-benzylsulfamoyl group at the 2-position. This ortho-substitution pattern creates steric hindrance around the boron center, which can influence its reactivity and intermolecular interactions.

Figure 1: 2D Structure of the title compound.

Core Physicochemical Properties

Melting Point and Thermal Stability

The melting point is a critical parameter that provides insights into the purity, crystalline structure, and thermal stability of a compound. A sharp, well-defined melting range is indicative of high purity, whereas a broad range often suggests the presence of impurities or multiple crystalline forms (polymorphs).

While a specific, experimentally verified melting point for this compound (CAS 1072946-63-4) is not available in peer-reviewed literature, data for the isomeric compound, 5-(N-Benzylsulfamoyl)-2-methylphenylboronic acid (CAS 871329-73-6), shows a melting point of 118-122 °C .[9] This value can serve as a rough estimate, but significant variation is possible due to differences in crystal packing and intermolecular interactions arising from the altered substitution pattern.

Causality Behind Experimental Choice: Differential Scanning Calorimetry (DSC) For pharmaceutical and research-grade compounds, Differential Scanning Calorimetry (DSC) is the gold-standard for thermal analysis, superseding traditional melting point apparatus.[10] DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[11] This provides not only a precise melting point (typically reported as the onset temperature of the melting endotherm) but also reveals other critical thermal events such as crystallization, decomposition, and polymorphic transitions, offering a more complete thermodynamic profile of the material.[12]

Experimental Protocol: Melting Point Determination by DSC This protocol describes a self-validating system for the accurate determination of melting point and other thermal transitions.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. This ensures the accuracy and reliability of the measurements.

  • Sample Preparation: Accurately weigh 2-3 mg of the dried compound into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and prevent sample loss.

  • Reference Preparation: Prepare an empty, crimped aluminum pan to serve as the reference.

  • Thermal Program: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.[10]

  • Data Acquisition: Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 250 °C).[13]

  • Data Analysis: Plot the heat flow (W/g) versus temperature (°C). The melting point is determined as the extrapolated onset temperature of the endothermic melting peak. Integrate the peak area to determine the heat of fusion (ΔHfus).

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate 1. Calibrate DSC (Indium Standard) PrepareSample 2. Prepare Sample (2-3 mg in Al pan) Calibrate->PrepareSample PrepareRef 3. Prepare Reference (Empty Al pan) PrepareSample->PrepareRef Load 4. Load into DSC Cell (N₂ Purge @ 50 mL/min) PrepareRef->Load Run 5. Run Thermal Program (Heat @ 10 °C/min) Load->Run Plot 6. Plot Heat Flow vs. Temp Run->Plot Analyze 7. Determine Onset Temp (Tm) & Heat of Fusion (ΔH) Plot->Analyze

Figure 2: Workflow for DSC Analysis.
Solubility Profile

Solubility is a determinative physical property, especially in drug development where it directly impacts bioavailability, and in chemical synthesis where it dictates the choice of reaction solvents and purification methods. The structure of this compound contains both polar (boronic acid, sulfonamide) and non-polar (benzyl, methylphenyl) functionalities, suggesting a nuanced solubility profile. It is expected to be soluble in polar organic solvents like ethers, ketones, and chloroform, and poorly soluble in non-polar hydrocarbons.[2][14][15]

Causality Behind Experimental Choice: Shake-Flask Method The equilibrium shake-flask method is a widely accepted, robust technique for determining thermodynamic solubility. It ensures that a true equilibrium is reached between the solid compound and the solvent, providing a reliable measure of the saturation concentration.

Experimental Protocol: Equilibrium Solubility Determination

  • System Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of a selected solvent (e.g., water, methanol, acetone, acetonitrile, toluene). The presence of excess solid is crucial for ensuring saturation.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed in the temperature bath for at least 2 hours, or centrifuge the samples, to allow the excess solid to settle.

  • Sample Extraction: Carefully extract an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.

  • Quantification: Dilute the aliquot with a suitable mobile phase and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in units of mg/mL or mol/L based on the measured concentration and the dilution factor.

Spectroscopic Profile (Theoretical)

Spectroscopic analysis is fundamental for confirming the chemical structure and purity of a synthesized compound. While experimental spectra for this specific molecule are not publicly available, a theoretical prediction based on its structure provides valuable guidance for characterization.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the tolyl and benzyl rings (typically in the 7.0-8.0 ppm range). A singlet corresponding to the methyl group (CH₃) would appear upfield (around 2.0-2.5 ppm). The methylene protons (CH₂) of the benzyl group would likely appear as a singlet or doublet around 4.0-4.5 ppm. The labile protons of the sulfonamide (N-H) and boronic acid (O-H) groups would produce broad singlets with variable chemical shifts depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will be complex, showing distinct signals for all 14 carbon atoms. Aromatic carbons will resonate in the 120-140 ppm region. The methyl carbon will be upfield (~20 ppm), and the benzyl methylene carbon will be around 45-55 ppm. The carbon atom attached to the boron (C-B) will have a characteristic chemical shift.

  • FT-IR: The infrared spectrum will be characterized by strong absorptions corresponding to the key functional groups. Expect to see broad O-H stretching from the boronic acid (~3200-3500 cm⁻¹), N-H stretching from the sulfonamide (~3300 cm⁻¹), strong asymmetric and symmetric S=O stretching (~1350 and 1160 cm⁻¹, respectively), and B-O stretching (~1300-1400 cm⁻¹).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula. The expected exact mass for the molecular ion [M+H]⁺ would be approximately 306.0962.

Implications for Research and Drug Development

The physical properties of this compound have direct and significant consequences for its practical application.

  • For Synthetic Chemists: The anticipated solubility in polar aprotic solvents makes it well-suited for use in common reaction media for Suzuki-Miyaura couplings.[16] The melting point provides a benchmark for assessing the purity of synthesized batches and indicates its thermal stability, guiding decisions on reaction temperatures and storage conditions. Boronic acids are known to undergo thermal dehydration to form cyclic trimeric anhydrides known as boroxines, a process that can be influenced by temperature and the presence of water.[2]

  • For Drug Development Professionals: The solubility profile is a primary determinant of a potential drug candidate's dissolution rate and subsequent oral bioavailability. Poor aqueous solubility would necessitate formulation strategies such as micronization or the use of solubility enhancers. The sulfonamide group is a well-known pharmacophore that can engage in hydrogen bonding with biological targets, while the boronic acid can form covalent bonds with active site serine residues in certain enzymes. The compound's thermal stability, as determined by DSC, is critical for assessing its shelf-life and suitability for manufacturing processes that involve heating, such as hot-melt extrusion.

Conclusion

This compound is a multifunctional molecule whose utility in research and development is intrinsically linked to its physical properties. This guide has established its fundamental chemical identity and provided a predictive overview of its thermal stability, solubility, and spectroscopic characteristics. By outlining standardized, self-validating experimental protocols for DSC and solubility determination, this document equips researchers with the necessary framework to empirically characterize this compound. A thorough experimental investigation of these properties is a prerequisite for unlocking its full potential in either advanced organic synthesis or the intricate process of drug discovery.

References

commercial suppliers of 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(N-Benzylsulfamoyl)-5-methylphenylboronic Acid: From Commercial Sourcing to Advanced Application

Introduction

This compound (CAS No: 1072946-63-4) is a specialized arylboronic acid that serves as a critical building block in modern organic synthesis and medicinal chemistry.[1][2] With a molecular formula of C₁₄H₁₆BNO₄S and a molecular weight of approximately 305.16 g/mol , its structure incorporates a boronic acid moiety, a sulfonamide linker, and benzyl and methyl groups.[2] This unique combination of functional groups makes it a highly valuable reagent, particularly for constructing complex molecular architectures through transition-metal-catalyzed cross-coupling reactions.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. It moves beyond a simple product description to offer field-proven insights into supplier evaluation, stringent quality control, practical applications, and safe handling protocols, ensuring its effective and reproducible use in the laboratory.

Part 1: Commercial Sourcing and Supplier Evaluation

The reliable sourcing of high-purity starting materials is the foundation of successful research. This compound is available from several specialized chemical suppliers.

Identified Commercial Suppliers

A survey of the chemical market indicates that this compound can be procured from various sources, often catering to different scales, from research and development quantities to bulk manufacturing. Notable suppliers include:

SupplierCAS NumberAvailable QuantitiesNotes
Parchem 1072946-63-4Bulk, FCL/TL, Pallet, Drum, R&DA supplier specializing in specialty chemicals, offering a range of packaging options.[1]
Combi-Blocks 1072946-63-4Gram-scale (e.g., 1g)Available through distributors like Fisher Scientific, focusing on building blocks for combinatorial chemistry.[3]
ChemicalBook 1072946-63-4Varies by listingAn online directory that aggregates listings from various international suppliers.[2]
eMolecules 1072946-63-4Gram-scaleA search and sourcing platform for chemicals, often used for R&D quantities.[3]
Expertise & Experience: A Framework for Supplier Vetting

Selecting a supplier should not be based solely on price and availability. For a functionally sensitive molecule like an arylboronic acid, a rigorous evaluation process is critical to mitigate risks of project delays and irreproducible results.

Causality in Supplier Choice: The synthetic route and purification process used by a manufacturer directly impact the impurity profile of the final product. Residual catalysts (e.g., palladium), unreacted starting materials, or deboronated by-products can interfere with subsequent reactions or introduce toxicity. Therefore, a dialogue with the potential supplier is essential.

Key Vetting Questions:

  • Certificate of Analysis (CoA): Is a batch-specific CoA available? Does it detail the purity (e.g., by HPLC and NMR) and the methods used?

  • Impurity Profile: Can they provide data on common process-related impurities, especially the corresponding deboronated arene?

  • Batch-to-Batch Consistency: What measures are in place to ensure consistency between different production lots?

  • Material Stability: Have they performed stability studies? Can they provide data on degradation under recommended storage conditions?

The following workflow diagram illustrates a robust process for qualifying a new supplier for this critical reagent.

Supplier_Evaluation_Workflow Supplier Evaluation Workflow A Identify Potential Suppliers (e.g., Parchem, Combi-Blocks) B Request Batch-Specific Certificate of Analysis (CoA) A->B C Review Analytical Data: - Purity (HPLC, NMR) - Residual Solvents (GC) - Water Content (KF) B->C D Inquire About Impurity Profile & Synthesis Route C->D Data Acceptable? E Evaluate Batch-to-Batch Consistency Data D->E F Order Small Evaluation Sample E->F Information Sufficient? G Perform In-House QC Testing (Confirm Identity & Purity) F->G H Qualify Supplier for Project Use G->H QC Passed?

Caption: A logical workflow for qualifying commercial suppliers.

Part 2: Quality Control and Analytical Methodologies

Arylboronic acids are notoriously prone to degradation, making robust analytical control a non-negotiable aspect of their use. Their analysis presents unique challenges due to facile hydrolysis to the boronic acid and potential for protodeboronation.[4][5][6]

The Challenge: Hydrolysis and Stability

The boronic acid moiety can readily undergo dehydration to form cyclic boroxine anhydrides or react with diols. More critically, pinacol esters of boronic acids, while more stable for storage, are susceptible to hydrolysis back to the boronic acid, especially under typical reversed-phase HPLC conditions (aqueous mobile phases).[5][6] This on-column degradation can lead to inaccurate purity assessments, showing artifactual impurities that are not present in the solid sample.

Trustworthiness: A Self-Validating HPLC Protocol

To ensure analytical accuracy, the chosen method must stabilize the analyte. Based on established strategies for analyzing reactive boronic esters and acids, the following protocol is recommended.[6]

Objective: To determine the purity of this compound while preventing its on-column degradation.

Methodology: Reversed-Phase HPLC with Aprotic Diluent

  • Sample Preparation (The Critical Step):

    • Rationale: Using a non-aqueous, aprotic solvent prevents premature hydrolysis of the analyte before injection.

    • Protocol: Accurately weigh approximately 5 mg of the boronic acid into a volumetric flask. Dissolve and dilute to volume with acetonitrile . Do not use aqueous diluents like water or methanol/water mixtures.

  • Chromatographic Conditions:

    • Column: A robust C18 column (e.g., XTerra MS C18) is a suitable starting point.

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to a basic pH (e.g., 10-11) with ammonium hydroxide.

      • Rationale: A high pH mobile phase can help deprotonate the boronic acid, altering its retention and, in some cases, improving stability and peak shape. For highly sensitive compounds, minimizing water and using ion-pairing reagents may be necessary.[6]

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a high aqueous composition to retain the polar boronic acid, then ramp up the organic phase to elute. A typical starting gradient might be 5-95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • System Validation:

    • Inject the sample multiple times at the beginning of the sequence to ensure the system is equilibrated and results are reproducible.

    • Analyze a known standard, if available, to confirm retention time and peak identity.

Comprehensive Characterization

Beyond HPLC, a full characterization suite is necessary to confirm the identity and structure of the material.

TechniquePurposeKey Parameters to Observe
¹H NMR Structural Confirmation & PurityAbsence of signals from starting materials or deboronated species. Correct integration of aromatic, benzyl, and methyl protons.
¹³C NMR Carbon Skeleton ConfirmationCorrect number of signals corresponding to the 14 carbons in the structure.
Mass Spec (MS) Molecular Weight VerificationA molecular ion peak corresponding to [M+H]⁺ or [M-H]⁻.
FT-IR Functional Group AnalysisCharacteristic stretches for B-OH, S=O (sulfonamide), and N-H bonds.

The following diagram outlines a comprehensive workflow for the quality assurance of an incoming batch of the reagent.

Analytical_Workflow Quality Assurance Workflow cluster_preliminary Initial Checks cluster_testing In-House Verification cluster_decision Disposition A Receive Material & Log Batch B Visual Inspection (Color, Form) A->B C Review Supplier CoA B->C D Identity Confirmation (¹H NMR, MS) C->D E Purity Assay (Reversed-Phase HPLC) D->E F Impurity Profile Analysis E->F H Compare Results to Internal Specifications F->H G Water Content (Karl Fischer) G->H I Release for R&D Use H->I Pass J Reject Batch & Contact Supplier H->J Fail

Caption: A standard workflow for incoming raw material QC.

Part 3: Applications in Drug Discovery and Organic Synthesis

The primary utility of this compound is as a sophisticated building block in Suzuki-Miyaura cross-coupling reactions.[7] This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, making it a cornerstone of pharmaceutical synthesis.

The Suzuki-Miyaura Coupling

Mechanism & Rationale: The reaction involves the coupling of an organoboron compound (like our title molecule) with an organohalide (or triflate) using a palladium catalyst and a base. The sulfonamide and benzyl functionalities within the molecule can serve as important pharmacophoric elements or as handles for further chemical modification.

The general workflow for employing this reagent in a Suzuki coupling is depicted below.

Suzuki_Coupling Suzuki-Miyaura Coupling Workflow reagents This compound Aryl/Heteroaryl Halide (Ar-X) Palladium Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane, Toluene, DMF/H₂O) setup Reaction Setup - Degas solvent - Combine reagents under inert atmosphere (N₂ or Ar) reagents->setup reaction Reaction Execution - Heat mixture (e.g., 80-110 °C) - Monitor by TLC or LC-MS setup->reaction workup Aqueous Workup - Quench reaction - Extract with organic solvent - Wash with brine reaction->workup purification Purification - Column Chromatography - Recrystallization workup->purification product Final Biaryl Product purification->product

Caption: A typical experimental workflow for a Suzuki coupling.

Part 4: Safe Handling, Storage, and Disposal

While specific safety data for this exact compound is limited, general principles for handling arylboronic acids should be strictly followed. These compounds are typically classified as irritants.[8]

Personal Protective Equipment (PPE) and Handling
  • Engineering Controls: Always handle this chemical in a certified chemical fume hood to avoid inhalation of dust.[9][10] Ensure that an eyewash station and safety shower are readily accessible.[9]

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

Storage and Stability
  • Conditions: To maintain product quality, store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Some boronic acids benefit from refrigeration and storage under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation from air and moisture.[9]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[9]

Summary of Safety Considerations
Hazard CategoryPrecautionary StatementReference
Skin Irritation P264: Wash skin thoroughly after handling. P280: Wear protective gloves.
Eye Irritation P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
Respiratory Irritation P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.
Handling Avoid ingestion and inhalation. Avoid dust formation.[9]
Storage P403+P233: Store in a well-ventilated place. Keep container tightly closed.
Disposal P501: Dispose of contents/container to an approved waste disposal plant.

Conclusion

This compound is a potent synthetic tool for researchers engaged in the complex task of drug discovery and development. Its successful application, however, is contingent upon a thorough understanding of its entire lifecycle in the lab—from diligent supplier selection and rigorous analytical validation to its precise use in synthesis and adherence to strict safety protocols. By integrating the expert-driven insights and systematic workflows presented in this guide, scientists can harness the full potential of this valuable reagent, ensuring both the integrity of their research and the safety of their laboratory environment.

References

A Technical Guide to the Structural Elucidation of 2-(N-Benzylsulfamoyl)-5-methylphenylboronic Acid Utilizing NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of success. 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid is a compound of interest, belonging to a class of molecules—arylboronic acids and sulfonamides—that are prevalent in medicinal chemistry. Boronic acids are crucial building blocks in Suzuki couplings and can act as serine protease inhibitors, while the sulfonamide moiety is a well-established pharmacophore. The combination of these functionalities in a single molecule presents unique analytical challenges and necessitates a robust, multi-faceted approach for unambiguous structural verification.

This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals on the acquisition and interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. Rather than merely presenting data, we will delve into the causality behind experimental choices, offering field-proven insights to navigate the specific challenges posed by this molecule. Every protocol described herein is designed as a self-validating system, ensuring scientific integrity and trustworthiness in your analytical outcomes.

Part 1: Mass Spectrometry Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For boronic acids, the choice of ionization technique and experimental conditions is critical to avoid common pitfalls such as dehydration and the formation of cyclic anhydrides (boroxines).

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

A high-resolution mass spectrum is essential for confirming the elemental formula of the target compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, particularly in the negative ion mode, which can readily deprotonate the acidic boronic acid or sulfonamide N-H group.

Instrumentation:

  • A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

  • An Ultra-High-Performance Liquid Chromatography (UHPLC) system for sample introduction.

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. From this, create a dilute solution of 10 µg/mL in 50:50 (v/v) methanol/water[1].

  • Chromatographic Separation (Optional but Recommended):

    • Column: A C18 reversed-phase column (e.g., Acquity BEH C18).

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to ensure the compound is well-resolved from any impurities. A rapid gradient can be employed for high-throughput analysis[2][3].

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry Conditions (Negative ESI Mode):

    • Ionization Mode: ESI-

    • Capillary Voltage: 2.5-3.5 kV.

    • Sampling Cone Voltage: 20-40 V.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • Acquisition Mode: Full scan from m/z 50-1000.

Rationale for Experimental Choices:

  • Negative ESI Mode: Boronic acids can be challenging to ionize in positive mode without derivatization. The acidic nature of the B(OH)₂ and N-H protons makes them amenable to deprotonation, leading to a strong [M-H]⁻ ion in negative mode[4].

  • UHPLC-MS: Coupling with a UHPLC system helps to separate the analyte from potential impurities and salts that could suppress ionization. The use of ammonium acetate helps to maintain a stable spray and promotes the formation of the desired ion[2][3].

  • High Resolution: This is non-negotiable for confirming the elemental composition. The expected mass of the [M-H]⁻ ion for C₁₄H₁₆BNO₄S is 304.0827 (monoisotopic), considering the most abundant isotopes (¹¹B, ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). High-resolution instrumentation can provide mass accuracy within 5 ppm, which is crucial for confident formula assignment.

Predicted Mass Spectrum and Fragmentation

Expected Molecular Ion: In negative ESI mode, the primary ion observed will be the deprotonated molecule, [M-H]⁻, at m/z 304.0827.

Tandem Mass Spectrometry (MS/MS) and Expected Fragmentation: To gain further structural information, a tandem mass spectrometry (MS/MS) experiment should be performed on the [M-H]⁻ precursor ion. The fragmentation pattern can provide valuable clues about the compound's structure.

Table 1: Predicted High-Resolution Mass Spectrometry Data

IonPredicted m/z (Monoisotopic)Description
[M-H]⁻304.0827Deprotonated parent molecule.
[M-H-H₂O]⁻286.0721Loss of a water molecule from the boronic acid moiety.
[M-H-SO₂]⁻240.1041A characteristic fragmentation for aromatic sulfonamides is the extrusion of SO₂[5]. This rearrangement provides strong evidence for the sulfonamide group.
[C₇H₇]⁺ (in positive mode)91.0548Cleavage of the N-benzyl bond would lead to the formation of the tropylium ion, a very stable carbocation, which would be a prominent peak in positive ion mode MS/MS.
[C₇H₈BNO₂S]⁻197.0293Cleavage of the benzyl group from the sulfonamide nitrogen.

Visualization of the Mass Spectrometry Workflow:

MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Interpretation stock 1 mg/mL Stock in Methanol working 10 µg/mL in 50:50 MeOH/H₂O stock->working Dilution uhplc UHPLC Separation (C18 Column) working->uhplc esi Electrospray Ionization (Negative Mode) uhplc->esi ms1 Full Scan MS (Detect [M-H]⁻) esi->ms1 ms2 Tandem MS (MS/MS) (Fragment [M-H]⁻) ms1->ms2 Isolate Precursor hrms Confirm Elemental Formula (m/z 304.0827) ms2->hrms frag Analyze Fragmentation Pattern (e.g., loss of SO₂)

Caption: Workflow for HRMS analysis of this compound.

Part 2: NMR Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the connectivity and chemical environment of atoms. For boronic acids, obtaining high-quality spectra can be challenging due to the tendency of the boronic acid moiety to form oligomeric species (primarily cyclic trimers known as boroxines), which can lead to broad and poorly resolved signals.

Experimental Protocols: ¹H, ¹³C, and ¹¹B NMR

The choice of solvent is paramount to overcoming the issue of oligomerization. Protic solvents like deuterated methanol (CD₃OD) can break up the boroxine trimers by forming solvent adducts, resulting in sharper, more interpretable spectra[6].

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated methanol (CD₃OD).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • ¹¹B NMR Acquisition (Recommended):

    • Acquire a one-dimensional boron-11 spectrum. This is a highly informative experiment for confirming the presence and electronic environment of the boron atom[2][7].

    • The chemical shift of ¹¹B is sensitive to the hybridization state (sp² for the trigonal acid vs. sp³ for a tetrahedral boronate ester or adduct)[2].

  • 2D NMR (Optional but highly recommended for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons.

Rationale for Experimental Choices:

  • CD₃OD as Solvent: As mentioned, this protic solvent disrupts the formation of boroxine trimers, leading to monomeric species in solution and thus sharper NMR signals. A drawback is that the acidic protons of the B(OH)₂ group and the N-H of the sulfonamide will exchange with the deuterium of the solvent and will likely not be observed[6].

  • ¹¹B NMR: This experiment provides direct evidence for the boronic acid functionality. A chemical shift in the range of δ 28-33 ppm is expected for a trigonal arylboronic acid[2][7].

Predicted NMR Spectra and Interpretation

Based on the structure of this compound and known chemical shift effects of its constituent functional groups, we can predict the approximate chemical shifts and coupling patterns.

Table 2: Predicted ¹H NMR Data (in CD₃OD, 400 MHz)

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~ 7.8 - 8.0d1HAr-H (ortho to B)The boronic acid group is electron-withdrawing and will deshield the adjacent proton.
~ 7.2 - 7.4m6HAr-H (benzyl) + Ar-HThe five protons of the benzyl phenyl ring will appear in this region. One of the protons on the main phenyl ring will also likely fall in this multiplet.
~ 7.1d1HAr-HAromatic proton on the main phenyl ring.
~ 4.3 - 4.5s2HCH₂ (benzyl)Methylene protons adjacent to the sulfonamide nitrogen and the phenyl group. Expected to be a singlet as there are no adjacent protons.
~ 2.3 - 2.4s3HCH₃Methyl group on the aromatic ring.
Not observed--B(OH)₂, NHThese acidic protons will exchange with the deuterated solvent and will not be visible.

Table 3: Predicted ¹³C NMR Data (in CD₃OD, 100 MHz)

Predicted δ (ppm)AssignmentRationale
~ 140 - 145Ar-C (C-S)Aromatic carbon directly attached to the electron-withdrawing sulfonyl group will be deshielded.
~ 135 - 140Ar-C (C-CH₃)Quaternary carbon attached to the methyl group.
~ 130 - 135Ar-C (benzyl)Quaternary carbon of the benzyl ring.
~ 125 - 135Ar-CHAromatic methine carbons. The specific shifts will depend on their position relative to the substituents.
Not observedAr-C (C-B)The carbon attached to the boron atom is often difficult to observe due to quadrupolar relaxation caused by the boron nucleus.
~ 45 - 50CH₂ (benzyl)Aliphatic carbon of the benzyl methylene group.
~ 20 - 22CH₃Aliphatic carbon of the methyl group.

Visualization of the NMR Logic:

NMR_Logic cluster_problem Analytical Challenge cluster_solution Experimental Solution cluster_validation Structural Validation oligomer Boronic Acid Oligomerization (Boroxine Formation) broad_signals Broad, Unresolved NMR Signals oligomer->broad_signals Leads to solvent Use Protic Solvent (e.g., CD₃OD) disrupt Disrupts H-Bonding Network of Boroxine solvent->disrupt monomer Favors Monomeric Species disrupt->monomer sharp_signals Sharp, Interpretable NMR Spectra monomer->sharp_signals nmr_1h ¹H NMR (Proton Environments) sharp_signals->nmr_1h nmr_13c ¹³C NMR (Carbon Skeleton) sharp_signals->nmr_13c nmr_11b ¹¹B NMR (Confirms Boron) sharp_signals->nmr_11b nmr_2d 2D NMR (Connectivity) nmr_1h->nmr_2d nmr_13c->nmr_2d

References

An In-depth Technical Guide to the Solubility Profile of 2-(N-Benzylsulfamoyl)-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining the solubility profile of 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid, a compound of interest in medicinal chemistry and materials science. In the absence of extensive public data on its solubility, this document emphasizes the foundational principles and detailed methodologies required for its empirical determination. It is designed to equip researchers with the necessary tools to generate a robust and reliable solubility profile, critical for applications ranging from reaction optimization to pharmaceutical formulation. The guide delves into the theoretical underpinnings of boronic acid solubility, presents step-by-step experimental protocols, and offers insights into data analysis and interpretation, thereby establishing a self-validating system for solubility assessment.

Introduction: Understanding the Molecule

This compound is a substituted arylboronic acid. Its structure, featuring a boronic acid group, a sulfonamide linkage, a benzyl group, and a methyl-substituted phenyl ring, suggests a complex interplay of physicochemical properties that will govern its solubility. The boronic acid moiety can engage in hydrogen bonding and may exist in equilibrium with its cyclic anhydride (boroxine), particularly upon heating, which can complicate solubility measurements[1]. The presence of both hydrophobic (benzyl, methylphenyl) and polar (sulfonamide, boronic acid) groups indicates that its solubility will be highly dependent on the chosen solvent system.

Compound Profile:

PropertyValueSource
IUPAC Name [2-(N-benzylsulfamoyl)-5-methylphenyl]boronic acidN/A
CAS Number 1072946-63-4[2][3]
Molecular Formula C₁₄H₁₆BNO₄S[4]
Molecular Weight 305.16 g/mol [4]
Melting Point 118-122 °C[4]

A thorough understanding of a compound's solubility is paramount in drug development, as it directly influences bioavailability, formulation strategies, and process chemistry.[5][6] This guide provides the experimental framework to elucidate this critical parameter for this compound.

Theoretical Framework: The Science of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process, where the rate of dissolution equals the rate of precipitation.[7][8] For boronic acids, several factors influence this equilibrium:

  • Solvent Polarity: The principle of "like dissolves like" is a useful starting point. Polar solvents are more likely to solvate the polar boronic acid and sulfonamide groups, while non-polar solvents will better accommodate the aromatic rings. Phenylboronic acid itself exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[9][10]

  • Substituent Effects: The nature and position of substituents on the phenyl ring can significantly alter solubility. Electron-withdrawing groups can increase the acidity of the boronic acid, potentially affecting its interaction with protic solvents.[1] The bulky N-benzylsulfamoyl group in the ortho position may introduce steric hindrance and intramolecular hydrogen bonding, further modifying the solubility profile compared to simpler phenylboronic acids.

  • Temperature: The dissolution of most solids is an endothermic process, meaning solubility typically increases with temperature.[11][12] This relationship is described by the van 't Hoff equation and is a key principle behind the dynamic method of solubility determination.

  • pH (for aqueous solutions): Boronic acids are weak Lewis acids. In aqueous media, the boronic acid group can accept a hydroxide ion to form a more soluble boronate species. Therefore, the aqueous solubility of this compound is expected to be pH-dependent. According to ICH guidelines for pharmaceutical compounds, solubility should be determined across a pH range of 1.2 to 6.8.[13][14][15]

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is crucial to characterize the solid form used in solubility studies to ensure consistency.

Experimental Determination of Solubility

For a comprehensive solubility profile, two primary methods are recommended: the thermodynamic "shake-flask" method for equilibrium solubility in aqueous and organic solvents at a fixed temperature, and the dynamic (synthetic) method for determining temperature-dependent solubility, particularly in organic solvents.

Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This method, recommended by the WHO and ICH for biopharmaceutics classification, determines the equilibrium solubility at a constant temperature.[13][14]

Protocol:

  • Preparation:

    • Prepare a series of buffers (e.g., pH 1.2, 4.5, 6.8 for aqueous assessment) and select relevant organic solvents (e.g., ethanol, acetone, ethyl acetate, chloroform, heptane).[14]

    • Dispense a fixed volume (e.g., 5 mL) of each solvent into separate vials.

  • Execution:

    • Add an excess amount of this compound to each vial to ensure a saturated solution with undissolved solid remaining.

    • Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).[13]

    • Agitate the samples for a predetermined time (e.g., 24-48 hours) to reach equilibrium. A preliminary kinetics study can determine the optimal equilibration time.

  • Sample Processing:

    • After equilibration, allow the vials to stand for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, it is critical to filter the sample immediately through a solvent-compatible filter (e.g., 0.45 µm PTFE or PVDF).

  • Analysis:

    • Dilute the filtered supernatant with a suitable mobile phase.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Perform all measurements in triplicate to ensure statistical validity.[14]

G cluster_prep Preparation cluster_exec Execution cluster_proc Sample Processing cluster_analysis Analysis A Select Solvents (Aqueous Buffers & Organic) B Dispense Solvents into Vials A->B C Add Excess Solid (Compound) B->C D Seal & Agitate at Constant Temp (24-48h) C->D E Settle Suspension D->E F Filter Supernatant (0.45 µm) E->F G Dilute Sample F->G H Quantify by HPLC-UV G->H I Calculate Solubility (e.g., mg/mL) H->I

Caption: Workflow for the Dynamic Solubility Determination Method.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Equilibrium Solubility Data (Shake-Flask Method at 25°C)

Solvent/BufferpH (if applicable)Replicate 1 (mg/mL)Replicate 2 (mg/mL)Replicate 3 (mg/mL)Mean Solubility (mg/mL)Std. Dev.
0.1 M HCl1.2DataDataDataDataData
Acetate Buffer4.5DataDataDataDataData
Phosphate Buffer6.8DataDataDataDataData
MethanolN/ADataDataDataDataData
AcetoneN/ADataDataDataDataData
Ethyl AcetateN/ADataDataDataDataData
ChloroformN/ADataDataDataDataData
HeptaneN/ADataDataDataDataData

Table 2: Temperature-Dependent Solubility Data (Dynamic Method in Methanol)

Mole Fraction (Compound)Equilibrium Temperature (°C)
x₁T₁
x₂T₂
x₃T₃
......

Interpretation:

The results from these experiments will provide a comprehensive solubility profile. The shake-flask data will establish the compound's solubility classification (e.g., poorly soluble, soluble) in various media, which is critical for formulation. For instance, low aqueous solubility across the physiological pH range might necessitate enabling formulation technologies like amorphous solid dispersions or particle size reduction. [5]The dynamic method data will be invaluable for process chemists designing crystallization and purification steps, allowing them to select appropriate solvents and temperature ranges to maximize yield and purity.

Conclusion

This guide has outlined a robust, scientifically grounded approach to determining the solubility profile of this compound. By combining the thermodynamic shake-flask method with the temperature-dependent dynamic method, researchers can generate the critical data needed to advance the development of this compound. The provided protocols are designed to be self-validating, ensuring the integrity and reliability of the results. A thorough understanding of this compound's solubility is the cornerstone for its successful application in research and development.

References

literature review on the discovery of sulfamoyl phenylboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Application of Sulfamoyl Phenylboronic Acids

Introduction: Beyond the Archetype of Boronic Acid Inhibitors

The journey of boronic acids in medicinal chemistry has been transformative, catapulting a once niche chemical moiety into the limelight of modern drug discovery.[1] The approval of Bortezomib, a proteasome inhibitor, heralded a new era, showcasing the boronic acid's exceptional ability to act as a potent, reversible covalent inhibitor.[2][3][4] The core of its efficacy lies in the boron atom's vacant p-orbital, which readily accepts a lone pair of electrons from enzymatic nucleophiles (like the hydroxyl group of a serine residue), causing a rehybridization from a trigonal planar sp² state to a tetrahedral sp³ state. This tetrahedral intermediate masterfully mimics the high-energy transition states of many hydrolytic enzymatic reactions, making boronic acids a privileged scaffold for enzyme inhibition.[3][5][6]

However, the true power of this scaffold lies not just in its core reactivity but in its tunability. The phenylboronic acid framework, in particular, offers a canvas for synthetic chemists to modify its electronic and steric properties with remarkable precision. This guide delves into a specific, and particularly insightful, modification: the incorporation of a sulfamoyl group onto the phenyl ring. We will explore the fundamental rationale for this substitution, the synthetic pathways to achieve it, and a compelling case study of its application in developing next-generation enzyme inhibitors, thereby providing a comprehensive overview for researchers and drug development professionals.

Chapter 1: The Sulfamoyl Substituent: A Strategic Tool for Modulating Acidity

The inhibitory potency of a phenylboronic acid is intrinsically linked to its Lewis acidity—the propensity of the boron atom to accept electrons. This acidity is quantified by the pKa of the boronic acid group. A lower pKa signifies a stronger acid, meaning the boron is more electrophilic and can more readily form the tetrahedral boronate anion at physiological pH. A key strategy for lowering the pKa is to introduce potent electron-withdrawing groups (EWGs) onto the phenyl ring.

The sulfamoyl (-SO₂NR₂) and related sulfonyl (-SO₂R) groups are powerful EWGs. Their introduction to the phenyl ring substantially lowers the boronic acid's pKa, enhancing its ability to interact with target enzymes under physiological conditions.[7][8] This principle was elegantly demonstrated in the development of novel solid phases for boronate affinity chromatography.

Quantitative Impact on pKa

Researchers synthesized sulfonyl- and sulfonamide-substituted phenylboronic acids and measured their pKa values, comparing them to the parent phenylboronic acid. The data clearly illustrates the significant acidifying effect of these sulfur-based functional groups.[7]

CompoundStructurepKa (± 0.1)pKa Shift vs. Phenylboronic Acid
Phenylboronic AcidC₆H₅B(OH)₂8.8-
4-(N-allylsulfamoyl)phenylboronic acidC₉H₁₂BNO₄S7.4-1.4
4-(3-butenylsulfonyl)phenylboronic acidC₁₀H₁₃BO₄S7.1-1.7

Table 1: Comparison of pKa values for substituted phenylboronic acids, demonstrating the electron-withdrawing effect of sulfamoyl and sulfonyl groups. Data sourced from[7].

This enhanced acidity at neutral pH translates directly to a stronger binding affinity for cis-diols, a principle that underpins both their utility in chromatography and their potential as inhibitors for enzymes that recognize hydroxyl-rich substrates.[7][8]

The Underlying Mechanism of pKa Modulation

The workflow from substituent to altered biological activity begins with fundamental electronic effects. The sulfamoyl group exerts its influence through inductive and resonance effects, which stabilize the negatively charged tetrahedral boronate species formed upon nucleophilic attack.

pKa_Modulation substituent Sulfamoyl Group (-SO2NR2) ewg Strong Electron- Withdrawing Nature substituent->ewg is a... stabilization Stabilization of Tetrahedral Boronate Anion ewg->stabilization leads to... pka Lower Boronic Acid pKa stabilization->pka results in... activity Enhanced Reactivity at Physiological pH (7.4) pka->activity enables...

Caption: Logical flow of how the sulfamoyl group enhances boronic acid reactivity.

Chapter 2: Synthetic Pathways to Sulfamoyl Phenylboronic Acids

The synthesis of these specialized reagents requires robust and adaptable chemical methods. The following protocols outline established procedures for creating both the core structure and for further derivatization, providing a practical guide for laboratory synthesis.

Experimental Protocol: Synthesis of 4-(N-allylsulfamoyl)phenylboronic acid

This protocol details a foundational synthesis, starting from a commercially available substituted benzenesulfonamide and proceeding to the final boronic acid. The causality behind this specific pathway is its reliability and use of well-understood organometallic transformations. The lithium-halogen exchange is a classic and efficient method for generating an aryl anion, which is then trapped by the trialkyl borate electrophile.

Step 1: Synthesis of N-allyl-4-bromobenzenesulfonamide

  • Dissolve 4-bromobenzenesulfonyl chloride in a suitable solvent like dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of allylamine and a base (e.g., triethylamine or pyridine) to the cooled solution while stirring. The base is crucial to neutralize the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup: wash the organic layer with dilute acid (e.g., 1M HCl), then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization.[7]

Step 2: Synthesis of 4-(N-allylsulfamoyl)phenylboronic acid

  • Dissolve the N-allyl-4-bromobenzenesulfonamide product from Step 1 in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78°C using a dry ice/acetone bath under an inert atmosphere (e.g., Argon or Nitrogen). This low temperature is critical to prevent side reactions of the highly reactive organolithium intermediate.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes. The n-BuLi performs a lithium-halogen exchange with the aryl bromide.

  • Stir the mixture at -78°C for 1 hour.

  • Add triisopropyl borate dropwise to the reaction mixture. The borate ester acts as the boron source.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding an acidic aqueous solution (e.g., 1M HCl). The acidic workup hydrolyzes the borate ester to the desired boronic acid.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the combined organic layers, dry over MgSO₄, filter, and concentrate to yield the final sulfamoyl phenylboronic acid.[7]

Synthesis_Workflow start 4-Bromobenzenesulfonyl Chloride step1 React with Allylamine (Sulfonamide Formation) start->step1 intermediate N-allyl-4-bromobenzene- sulfonamide step1->intermediate step2 Lithium-Halogen Exchange (n-BuLi, -78°C) intermediate->step2 organolithium Aryllithium Intermediate step2->organolithium step3 Borylation with Triisopropyl Borate organolithium->step3 borate_ester Borate Ester Intermediate step3->borate_ester step4 Acidic Hydrolysis (HCl) borate_ester->step4 product 4-(N-allylsulfamoyl)- phenylboronic acid step4->product

Caption: A typical synthetic workflow for preparing a sulfamoyl phenylboronic acid.

Advanced Method: Chan-Lam Coupling for N-Arylsulfamide Synthesis

For creating more complex, unsymmetrical N-arylsulfamides, modern cross-coupling methods offer superior efficiency and scope. The Chan-Lam coupling reaction provides an efficient pathway using sulfamoyl azides and arylboronic acids, catalyzed by copper.[9][10] This method is advantageous as it often proceeds at room temperature in an open flask, making it highly accessible.[9][11]

General Protocol for Chan-Lam Coupling:

  • To an oven-dried reaction tube, add the arylboronic acid (2.0 equivalents), the sulfamoyl azide (1.0 equivalent), and copper(I) chloride (CuCl, 10 mol%).

  • Add methanol (MeOH) as the solvent.

  • Stir the reaction mixture at room temperature in an open flask. The reaction is tolerant to air.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired unsymmetrical N-arylsulfamide.[10]

Chapter 3: Case Study: Unraveling a Distinct SAR in β-Lactamase Inhibitors

The true test of a novel chemical scaffold is its application in solving a pressing biological problem. The rise of antibiotic resistance, particularly due to β-lactamase enzymes like AmpC, presents a significant challenge.[12] A groundbreaking study investigated sulfonamide-based boronic acids as AmpC inhibitors, revealing a surprising and highly distinct structure-activity relationship (SAR) compared to their well-studied carboxamide counterparts.[12]

The Experimental Rationale: Merging Scaffolds

The researchers' strategy was to merge two known classes of AmpC inhibitors: one containing a carboxamide and another non-covalent inhibitor featuring a sulfonamide. The hypothesis was that replacing the canonical carboxamide group of existing boronic acid inhibitors with a sulfonamide could lead to new, potentially more potent compounds.[12] This choice was not arbitrary; it was a deliberate exploration of how altering the geometry and hydrogen bonding capacity of the linker would affect binding affinity.

Surprising SAR and Potency

The results were counterintuitive to the prevailing SAR for carboxamide boronic acids. In the carboxamide series, larger, more complex side chains generally led to higher potency. In stark contrast, for the new sulfonamide boronic acids, the simplest analogs were the most potent.[12]

CompoundR₁ GroupInhibitor ClassKᵢ (nM)Ligand Efficiency
1a MethylSulfonamide25 ± 20.91
1b PhenylSulfonamide40 ± 30.63
1c Penicillin G side chainSulfonamide430 ± 300.45
2a MethylCarboxamide580 ± 500.59
2b PhenylCarboxamide220 ± 200.49
2c Penicillin G side chainCarboxamide40 ± 30.50

Table 2: Comparison of inhibitory constants (Ki) for sulfonamide (1) vs. carboxamide (2) boronic acid inhibitors of AmpC β-lactamase. Note how the potency trend is reversed between the two series. Data sourced from[12].

The simplest sulfonamide, compound 1a , was over 23 times more potent than its carboxamide analog (2a ). Conversely, the complex sulfonamide 1c was over 10 times weaker than its carboxamide counterpart (2c ).[12] This reversal of the established SAR highlighted that the sulfonamide was not a simple isostere of the carboxamide but a fundamentally different interacting moiety.

Structural Basis for the Altered SAR

The "why" behind these results was revealed through X-ray crystallography of the inhibitors in complex with AmpC. The crystal structures showed that the sulfonamide and carboxamide groups adopt different geometries and form distinct hydrogen bonding networks within the enzyme's active site.[12]

The carboxamide group typically forms key hydrogen bonds with residues Asn152 and Ala318. The sulfonamide, due to its different geometry, establishes a different network of interactions, also engaging with crucial catalytic residues like Ser64 and Lys67.[12] This altered binding mode explains why the SAR is completely different; the active site "prefers" smaller substituents when the sulfonamide anchor is in place, whereas it can accommodate larger groups with the carboxamide anchor.

SAR_Interactions cluster_0 Carboxamide Inhibitor cluster_1 Sulfonamide Inhibitor carbox Carboxamide (-CONH-) Forms H-bonds with Asn152 & Ala318 sar_carbox SAR: Larger R groups increase potency carbox->sar_carbox ampc AmpC Active Site carbox:f1->ampc sulfon Sulfonamide (-SO2NH-) Different geometry, forms H-bonds with Asn152, Ala318, Ser64, Lys67 sar_sulfon SAR: Smaller R groups increase potency sulfon->sar_sulfon sulfon:f1->ampc inhibitor Boronic Acid Core inhibitor->carbox:f0 inhibitor->sulfon:f0

Caption: Contrasting interactions and SAR outcomes for carboxamide vs. sulfonamide boronic acid inhibitors in the AmpC active site.

Conclusion

The discovery and exploration of sulfamoyl phenylboronic acids provide a compelling narrative in modern medicinal chemistry. It demonstrates a sophisticated approach to drug design, moving beyond the use of a privileged scaffold to its precise chemical modulation. The addition of the sulfamoyl group is a strategic choice that significantly lowers the boronic acid pKa, enhancing its reactivity at physiological pH. This fundamental chemical modification leads to profound and often unexpected biological consequences, as evidenced by the complete reversal of the structure-activity relationship in AmpC β-lactamase inhibitors. For researchers in drug development, this class of compounds serves as a powerful reminder that subtle structural changes can unlock entirely new avenues for inhibitor design, challenging existing paradigms and paving the way for novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-(N-Benzylsulfamoyl)-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Encumbered Suzuki-Miyaura Couplings

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron species and an organic halide or pseudohalide has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4] This guide provides a detailed protocol and foundational insights for the successful application of a sterically and electronically complex substrate: 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid.

The presence of a bulky N-benzylsulfamoyl group at the ortho-position of the boronic acid introduces significant steric hindrance, which can impede the crucial transmetalation step in the catalytic cycle. Furthermore, the electron-withdrawing nature of the sulfamoyl moiety can influence the nucleophilicity of the organoboron species. This application note is designed for researchers, scientists, and drug development professionals, offering a robust protocol and a mechanistic rationale for the selected conditions to overcome these challenges and achieve high-yielding cross-coupling reactions.

The Catalytic Cycle and the Critical Role of Reaction Components

A comprehensive understanding of the Suzuki-Miyaura catalytic cycle is paramount for troubleshooting and optimizing the reaction. The cycle is generally understood to proceed through three key stages: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X Complex Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar' Complex Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Biaryl Product Reductive_Elimination->Ar-Ar' Ar-X Aryl Halide (Ar-X) Ar'-B(OH)2 Boronic Acid (Ar'-B(OH)2) Boronate [Ar'B(OH)3]⁻ Base Base Base->Boronate Activates Boronate->Transmetalation

Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.

The Catalyst: A Judicious Choice for Hindered Substrates

For sterically demanding substrates like this compound, the choice of palladium catalyst and its associated ligand is critical. While traditional catalysts like Pd(PPh₃)₄ can be effective for simple couplings, hindered substrates often require more sophisticated systems to facilitate both the oxidative addition and reductive elimination steps.[5] Modern catalyst systems often employ bulky, electron-rich phosphine ligands which promote the formation of a monoligated, 14-electron Pd(0) species, the active catalyst. These ligands also accelerate the rate-limiting reductive elimination step.

The Base: More Than Just a Proton Scavenger

The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid by converting it into a more nucleophilic boronate species, which is essential for the transmetalation step.[6][7][8] The choice of base can significantly impact the reaction rate and yield, with common choices including carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[1][9] For substrates prone to protodeboronation, a milder base may be preferable.

The Solvent: Influencing Solubility and Reactivity

The solvent system must solubilize the reactants, catalyst, and base to ensure an efficient reaction. A variety of organic solvents are employed, often in combination with water to facilitate the dissolution of the inorganic base and the formation of the active boronate species.[1][9][10] Common solvents include ethers like dioxane and THF, and aromatic hydrocarbons such as toluene.[2][9]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general framework for the coupling of this compound with a variety of aryl bromides. Optimization of specific parameters may be necessary for different coupling partners.

Materials and Equipment
Reagent/EquipmentRecommended Specifications
This compoundCommercially available (e.g., from Watson International Limited)[11] or synthesized.
Aryl bromideSubstrate of interest.
Palladium Catalyst[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
BasePotassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄).
Solvent1,4-Dioxane and Degassed Water.
Reaction VesselSchlenk flask or a round-bottom flask with a reflux condenser.
Inert AtmosphereNitrogen or Argon gas.
Magnetic Stirrer/HotplateStandard laboratory equipment.
Analytical ToolsThin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
PurificationSilica gel for column chromatography.
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (0.02 - 0.05 equivalents), and the base (2.0 - 3.0 equivalents).

  • Solvent Addition: Add the organic solvent (e.g., 1,4-dioxane) and degassed water in a ratio of approximately 4:1 to 5:1 (v/v). The total solvent volume should be sufficient to create a stirrable slurry.

  • Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas to ensure the removal of oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. The optimal temperature and reaction time will depend on the reactivity of the aryl bromide and should be monitored.

  • Monitoring the Reaction: Track the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[3][12]

Figure 2. Experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst.Ensure proper degassing to remove oxygen. Use a fresh batch of catalyst. Consider a more active catalyst system (e.g., a palladacycle or a catalyst with a more electron-rich ligand).[13]
Insufficiently active base.Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).
Low reaction temperature.Increase the reaction temperature, ensuring it does not exceed the decomposition temperature of the reactants or catalyst.
Protodeboronation of Boronic Acid Base is too strong or reaction time is too long.Use a milder base (e.g., K₂CO₃ instead of NaOH). Reduce the reaction time by using a more active catalyst or higher temperature.
Presence of protic impurities.Ensure solvents are anhydrous and reagents are dry.
Formation of Homocoupled Byproducts Oxygen contamination.Rigorously degas the reaction mixture. Maintain a positive pressure of inert gas.
Catalyst decomposition.Use a more stable catalyst or ligand. Lower the reaction temperature if possible.
Difficulty in Product Purification Unreacted starting materials.Drive the reaction to completion by optimizing conditions.
Byproducts with similar polarity to the product.Optimize the eluent system for column chromatography. Consider recrystallization as an alternative purification method.

Conclusion

The Suzuki-Miyaura coupling of this compound, while presenting challenges due to steric hindrance, can be successfully achieved with careful selection of the catalyst, base, and solvent system. The protocol and insights provided in this application note offer a solid foundation for researchers to synthesize novel biaryl compounds incorporating this valuable building block. By understanding the mechanistic underpinnings of the reaction, scientists can effectively troubleshoot and optimize conditions to achieve their synthetic goals in the pursuit of new therapeutics and materials.

References

The Strategic Application of 2-(N-Benzylsulfamoyl)-5-methylphenylboronic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unpacking the Potential of a Multifunctional Building Block

In the landscape of contemporary medicinal chemistry, the strategic design and synthesis of novel therapeutic agents hinge on the availability of versatile and functionalized building blocks. 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid emerges as a compound of significant interest, embodying a unique convergence of chemical functionalities that offer broad applicability in drug discovery and development. This molecule incorporates a phenylboronic acid moiety, a cornerstone of modern cross-coupling chemistry, and an N-benzylsulfamoyl group, a scaffold associated with a wide array of biological activities.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the potential applications of this compound. While direct, published applications of this specific molecule are not yet widespread, its constituent parts suggest a powerful utility in the synthesis of complex molecular architectures and the exploration of novel therapeutic targets. We will delve into its role as a versatile reactant in palladium-catalyzed cross-coupling reactions and explore the therapeutic relevance of the N-benzylsulfonamide pharmacophore, offering detailed protocols and mechanistic insights to guide its application in the laboratory.

Part 1: A Versatile Synthon for Complex Molecule Synthesis via Suzuki-Miyaura Cross-Coupling

The boronic acid group is a cornerstone of modern synthetic chemistry, primarily for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the construction of the complex scaffolds that constitute many modern pharmaceuticals.[1][2] this compound serves as a readily available and stable source of a substituted aryl group for these powerful transformations.

The Suzuki-Miyaura coupling is prized for its mild reaction conditions, tolerance of a wide range of functional groups, and commercial availability of a vast array of boronic acids and coupling partners.[3][4] This makes it an invaluable tool in the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[1]

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DME, with water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the palladium catalyst (0.05 equivalents).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the base (2.0 equivalents) to the flask.

  • Add the degassed solvent system (e.g., a 3:1 mixture of dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents Reactants: - this compound - Aryl Halide - Palladium Catalyst - Base reaction Reaction Setup: - Inert Atmosphere - Degassed Solvent - Heating & Stirring reagents->reaction Combine workup Aqueous Workup: - Extraction - Washing - Drying reaction->workup Reaction Complete purification Purification: - Column Chromatography workup->purification Crude Product product Final Product: Biaryl Compound purification->product Purified Product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Part 2: The N-Benzylsulfonamide Moiety - A Privileged Scaffold in Medicinal Chemistry

The sulfonamide functional group is a well-established pharmacophore found in a multitude of clinically approved drugs.[5] The N-benzylsulfonamide substructure, in particular, has been explored for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[6][7][8] The presence of this moiety in this compound makes it an attractive starting point for the synthesis of novel therapeutic agents targeting these pathways.

Potential Therapeutic Applications:
  • Anticancer Activity: Numerous benzenesulfonamide derivatives have been investigated as potential anticancer agents.[7] They have been shown to act as inhibitors of various enzymes crucial for cancer cell proliferation and survival, such as carbonic anhydrases and kinases. The structural framework of this compound provides a template for the design of novel kinase inhibitors.

  • Antimicrobial Agents: The sulfonamide group is famously associated with the first generation of antibacterial drugs. While resistance is a concern, the development of novel sulfonamide derivatives continues to be an active area of research to combat microbial infections.[8]

  • Anti-inflammatory Effects: Certain benzenesulfonamide derivatives have demonstrated potent anti-inflammatory properties.[6] These compounds can modulate inflammatory pathways, suggesting the potential for developing new treatments for inflammatory diseases.

Illustrative Signaling Pathway: Potential Kinase Inhibition

Kinase_Inhibition_Pathway cluster_cell Cancer Cell GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Kinase_Cascade Intracellular Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes Cell_Response Cellular Response: - Proliferation - Survival Gene_Expression->Cell_Response Inhibitor Derivative of 2-(N-Benzylsulfamoyl)-5- methylphenylboronic acid Inhibitor->Kinase_Cascade Inhibits

Caption: A potential mechanism of action for a derivative as a kinase inhibitor.

Conclusion: A Building Block with Untapped Potential

This compound stands as a promising, albeit currently under-documented, building block for medicinal chemistry. Its dual functionality as a versatile partner in Suzuki-Miyaura cross-coupling reactions and a carrier of the biologically relevant N-benzylsulfonamide scaffold positions it as a valuable tool for the synthesis of novel, complex molecules with therapeutic potential. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to explore the full synthetic and biological potential of this intriguing compound. As the quest for new medicines continues, the innovative application of such multifunctional building blocks will undoubtedly play a pivotal role in shaping the future of drug discovery.

References

Application Notes & Protocols: Strategic Synthesis of Biaryl Scaffolds Using 2-(N-Benzylsulfamoyl)-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Biaryl Sulfonamides

The biaryl motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and advanced materials.[1] Its rigid, well-defined three-dimensional structure allows for precise spatial orientation of functional groups, which is critical for molecular recognition and biological activity. Among the various classes of biaryls, those incorporating a sulfonamide linker have garnered significant attention. Biaryl sulfonamides are key pharmacophores found in a range of therapeutic agents, including inhibitors of voltage-gated sodium channels and other enzymes.[2][3]

The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for constructing C(sp²)–C(sp²) bonds, offering high functional group tolerance and predictable reactivity.[4][5] This guide focuses on a specialized building block, 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid , designed for the efficient assembly of sterically demanding biaryl sulfonamides. The strategic placement of an ortho-sulfamoyl group introduces both a key structural element and a steric challenge. This necessitates carefully optimized protocols that can overcome the hindrance adjacent to the reactive boronic acid site to achieve high-yield couplings.[6][7]

This document provides a comprehensive overview, detailed experimental protocols, and mechanistic insights for leveraging this reagent in complex molecular synthesis, aimed at researchers and professionals in drug discovery and development.

Reagent Profile

  • Chemical Name: this compound

  • Synonyms: N-Benzyl-3-borono-4-methylbenzenesulfonamide[8]

  • CAS Number: 1072946-63-4[9]

  • Molecular Formula: C₁₄H₁₆BNO₄S

  • Molecular Weight: 305.16 g/mol [8][9]

Structural Rationale: The design of this reagent is deliberate. The ortho-sulfamoyl group is not merely a substituent but a functional handle that can serve as a key interaction point in a final drug molecule or be used for post-coupling modifications. The N-benzyl group acts as a protecting group for the sulfonamide nitrogen, preventing undesired side reactions and increasing solubility in organic solvents. It can typically be removed under standard hydrogenolysis conditions if the free sulfonamide is desired. The steric bulk introduced by this ortho-group makes this reagent particularly suited for advanced catalyst systems developed for challenging couplings.[10]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The power of the Suzuki-Miyaura reaction lies in its robust and well-understood catalytic cycle, driven by a palladium catalyst. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. For sterically hindered substrates, the choice of ligand is paramount to ensure efficient turnover.[11]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd(0)L2 Active Catalyst Pd(0)L₂ OxAdd Oxidative Addition Complex Ar¹-Pd(II)L₂-X Pd(0)L2->OxAdd Ar¹-X Transmetalation Transmetalation Intermediate Ar¹-Pd(II)L₂-Ar² OxAdd->Transmetalation [Ar²-B(OR)₃]⁻ (from Boronic Acid + Base) Transmetalation->Pd(0)L2 Regeneration Product Biaryl Product Ar¹-Ar² Transmetalation->Product Reductive Elimination BoronicAcid Ar²-B(OH)₂ (Our Reagent) Boronate [Ar²-B(OH)₃]⁻ (Active Species) BoronicAcid->Boronate + Base (e.g., K₃PO₄) Boronate->Transmetalation Enters Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Sulfonamide

This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for different coupling partners, particularly for less reactive aryl chlorides.

Materials and Reagents:

  • This compound (1.2 equiv)

  • Aryl Halide (e.g., 4-Bromoanisole) (1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) or similar Buchwald ligand (4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 5:1 ratio), thoroughly degassed

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate, Hexanes (for chromatography)

  • Deionized Water

  • Brine

Equipment:

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen line with manifold)

  • Heating mantle or oil bath with temperature controller

  • Magnetic stirrer

  • Standard laboratory glassware (separatory funnel, flasks, etc.)

  • Rotary evaporator

  • Flash column chromatography system

Step-by-Step Methodology

1. Reaction Setup (Under Inert Atmosphere): a. To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and K₃PO₄ (2.5 equiv). b. In a separate vial, weigh the Pd(OAc)₂ (0.02 equiv) and RuPhos ligand (0.04 equiv). c. Seal the Schlenk flask with a rubber septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. d. Under a positive pressure of inert gas, add the catalyst and ligand to the flask. e. Add the degassed 1,4-dioxane followed by the degassed water via syringe.

Scientist's Note: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst. Degassing the solvents by sparging with an inert gas or using freeze-pump-thaw cycles removes dissolved oxygen, which can interfere with the catalytic cycle.[4] The use of a bulky, electron-rich phosphine ligand like RuPhos is essential for facilitating the oxidative addition of the aryl halide and promoting the reductive elimination step, especially with sterically hindered substrates.[12]

2. Reaction Execution: a. Lower the sealed flask into an oil bath preheated to 80-100 °C. b. Stir the reaction mixture vigorously for 4-16 hours. c. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent (aryl halide) is consumed.

Scientist's Note: The base, K₃PO₄, is crucial for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step to proceed efficiently.[11][13]

3. Work-up and Extraction: a. Once the reaction is complete, cool the flask to room temperature. b. Dilute the mixture with ethyl acetate and deionized water. c. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate. d. Combine the organic layers and wash with brine to remove residual water and inorganic salts. e. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

4. Purification: a. Purify the crude residue by flash column chromatography on silica gel. b. Use a solvent gradient (e.g., starting from 5% ethyl acetate in hexanes and gradually increasing to 30%) to elute the product. c. Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final biaryl sulfonamide.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification A 1. Combine Reagents (Boronic Acid, Aryl Halide, Base) B 2. Add Catalyst/Ligand A->B C 3. Add Degassed Solvents B->C D 4. Heat and Stir (80-100 °C, 4-16h) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Quench & Extract E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Pure Biaryl Product H->I

Caption: General experimental workflow for biaryl synthesis.

Data Summary and Optimization

The choice of reaction parameters is critical for success, especially when dealing with challenging substrates. The following table provides a starting point for optimization.

Parameter Condition 1 (Standard) Condition 2 (For Aryl Chlorides) Rationale & Notes
Aryl Halide Aryl Bromide / IodideAryl Chloride / TriflateAryl chlorides are less reactive and require more active catalyst systems and potentially higher temperatures.
Catalyst Precursor Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (2 mol%) or PEPPSI-IPr (2-3 mol%)Pd₂(dba)₃ and specialized pre-catalysts generate the active Pd(0) species more readily, which is beneficial for activating stubborn C-Cl bonds.[5][11]
Ligand RuPhos (4 mol%)XPhos or SPhos (4-6 mol%)Buchwald-type biaryl phosphine ligands are highly effective for sterically hindered couplings.[13]
Base K₃PO₄ (2.5 equiv)Cs₂CO₃ (2.5 equiv) or K₂CO₃ (3 equiv)Cesium carbonate is more soluble in some organic solvents and can be more effective in certain cases.[11]
Solvent Dioxane/H₂O (5:1)Toluene or THF/H₂O (10:1)The solvent must solubilize all components. The presence of water is often beneficial but should be minimized for water-sensitive substrates.
Temperature 80 - 100 °C100 - 110 °CHigher temperatures may be needed to drive the oxidative addition of less reactive halides.
Expected Yield 70 - 95%50 - 85%Yields are substrate-dependent and require empirical optimization.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Conversion 1. Inactive catalyst (degraded by oxygen).2. Insufficiently strong base or poor solubility.3. Reaction temperature too low.1. Ensure rigorous inert atmosphere and use freshly degassed solvents.2. Switch to a stronger or more soluble base (e.g., Cs₂CO₃).3. Increase the reaction temperature in 10 °C increments.
Significant Protodeboronation The boronic acid is replaced by hydrogen. This is often base- or water-mediated and competes with the desired coupling.[4]1. Use a milder base (e.g., K₂CO₃).2. Reduce the amount of water in the solvent system or use an anhydrous protocol if possible.3. Use a more active catalyst to accelerate the desired coupling, making it kinetically favored over protodeboronation.
Formation of Homocoupled Byproducts 1. (Aryl-Aryl): Reductive elimination from a Pd(Ar)₂ species.2. (Boronic-Boronic): Oxygen-mediated side reaction.1. Use a higher ligand-to-palladium ratio.2. Ensure the reaction is strictly anaerobic.

Conclusion

This compound is a highly valuable and specialized reagent for the synthesis of complex biaryl sulfonamide scaffolds. While its ortho-substituent presents a steric challenge, the application of modern, highly active palladium catalyst systems allows for its efficient incorporation into target molecules. The protocols and guidelines presented here provide a robust framework for researchers to successfully utilize this building block, enabling the rapid assembly of novel molecular architectures for applications in drug discovery and materials science.

References

Application Notes & Protocols: Palladium Catalyst Systems for Reactions of 2-(N-Benzylsulfamoyl)-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of complex biaryl and heteroaryl structures is a cornerstone of modern drug discovery and materials science. Within this field, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools due to their broad functional group tolerance and mild reaction conditions.[1][2] This guide focuses on a specific, yet increasingly relevant building block: 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid (CAS 1072946-63-4)[3]. The presence of an ortho-sulfamoyl group introduces unique electronic and steric challenges that necessitate a carefully considered approach to catalyst system selection.

This document provides a detailed examination of the mechanistic principles, a comparative analysis of suitable palladium catalyst systems, and a robust, step-by-step protocol for the successful application of this reagent in Suzuki-Miyaura cross-coupling reactions. The insights provided are intended to empower researchers, scientists, and drug development professionals to efficiently incorporate this valuable synthon into their synthetic programs.

The Core Reaction: Mechanistic Considerations for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoboron compound (like our subject boronic acid) and an organohalide or triflate. The reaction proceeds via a well-established catalytic cycle, which is crucial to understand for troubleshooting and optimization.[1][4]

The Catalytic Cycle

The generally accepted mechanism involves three primary steps:

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with the organohalide (Ar¹-X), inserting the palladium into the carbon-halide bond to form a high-valent Palladium(II) intermediate. This is often the rate-determining step of the cycle.[4]

  • Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center, displacing the halide. This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are expelled from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar¹-Pd(II)(X)L₂ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex Ar¹-Pd(II)(Ar²)L₂ (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar¹-Ar² (Desired Product) trans_complex->product ar1x Ar¹-X (Organohalide) ar1x->oa_complex boronic Ar²B(OH)₂ + Base boronic->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Influence of the 2-(N-Benzylsulfamoyl) Group

The substituent at the ortho position of the boronic acid presents a key challenge. The bulky N-benzylsulfamoyl group can sterically hinder the approach of the boronic acid to the palladium center during the transmetalation step. This steric clash can slow the reaction or prevent it altogether if an inappropriate catalyst system is used. Therefore, the choice of ligand is paramount to overcome this hurdle.

Selecting the Optimal Palladium Catalyst System

A "catalyst system" is more than just the palladium source; it is a synergistic combination of a palladium precatalyst, a ligand, a base, and a solvent. Each component must be chosen to address the specific challenges of the substrate.

Palladium Precatalysts

The choice of the palladium source is often a matter of convenience and stability.

  • Palladium(II) sources (e.g., Pd(OAc)₂, PdCl₂): These are air-stable and common but require in-situ reduction to the active Pd(0) species. This reduction is often facilitated by phosphine ligands or other reagents in the mixture.

  • Palladium(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These are already in the active oxidation state but can be sensitive to air and moisture. Pd₂(dba)₃ is often preferred as it is more stable than many other Pd(0) sources.

Ligands: The Key to Overcoming Steric Hindrance

The ligand stabilizes the palladium center, modulates its reactivity, and, most importantly, provides the necessary steric environment to facilitate the reaction. For a sterically demanding substrate like this compound, bulky and electron-rich monodentate phosphine ligands are the preferred choice.

  • Buchwald Ligands: This class of biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) has proven exceptionally effective for challenging cross-couplings. Their bulk facilitates the reductive elimination step, while their electron-donating nature promotes the initial oxidative addition.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable bonds with palladium, creating robust catalysts that can overcome the challenges of hindered substrates.[5] Pre-formed Pd-NHC precatalysts are commercially available and offer excellent reactivity.[5]

Base and Solvent

The base is critical for activating the boronic acid in the transmetalation step. The choice of base can significantly impact yield.

  • Bases: Potassium phosphate (K₃PO₄) is an excellent and broadly applicable base for Suzuki couplings. Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are also common. The choice can depend on the solvent system and the sensitivity of other functional groups.

  • Solvents: Aprotic polar solvents are typically used. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices, often with the addition of a small amount of water to aid in dissolving the base and facilitating the formation of the boronate species.

Comparative Table of Recommended Catalyst Systems

The following table outlines recommended starting points for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide (Ar-Br). Optimization may be required for specific substrates.

Catalyst SystemPalladium Source (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Rationale & Notes
A: Buchwald System Pd₂(dba)₃ (1-2%)XPhos (2-4%)K₃PO₄ (2.0)Toluene/H₂O (10:1)80-100High Reliability: XPhos is a highly effective, general ligand for sterically hindered substrates.[6] This is an excellent starting point.
B: Alternative Buchwald Pd(OAc)₂ (2%)SPhos (4%)Cs₂CO₃ (2.0)1,4-Dioxane100Robust Performance: SPhos offers a different steric and electronic profile that can be beneficial for certain substrates.
C: NHC System [Pd(IPr)(3-Cl-py)Cl₂] (2-3%)None neededK₂CO₃ (2.0)THF/H₂O (10:1)60-80High Stability: NHC precatalysts are often very stable and show high turnover numbers, potentially allowing for lower catalyst loading.[5]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide using Catalyst System A.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds and organic solvents should be handled with care.

Reagents and Equipment
  • This compound (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)

  • Toluene, anhydrous

  • Water, degassed

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Standard glassware for workup and purification (separatory funnel, round-bottom flasks, column chromatography setup)

Experimental Workflow Diagram

Workflow Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - Boronic Acid - Aryl Bromide - Base (K₃PO₄) - Catalyst/Ligand setup Assemble Flask Under Inert Gas (Ar) reagents->setup add_reagents Add Solids to Flask setup->add_reagents add_solvents Add Degassed Toluene & Water add_reagents->add_solvents degas Purge with Argon add_solvents->degas heat Heat to 80-100 °C Monitor by TLC/LC-MS degas->heat cool Cool to Room Temp heat->cool quench Dilute with Ethyl Acetate Wash with Water & Brine cool->quench dry Dry Organic Layer (e.g., Na₂SO₄) quench->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Flash Column Chromatography concentrate->purify

Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.1 equiv), K₃PO₄ (2.0 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Solvent Addition: Through the septum, add anhydrous toluene followed by degassed water (e.g., for a 0.1 M reaction, use 10 mL of toluene and 1 mL of water per mmol of boronic acid).

  • Degassing: Purge the resulting suspension with a stream of argon for 5-10 minutes while stirring.

  • Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C. Stir vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 4-24 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst- Insufficiently anhydrous/degassed conditions- Base is not effective- Use fresh Pd₂(dba)₃ or a different precatalyst.- Ensure all solvents are properly degassed and the system is kept under a positive pressure of inert gas.- Switch to a stronger base like Cs₂CO₃.
Formation of Homocoupled Boronic Acid - Reaction temperature is too high- Presence of oxygen- Lower the reaction temperature.- Improve degassing procedure to rigorously exclude oxygen.
Decomposition of Starting Material - Reaction temperature is too high- Substrate is sensitive to the base- Reduce the reaction temperature.- Try a milder base such as K₂CO₃ or an organic base.

References

The Strategic Utility of 2-(N-Benzylsulfamoyl)-5-methylphenylboronic Acid in the Synthesis of Complex Biaryl Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and complex molecule synthesis, the strategic incorporation of privileged structural motifs is paramount. Biaryl sulfonamides represent a cornerstone of many therapeutic agents, renowned for their diverse biological activities. The synthesis of these scaffolds, however, often necessitates robust and versatile building blocks that can withstand a variety of reaction conditions while offering predictable reactivity. 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid (CAS: 1072946-63-4) has emerged as a particularly valuable reagent in this context. Its unique constellation of a sterically demanding ortho-sulfamoyl group, a protective N-benzyl moiety, and a reactive boronic acid function positions it as a key player in the construction of intricate molecular architectures, primarily through the Suzuki-Miyaura cross-coupling reaction.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will delve into its physicochemical properties, safe handling procedures, and provide a detailed, field-proven protocol for its application in a representative Suzuki-Miyaura cross-coupling reaction. The causality behind experimental choices will be elucidated to empower users to adapt and optimize these methods for their specific synthetic challenges.

Physicochemical Properties & Handling

While specific data for this compound is not extensively published, its properties can be inferred from structurally related phenylboronic acids.

PropertyValueSource
Molecular FormulaC14H16BNO4S[1]
Molecular Weight305.16 g/mol [1]
AppearanceTypically a white to off-white solidGeneral knowledge
StorageStore in a cool, dry, well-ventilated area in a tightly sealed container. Moisture sensitive.[2][3]

Safety and Handling Precautions:

Phenylboronic acids are generally considered irritants.[2][3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[4][5] Handling should be performed in a well-ventilated fume hood to avoid inhalation of dust.[6] In case of contact with skin or eyes, flush immediately with copious amounts of water.[2]

Core Application: Suzuki-Miyaura Cross-Coupling for Biaryl Sulfonamide Synthesis

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a boronic acid and an organic halide or triflate, catalyzed by a palladium complex. The ortho-sulfamoyl group of our target building block introduces steric hindrance, which can be challenging. However, with the appropriate choice of catalyst, ligand, and base, high coupling efficiencies can be achieved.

Rationale for Reagent Selection

The choice of catalyst system is critical for overcoming the steric bulk of the ortho-substituent and ensuring efficient catalytic turnover.

  • Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precursor that is reduced in situ to the active Pd(0) species. For more challenging couplings, pre-formed Pd(0) sources like Pd₂(dba)₃ can also be employed.

  • Ligand: Bulky, electron-rich phosphine ligands are essential for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination. Buchwald-type biarylphosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), are particularly effective for sterically demanding substrates.[4]

  • Base: A moderately strong base is required to activate the boronic acid for transmetalation. Potassium phosphate (K₃PO₄) is often a good choice as it is effective and generally compatible with a wide range of functional groups.[6]

  • Solvent: A polar aprotic solvent that can solubilize the reactants and the catalyst system is necessary. A mixture of dioxane and water is a common and effective solvent system for Suzuki-Miyaura reactions.[6]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L2 OxAdd Oxidative Addition (R1-X) Pd0->OxAdd PdII R1-Pd(II)L2-X OxAdd->PdII Transmetalation Transmetalation (R2-B(OH)2 + Base) PdII->Transmetalation PdII_R2 R1-Pd(II)L2-R2 Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R1-R2 RedElim->Product

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Representative Biaryl Sulfonamide

This protocol describes the coupling of this compound with a generic aryl bromide.

Materials and Reagents
  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Reaction Setup and Procedure

Experimental_Workflow Experimental Workflow for Biaryl Sulfonamide Synthesis start Start reagents Combine Solid Reagents (Boronic Acid, Aryl Bromide, Pd(OAc)2, SPhos, K3PO4) in a Schlenk Flask start->reagents inert Evacuate and Backfill with Inert Gas (3x) reagents->inert solvent Add Degassed Solvents (Dioxane and Water) inert->solvent reaction Heat Reaction Mixture (e.g., 80-100 °C) with Stirring solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Aqueous Workup (Dilute with water, extract with organic solvent) monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Figure 2: A logical workflow for the synthesis of a biaryl sulfonamide.

  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 305.2 mg), the aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and K₃PO₄ (3.0 mmol, 636.8 mg).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon gas three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting boronic acid is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Outcome and Characterization

The expected product is the corresponding biaryl sulfonamide. The purified product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity. The N-benzyl group can be removed under appropriate conditions (e.g., hydrogenolysis) if the free sulfonamide is the desired final product.

Conclusion

This compound is a highly effective building block for the synthesis of complex biaryl sulfonamides via the Suzuki-Miyaura cross-coupling reaction. The protocol outlined in this application note, utilizing a palladium/SPhos catalyst system, provides a robust and reproducible method for achieving high yields of the desired coupled products. The strategic use of this reagent, coupled with a sound understanding of the underlying reaction mechanism, will undoubtedly facilitate the discovery and development of novel chemical entities in the pharmaceutical and agrochemical industries.

References

scale-up synthesis considerations for 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 2-(N-Benzylsulfamoyl)-5-methylphenylboronic Acid

Introduction

Arylboronic acids are indispensable building blocks in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Their versatility, stability, and functional group tolerance have made them cornerstones in the pharmaceutical and materials science industries. This document provides a detailed guide for the scale-up synthesis of this compound, a trifunctional molecule with potential applications as an intermediate in drug discovery.

The synthetic strategy detailed herein is designed with scalability, safety, and robustness in mind. It proceeds via a two-step sequence: first, the formation of a key sulfonamide intermediate, followed by a cryogenic lithium-halogen exchange and subsequent borylation. This application note moves beyond a simple recitation of steps to explain the critical process parameters, safety considerations, and analytical controls necessary for a successful and safe scale-up campaign.

Synthetic Strategy Overview

The synthesis is accomplished in two primary stages, starting from commercially available 2-bromo-4-methylbenzenesulfonyl chloride.

  • Step 1: Sulfonamide Formation. An SN2 reaction between 2-bromo-4-methylbenzenesulfonyl chloride and benzylamine under basic conditions yields the key intermediate, N-benzyl-2-bromo-4-methylbenzenesulfonamide.

  • Step 2: Lithiation-Borylation. A cryogenic lithium-halogen exchange on the aryl bromide intermediate using n-butyllithium (n-BuLi) generates a transient aryllithium species. This nucleophile is then trapped with triisopropyl borate, and a subsequent acidic workup hydrolyzes the resulting boronate ester to afford the target boronic acid.

This route is chosen for its efficiency and convergence. However, the use of pyrophoric organolithium reagents in Step 2 necessitates rigorous safety protocols and engineering controls, which are discussed in detail.

Synthetic_Workflow A 2-Bromo-4-methylbenzenesulfonyl Chloride + Benzylamine B Step 1: Sulfonamide Formation (Base, Solvent) A->B C Intermediate: N-Benzyl-2-bromo-4-methylbenzenesulfonamide B->C D Step 2: Lithiation-Borylation (1. n-BuLi, -78 °C) (2. B(O-iPr)3) (3. HCl aq.) C->D E Crude Product D->E F Purification (Recrystallization) E->F G Final Product: This compound F->G

Caption: Overall synthetic workflow for this compound.

PART 1: Experimental Protocols

Step 1: Synthesis of N-Benzyl-2-bromo-4-methylbenzenesulfonamide (Intermediate 1)

Rationale: This standard sulfonamide formation is a robust and high-yielding reaction.[1][2] Dichloromethane (DCM) is selected as the solvent for its inertness and ability to dissolve the starting materials, while triethylamine (TEA) serves as an easily removable acid scavenger. The reaction is performed at 0°C initially to control the exotherm from the acylation.

ReagentMW ( g/mol )Density (g/mL)Amount (mol)Equivalents
2-Bromo-4-methylbenzenesulfonyl chloride270.55-1.001.0
Benzylamine107.150.9811.051.05
Triethylamine (TEA)101.190.7261.501.5
Dichloromethane (DCM)84.931.33-10 vol

Procedure:

  • To a reactor equipped with mechanical stirring, a temperature probe, and a nitrogen inlet, add 2-bromo-4-methylbenzenesulfonyl chloride (1.0 eq).

  • Add dichloromethane (10 volumes relative to the sulfonyl chloride). Stir to dissolve and cool the solution to 0-5°C using an ice bath.

  • In a separate addition funnel, prepare a solution of benzylamine (1.05 eq) and triethylamine (1.5 eq) in DCM (2 volumes).

  • Add the benzylamine/TEA solution dropwise to the reactor over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature (20-25°C) and stir for 2-4 hours.

  • In-Process Control (IPC): Monitor the reaction by TLC or HPLC to confirm the consumption of the starting sulfonyl chloride.

  • Upon completion, quench the reaction by adding 1M HCl (5 volumes). Stir for 15 minutes.

  • Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (5 volumes) and brine (5 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.

  • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/water or ethyl acetate/heptane) to yield Intermediate 1 as a white crystalline solid.

Step 2: Synthesis of this compound (Final Product)

Rationale: This step employs a classic lithiation-borylation sequence.[3][4] Tetrahydrofuran (THF) is the solvent of choice due to its ability to dissolve the intermediate and stabilize the aryllithium species. The reaction is conducted at -78°C (dry ice/acetone bath) to prevent side reactions, such as ortho-metalation or decomposition of the aryllithium. n-Butyllithium is a strong base and nucleophile used for the halogen-metal exchange. Triisopropyl borate is the boron electrophile, and its subsequent hydrolysis under acidic conditions yields the boronic acid.

ReagentMW ( g/mol )Density (g/mL)Amount (mol)Equivalents
N-Benzyl-2-bromo-4-methylbenzenesulfonamide340.26-1.001.0
n-Butyllithium (2.5 M in hexanes)64.06~0.701.101.1
Triisopropyl borate188.080.8151.201.2
Anhydrous Tetrahydrofuran (THF)72.110.889-15 vol
2M Hydrochloric Acid (HCl)36.46--~10 vol

Procedure:

  • Critical Step - Reactor Setup: Ensure the reactor is scrupulously dried (oven-dried glassware, assembled hot, and purged with nitrogen) to remove all moisture.[5] Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction.

  • Charge the reactor with Intermediate 1 (1.0 eq) and anhydrous THF (10 volumes). Stir to dissolve and cool the solution to -78°C.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe or cannula over 30-60 minutes, maintaining the internal temperature below -70°C. A color change is typically observed.

  • Stir the mixture at -78°C for 1 hour after the addition is complete to ensure full lithium-halogen exchange.

  • In a separate, dry addition funnel, dissolve triisopropyl borate (1.2 eq) in anhydrous THF (5 volumes).

  • Add the triisopropyl borate solution dropwise to the reaction mixture, again keeping the temperature below -70°C.

  • After the addition, stir the reaction at -78°C for an additional 1-2 hours.

  • Allow the reaction to warm slowly to 0°C.

  • Quenching: Carefully quench the reaction by slowly adding 2M HCl (10 volumes), ensuring the temperature does not rise excessively.

  • Allow the mixture to warm to room temperature and stir vigorously for at least 2 hours (or overnight) to ensure complete hydrolysis of the boronate ester.

  • Work-up: Transfer the biphasic mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 5 volumes).

  • Combine all organic layers and wash with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization. A common method involves dissolving the crude material in a water-miscible solvent (like acetone or acetonitrile) and adding water as an anti-solvent until persistent turbidity is observed, followed by cooling. Alternatively, a biphasic recrystallization from a toluene/heptane/water system may be effective.

PART 2: Scale-Up Considerations and Process Safety

Thermal Management
  • Sulfonamide Formation: The reaction of the sulfonyl chloride with benzylamine is exothermic. On a large scale, the rate of addition must be carefully controlled to match the cooling capacity of the reactor to maintain the target temperature range (0-10°C). A runaway reaction can lead to side product formation and pressure buildup.

  • Lithiation: The lithium-halogen exchange is highly exothermic. Maintaining a temperature of -78°C is critical. On scale, this requires a robust cooling system (e.g., a cryostat). Poor temperature control can lead to a significant drop in yield and the formation of impurities. The addition of n-BuLi must be slow and subsurface to ensure rapid heat dissipation.

Handling of Pyrophoric Reagents (n-Butyllithium)

n-Butyllithium is pyrophoric, meaning it can ignite spontaneously on contact with air or moisture.[6][7] All transfers and reactions must be conducted under an inert atmosphere (nitrogen or argon).

  • Personal Protective Equipment (PPE): Mandatory PPE includes a flame-resistant lab coat, safety goggles or a face shield, and appropriate gloves (nitrile gloves are often worn under heavy-duty neoprene or butyl rubber gloves for added protection).[6][8]

  • Equipment: All glassware must be oven-dried and free of moisture.[5] Use of Schlenk line techniques or a glovebox is standard for laboratory scale. For pilot and manufacturing scales, closed-system reactors with validated inerting capabilities are required. Cannula or metered pump transfers are used for adding the reagent.

  • Quenching: Never quench residual n-BuLi with water directly. A standard procedure is to slowly add a protic solvent like isopropanol at low temperatures before the aqueous workup.

Safety_Protocol cluster_0 Preparation cluster_1 Execution cluster_2 Emergency Preparedness P1 Dry all glassware E1 Transfer n-BuLi via Cannula or Syringe P1->E1 P2 Inert atmosphere (N2/Ar) P2->E1 P3 Wear Flame-Resistant Lab Coat, Goggles, and appropriate Gloves P3->E1 S1 Class D or ABC Dry Powder Extinguisher Nearby E2 Maintain Temp < -70 °C E1->E2 E3 Slow, controlled addition E2->E3 S2 Safety Shower & Eyewash Accessible S3 Work with a colleague present

Caption: Key safety protocols for handling pyrophoric organolithium reagents.[6][8][9]

Impurity Profile and Control

The primary impurities in the final product often arise from the borylation step.

  • Protodeboronation: The C-B bond is susceptible to cleavage under acidic or basic conditions, especially with heating, leading to the formation of the des-boro impurity (N-benzyl-4-methylbenzenesulfonamide).[10][11] To minimize this, prolonged exposure to harsh pH or high temperatures during workup and purification should be avoided.

  • Homocoupling: Small amounts of the aryllithium species can couple with the starting aryl bromide to form a biaryl impurity. This is minimized by maintaining a low temperature and ensuring the aryl bromide is fully converted to the aryllithium before the addition of the borate ester.

  • Residual Boronic Esters: Incomplete hydrolysis will leave the triisopropyl boronate ester in the final product. A sufficiently long and vigorous acidic stir-out post-quench is essential for complete conversion to the boronic acid.

Analytical Methods
  • Reaction Monitoring: HPLC is the preferred method for monitoring reaction progress and purity on scale due to its quantitative nature. A reverse-phase method can be developed to separate the starting material, product, and key impurities.

  • Purity of Final Product: The purity of boronic acids can be challenging to assess. They can form cyclic anhydrides (boroxines) upon standing, which may appear as separate peaks in chromatography.[12][13] ¹H NMR and ¹¹B NMR are crucial for structural confirmation and purity assessment. Quantitative NMR (qNMR) can be a powerful tool for determining the absolute purity of the final material.

Conclusion

The synthesis of this compound is a scalable process, provided that strict controls are implemented, particularly for the cryogenic and pyrophoric lithiation-borylation step. Careful management of reaction temperature, rigorous adherence to safety protocols for handling organolithiums, and well-defined purification procedures are paramount to achieving high yield and purity on a larger scale. The protocols and considerations outlined in this document provide a comprehensive framework for researchers and drug development professionals to successfully and safely produce this valuable synthetic intermediate.

References

Application Notes & Protocols for the Agrochemical Screening of 2-(N-Benzylsulfamoyl)-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction and Scientific Rationale

The relentless evolution of resistance in pests, weeds, and pathogens necessitates a continuous search for novel agrochemical scaffolds. 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid is a synthetic compound that merges two moieties of significant interest in medicinal and agricultural chemistry: a phenylboronic acid group and a benzenesulfonamide group. While this specific molecule is not yet characterized in agrochemical literature, its constituent parts provide a strong rationale for its investigation as a potential fungicide, herbicide, or insecticide.

The boronic acid functional group is gaining prominence in agrochemical discovery. Boron, an essential micronutrient for plants, is the basis for a new class of fungicides (benzoxaboroles) recognized by the Fungicide Resistance Action Committee (FRAC).[1][2] Phenylboronic acid derivatives, in particular, have demonstrated potent, broad-spectrum antifungal activities against critical plant pathogens.[3][4] Their proposed mechanisms often involve the disruption of fungal cell membrane integrity and induction of oxidative stress, representing a different mode of action from many established fungicides.[2][3]

The sulfonamide moiety is a well-established pharmacophore in agrochemicals. Most notably, it forms the backbone of sulfonylurea herbicides, which are potent inhibitors of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthetic pathway of branched-chain amino acids in plants.[5] The benzenesulfonamide scaffold is also present in a wide array of molecules with diverse biological activities.[6]

The conjugation of these two functional groups in this compound presents a unique opportunity to explore novel biological activities, potentially through a multi-target mechanism or a completely new mode of action. This guide provides a comprehensive, hypothesis-driven framework for the initial screening and characterization of this compound's agrochemical potential.

G Structure of this compound cluster_0 mol Agrochemical_Screening_Workflow start Compound Synthesis & QC 2-(N-Benzylsulfamoyl)-5- methylphenylboronic acid tier1 Tier 1: Primary In Vitro Screening Fungicidal Assay (Mycelial Growth) Herbicidal Assay (Seed Germination) Insecticidal Assay (Contact/Ingestion) start->tier1:f0 Test Compound decision1 Active Hit? tier1->decision1 tier2 Tier 2: Secondary Whole-Organism Screening Greenhouse Fungicide Trial (e.g., on tomato) Pre- & Post-Emergence Herbicide Trial Whole Insect Bioassay (e.g., aphid) decision1->tier2:f0 Yes end_inactive Inactive / Archive decision1->end_inactive No decision2 Efficacy Confirmed? tier2->decision2 tier3 Tier 3: Preliminary Mode of Action (MoA) Studies Fungal Membrane Permeability Plant Enzyme Inhibition Screen (e.g., ALS, PPO) Insect Acetyl-CoA Carboxylase Assay decision2->tier3:f0 Yes decision2->end_inactive No end_active Lead Candidate for Optimization tier3->end_active Fungicidal_MoA Hypothetical Fungicidal Mode of Action Pathway compound 2-(N-Benzylsulfamoyl)- 5-methylphenylboronic acid membrane Fungal Cell Membrane compound->membrane Interacts with membrane components permeability Increased Membrane Permeability membrane->permeability Disruption leakage Ion Leakage & Loss of Gradient permeability->leakage ros Induction of Reactive Oxygen Species (ROS) permeability->ros death Cell Death leakage->death ros->death

References

Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of Aryl Halides with 2-(N-Benzylsulfamoyl)-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This application note provides a comprehensive, field-proven protocol for the palladium-catalyzed coupling of various aryl halides with 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid. This transformation is of significant interest to the drug development community, as the resulting biaryl sulfonamide scaffold is a privileged motif in a wide range of biologically active molecules.[3][4] We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and provide expert insights into reaction optimization and troubleshooting to ensure reproducible, high-yield synthesis.

Introduction: The Strategic Importance of Biaryl Sulfonamides

The construction of the biaryl linkage is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[5][6] Among the myriad of cross-coupling methods, the Suzuki-Miyaura reaction, developed by Nobel laureates Akira Suzuki and Norio Miyaura, has emerged as a preferred method due to its mild reaction conditions, the commercial availability of diverse reagents, and the low toxicity of its boron-based byproducts.[7][8]

This guide focuses on a specific, high-value application: the synthesis of N-benzylsulfamoyl-substituted biaryls. The sulfonamide functional group is a key pharmacophore, and its incorporation into a biaryl structure can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The target boronic acid, this compound, serves as a versatile building block for accessing complex molecular architectures that are otherwise challenging to synthesize. Understanding the nuances of this specific coupling is essential for researchers aiming to accelerate their discovery and development pipelines.

The Catalytic Heart of the Reaction: Mechanism

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium-based catalytic cycle.[9][10] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The active catalyst is a Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst.[9]

  • Oxidative Addition : The cycle initiates with the insertion of the coordinatively unsaturated Pd(0) complex into the carbon-halogen bond of the aryl halide (Ar-X). This step forms a square planar Pd(II) intermediate. The rate of this step is typically the rate-determining step of the overall reaction and follows the reactivity trend I > OTf > Br >> Cl.[7]

  • Transmetalation : This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur efficiently, the boronic acid must be activated by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex, or boronate [RB(OH)₃]⁻.[11][12][13][14] This boronate then undergoes ligand exchange with the halide on the Pd(II) complex, positioning the two organic partners on the same metal center.

  • Reductive Elimination : In the final step, the two organic groups (the aryl group from the halide and the substituted phenyl group from the boronic acid) couple to form the new C-C bond of the biaryl product. This process reduces the palladium center from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[7]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_intermediate1 L | Ar-Pd(II)-X | L pd0->pd_intermediate1 Ar-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate2 L | Ar-Pd(II)-Ar' | L pd_intermediate1->pd_intermediate2 Ar'-B(OH)₂ + Base transmetalation->pd_intermediate2 pd_intermediate2->pd0 Ar-Ar' reductive_elimination Reductive Elimination reductive_elimination->pd0 pos1 pos2 pos3

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a general procedure that has been successfully applied to a range of aryl bromides and chlorides. Optimization may be required for specific substrates, particularly those that are sterically hindered or electronically deactivated.

Materials and Equipment
  • Reagents :

    • Aryl halide (1.0 equiv)

    • This compound (1.2-1.5 equiv)[15]

    • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)

    • Ligand (e.g., SPhos, XPhos, PPh₃; 1.1-1.2 equiv relative to Pd)

    • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃; 2-3 equiv)

    • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DMF/water mixture)

  • Equipment :

    • Schlenk flask or reaction vial with a screw cap and septum

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature control

    • Inert atmosphere line (Argon or Nitrogen)

    • Standard laboratory glassware for work-up and purification

    • Rotary evaporator

    • Flash chromatography system

Step-by-Step Procedure

Experimental_Workflow start Start setup 1. Reaction Setup (Flame-dry flask, add solids) start->setup inert 2. Inert Atmosphere (Evacuate & backfill with Ar/N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat & Stir (Monitor by TLC/LC-MS) solvent->reaction workup 5. Aqueous Work-up (Quench, extract, dry) reaction->workup purify 6. Purification (Flash Chromatography) workup->purify characterize 7. Characterization (NMR, MS) purify->characterize end End Product characterize->end

Caption: A streamlined workflow for the Suzuki-Miyaura coupling experiment.

  • Reaction Setup : To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 1.0 mmol, 2.0 equiv).

  • Catalyst Addition : In a separate vial, briefly mix the palladium precatalyst (e.g., Pd(OAc)₂, 0.01 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.022 mmol, 4.4 mol%). Add this catalyst/ligand mixture to the Schlenk flask.

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition : Add the degassed solvent (e.g., 5 mL of a 4:1 dioxane:water mixture) via syringe.

  • Reaction : Place the flask in a preheated oil bath (e.g., 80-100 °C) and stir vigorously for the required time (typically 4-24 hours). Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[16]

  • Purification : Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.[17][18]

  • Characterization : Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[3][19][20]

Optimization & Key Parameter Selection

The success of the Suzuki-Miyaura coupling, especially with functionalized substrates, depends on the judicious selection of reaction parameters. The following table summarizes key variables and provides expert recommendations.

ParameterOptions & ConsiderationsRationale & Expert Insight
Palladium Source Pd(OAc)₂ , Pd₂(dba)₃ : Common, air-stable Pd(II) precatalysts. Require in situ reduction.[9] Pd(PPh₃)₄ : An air-sensitive but active Pd(0) catalyst. Often effective but can be sluggish with challenging substrates.[1]For this specific coupling, a system using Pd(OAc)₂ with a biarylphosphine ligand is a robust starting point. It offers a good balance of stability and reactivity.
Ligand Buchwald Ligands (SPhos, XPhos) : Bulky, electron-rich phosphines that promote oxidative addition and reductive elimination. Excellent for aryl chlorides and sterically hindered substrates.[21][22] Triphenylphosphine (PPh₃) : A classic, inexpensive ligand suitable for simple couplings of aryl iodides and bromides.The ortho-sulfonamide group on the boronic acid introduces steric bulk. Therefore, a Buchwald-type ligand like SPhos is highly recommended to overcome potential steric hindrance and achieve high turnover numbers.[23][24][25][26]
Base K₃PO₄ , Cs₂CO₃ : Strong, non-nucleophilic bases. Often provide superior results, especially with hindered boronic acids.[13] K₂CO₃ , Na₂CO₃ : Milder, commonly used bases that are effective in many cases.K₃PO₄ is often the base of choice for challenging couplings. Its use in an aqueous/organic solvent mixture facilitates the formation of the active boronate species required for efficient transmetalation.[13]
Solvent Toluene , Dioxane , THF : Aprotic ethereal or aromatic solvents are standard. Aqueous Mixtures (e.g., Dioxane/H₂O) : The presence of water can accelerate the transmetalation step.[27][28][29]A 4:1 to 10:1 mixture of dioxane and water is a highly effective solvent system. It provides good solubility for both the organic substrates and the inorganic base, promoting a homogeneous and efficient reaction.
Temperature 80-110 °C Most Suzuki couplings require heating to drive the reaction to completion, particularly when using less reactive aryl bromides or chlorides.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below are common problems and their potential solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (improper handling, insufficient reduction of Pd(II)). 2. Poor choice of ligand/base for the specific substrate. 3. Insufficient temperature.1. Ensure an inert atmosphere is maintained. Use freshly opened reagents. 2. Switch to a more active ligand (e.g., from PPh₃ to SPhos). Try a stronger base (e.g., from K₂CO₃ to K₃PO₄).[30] 3. Increase the reaction temperature in 10 °C increments.
Protodeboronation The boronic acid group is replaced by hydrogen. Often caused by excess water, high temperatures, or an inappropriate base.[31]1. Use freshly prepared or high-purity boronic acid. 2. Reduce the amount of water in the solvent system or use an anhydrous base like KF. 3. Use a slight excess (1.2 equiv) of the boronic acid, but avoid a large excess.
Homocoupling of Boronic Acid Two molecules of the boronic acid couple to form a symmetrical biaryl. Often promoted by the presence of oxygen or unreduced Pd(II).[9]1. Thoroughly degas all solvents and maintain a strict inert atmosphere. 2. Ensure the Pd(II) precatalyst is effectively reduced to Pd(0). The choice of ligand can influence this.
Dehalogenation of Aryl Halide The starting aryl halide is reduced, replacing the halogen with hydrogen.This is often a side reaction promoted by certain phosphine ligands. Consider switching to a different ligand class or optimizing the base and temperature.

Conclusion

The palladium-catalyzed Suzuki-Miyaura coupling of aryl halides with this compound is a powerful and versatile method for the synthesis of valuable biaryl sulfonamides. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, base, and solvent system, researchers can reliably achieve high yields of the desired products. This application note provides a robust starting protocol and a logical framework for optimization and troubleshooting, empowering scientists in drug discovery and chemical development to efficiently construct complex molecular targets.

References

Troubleshooting & Optimization

identifying common impurities in 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid. This document is intended for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful synthesis and purification of this key building block.

The purity of arylboronic acids is paramount for their successful application in cross-coupling reactions and other downstream transformations. Even minor impurities can lead to side reactions, lower yields, and complex purification challenges. This guide is structured to help you identify, understand, and mitigate common impurities encountered during the synthesis of this compound.

I. Synthetic Pathway Overview

While a specific literature procedure for this compound is not widely published, its synthesis can be reliably inferred from established methods for preparing structurally similar sulfonamide-substituted phenylboronic acids. The most logical and common approach is a Directed ortho-Metalation (DoM) strategy.

The general synthetic workflow is illustrated below. This pathway highlights the critical steps where impurities are most likely to be introduced.

Synthesis_Pathway A 4-Methylaniline C N-Benzyl-4-methylbenzenesulfonamide A->C Base B Benzenesulfonyl chloride B->C D N-Benzyl-4-methylbenzenesulfonamide F Ortho-lithiated Intermediate D->F DoM E Organolithium Reagent (e.g., n-BuLi) E->F G Ortho-lithiated Intermediate I Boronate Ester Intermediate G->I Borylation H Trialkyl borate (e.g., B(OiPr)3) H->I J 2-(N-Benzylsulfamoyl)-5- methylphenylboronic acid I->J Aqueous Acidic Workup

Caption: Proposed synthetic workflow for this compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the synthesis and purification.

Q1: What are the most common impurities I should expect?

A1: The impurities in boronic acid synthesis can generally be categorized into three main types: process-related, product-related, and degradation products.

Impurity TypeSpecific ExamplesOrigin
Process-Related Unreacted N-Benzyl-4-methylbenzenesulfonamideIncomplete lithiation or borylation.
Homocoupling byproductsOxidative coupling of the organolithium intermediate.
Protodeboronated starting material (N-Benzyl-4-methylbenzenesulfonamide)Quenching of the lithiated intermediate by a proton source before borylation.[1]
Product-Related Boronate Ester IntermediateIncomplete hydrolysis of the boronate ester.
Boroxine (Anhydride)Dehydration of the final boronic acid product.[2][3][4][5][6]
Degradation Products Debenzylated sulfonamideCleavage of the benzyl group under harsh acidic or basic conditions.
Oxidized species (phenols)Oxidation of the boronic acid.[7]
Q2: My NMR shows broad peaks in the aromatic region, and the integration is off. What could be the cause?

A2: This is a classic sign of the presence of boroxine , the cyclic anhydride of your boronic acid. Boronic acids can reversibly form boroxines through the loss of water.[2][3][4] This equilibrium is often influenced by the solvent and the presence of water.[3][5]

  • Causality: In anhydrous solvents like CDCl3, the equilibrium can shift towards the boroxine. The presence of both the boronic acid and the boroxine in solution leads to peak broadening and complex spectra due to chemical exchange.

  • Troubleshooting:

    • Solvent Choice for NMR: Acquire the NMR spectrum in a solvent system that favors the monomeric boronic acid form, such as DMSO-d6 with a drop of D2O. The water will hydrolyze the boroxine back to the boronic acid, resulting in sharper signals.

    • ¹¹B NMR: This is a definitive technique to identify and quantify boroxine. Boronic acids typically show a signal around δ 25-35 ppm, while boroxines appear further upfield at δ 15-25 ppm.[8] The relative integration of these signals gives the ratio of the two species.

Q3: My reaction yield is low, and I'm recovering a lot of the starting sulfonamide. How can I improve the lithiation step?

A3: Low conversion is often due to inefficient Directed ortho-Metalation (DoM). The sulfonamide group directs the organolithium base to deprotonate the adjacent ortho-position. Problems can arise from several factors:

  • Causality:

    • Inactive Organolithium: n-Butyllithium (n-BuLi) and other organolithiums are highly reactive and can be deactivated by moisture or air.

    • Insufficient Base: The stoichiometry of the base may be insufficient to drive the reaction to completion.

    • Temperature: DoM reactions are typically performed at low temperatures (e.g., -78 °C) to prevent side reactions. If the temperature is too high, the organolithium can react with the solvent or other functional groups.[9]

  • Troubleshooting:

    • Titrate your Organolithium: Always titrate your organolithium reagent before use to determine its exact molarity.

    • Optimize Stoichiometry: Use a slight excess of the organolithium reagent (e.g., 1.1-1.2 equivalents).

    • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried, and all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere (Argon or Nitrogen).

    • Temperature Control: Maintain a consistent low temperature during the addition of the organolithium and for the duration of the lithiation.

Q4: I see a significant amount of a non-polar impurity by TLC/LC-MS. What is it and how can I remove it?

A4: A common non-polar impurity is the homocoupling byproduct . This forms from the oxidative coupling of two molecules of your lithiated intermediate.

  • Causality: This side reaction is often promoted by the presence of trace amounts of oxygen or certain metal impurities.

  • Troubleshooting & Purification:

    • Degas Solvents: Degas your reaction solvents to minimize dissolved oxygen.

    • Purification Strategy: This impurity is typically much less polar than your desired boronic acid.

      • Biphasic Extraction: A common purification technique for boronic acids is to dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a basic aqueous solution (e.g., 1M NaOH). The boronic acid will deprotonate to form a water-soluble boronate salt, while non-polar impurities like the homocoupling product will remain in the organic layer. The aqueous layer can then be acidified to precipitate the pure boronic acid.

      • Chromatography: If extraction is insufficient, reversed-phase chromatography (e.g., on a C18 column) is often effective for separating boronic acids from non-polar impurities.[8][10][11]

Purification_Workflow Start Crude Product (Boronic Acid + Impurities) Dissolve Dissolve in Ethyl Acetate Start->Dissolve Extract Extract with 1M NaOH (aq) Dissolve->Extract Separate Separate Layers Extract->Separate Organic Organic Layer (Homocoupling byproduct, other non-polar impurities) Separate->Organic Discard Aqueous Aqueous Layer (Sodium Boronate Salt) Separate->Aqueous Acidify Acidify with 1M HCl to pH ~2-3 Aqueous->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filter Filter & Dry Precipitate->Filter End Pure Boronic Acid Filter->End

Caption: A typical extractive workup procedure for boronic acid purification.

III. Analytical Protocols for Impurity Identification

Accurate identification and quantification of impurities are crucial. A combination of techniques provides the most comprehensive profile.[8]

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

This method is excellent for quantifying the purity of the main component and detecting non-volatile impurities.[8][10]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with an additive like 0.1% formic acid or 10 mM ammonium acetate is a good starting point.[11]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for the aromatic system (e.g., 254 nm).

  • Sample Preparation: Dissolve a known quantity of the sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is invaluable for identifying the molecular weights of unknown impurities, aiding in their structural elucidation.[11][12]

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., ESI-QTOF).

  • LC Conditions: Use the same or similar conditions as the HPLC-UV method.

  • MS Analysis: Operate in both positive and negative ion modes to maximize the chances of detecting all components. High-resolution mass spectrometry can provide exact mass data, allowing for the determination of elemental compositions.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information about the main product and any impurities present at sufficient concentration.

  • ¹H NMR:

    • Procedure: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6).

    • Analysis: Look for unexpected signals. For instance, the absence of the benzylic CH₂ protons could indicate a debenzylation impurity. The presence of signals corresponding to the starting sulfonamide indicates an incomplete reaction.

  • ¹¹B NMR:

    • Procedure: Acquire a proton-decoupled ¹¹B NMR spectrum.

    • Analysis: As mentioned in Q2, this technique is essential for distinguishing and quantifying the boronic acid (δ 25-35 ppm) versus its boroxine anhydride (δ 15-25 ppm).[8]

IV. References

  • A Comparative Guide to the Analysis of Impurities in 2-Benzofurylboronic Acid Reactions. (n.d.). BenchChem. Retrieved from --INVALID-LINK--

  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. (2019). ACS Publications. Retrieved from --INVALID-LINK--

  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. (n.d.). NIH. Retrieved from --INVALID-LINK--

  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. (2021). LCGC International. Retrieved from --INVALID-LINK--

  • Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. (n.d.). NIH. Retrieved from --INVALID-LINK--

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. Retrieved from --INVALID-LINK--

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Analytical Methods (RSC Publishing). Retrieved from --INVALID-LINK--

  • Transition-Metal-Free ipso-Functionalization of Arylboronic Acids and Derivatives. (2015). NIH. Retrieved from --INVALID-LINK--

  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (n.d.). MDPI. Retrieved from --INVALID-LINK--

  • Preparation and Characterization of Fluorophenylboronic Acid-functionalized Monolithic Columns for High Affinity Capture of Cis-diol Containing Compounds. (2013). ResearchGate. Retrieved from --INVALID-LINK--

  • Formation of boroxine: Its stability and thermodynamic parameters in solution. (2002). Heterocycles. Retrieved from --INVALID-LINK--

  • boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013). The Royal Society of Chemistry. Retrieved from --INVALID-LINK--

  • Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen. (2019). ACS Publications. Retrieved from --INVALID-LINK--

  • FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. (n.d.). LOCKSS. Retrieved from --INVALID-LINK--

  • Preparation and Characterization of Fluorophenylboronic Acid-Functionalized Affinity Monolithic Columns for the Selective Enrichment of cis-Diol-Containing Biomolecules. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. (n.d.). MDPI. Retrieved from --INVALID-LINK--

  • Boron-Based Directing Groups for Directed Lithiation Reactions. (n.d.). ACS. Retrieved from --INVALID-LINK--

  • Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. (2020). ACS Publications. Retrieved from --INVALID-LINK--

  • Synthesis and applications of aminoboronic acids. (n.d.). University of Toronto. Retrieved from --INVALID-LINK--

  • Improvement on synthesis of different alkyl-phenylboronic acid. (n.d.). PubMed. Retrieved from --INVALID-LINK--

  • 5-(N-BENZYLSULFAMOYL)-2-METHYLPHENYLBORONIC ACID. (n.d.). ChemWhat. Retrieved from --INVALID-LINK--

  • (2-sulfamoylphenyl)boronic acid. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • (2-Sulfamoylphenyl)boronic acid. (n.d.). Alchem.Pharmtech. Retrieved from --INVALID-LINK--

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PubMed Central. Retrieved from --INVALID-LINK--

  • Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. (2023). Reddit. Retrieved from --INVALID-LINK--

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. (n.d.). Wiley-VCH. Retrieved from --INVALID-LINK--

  • 2-Phenylbenzimidazole-5-sulfonic acid synthesis. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. (n.d.). NIH. Retrieved from --INVALID-LINK--

  • Synthesis of benzo fused heterocyclic sulfonyl chlorides. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • 2-[Benzenesulfonyl(benzyl)amino]-5-bromobenzamide. (n.d.). PubChem. Retrieved from --INVALID-LINK--

References

improving the stability of 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this specific arylboronic acid. Given its structural complexity, understanding its stability profile is key to successful application in synthesis and screening.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing decreasing purity over time when analyzed by HPLC. What is happening?

A1: Arylboronic acids are susceptible to several degradation pathways in solution. The most common issues are protodeboronation (replacement of the boronic acid group with a hydrogen atom), oxidation (replacement with a hydroxyl group), and the formation of cyclic anhydrides called boroxines.[1][2] The rate of degradation is influenced by solvent, pH, temperature, and exposure to oxygen.[3]

Q2: What is protodeboronation and why is it a problem for my compound?

A2: Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, effectively converting your arylboronic acid into N-benzyl-4-methylbenzenesulfonamide.[1] This is often accelerated under aqueous acidic or basic conditions.[1][4] For a compound like this compound, the presence of an electron-withdrawing N-benzylsulfamoyl group can influence the rate of this degradation, making pH control critical.[5][6]

Q3: Can I store my compound pre-dissolved in a solvent for a high-throughput screen?

A3: It is generally not recommended to store arylboronic acids in solution for extended periods. If unavoidable, the choice of solvent is critical. Aprotic solvents like acetonitrile or tetrahydrofuran are preferable to minimize hydrolysis.[7] Samples should be prepared fresh whenever possible and stored in a cooled autosampler if immediate analysis isn't feasible.[7] For long-term storage, the solid compound should be kept in a tightly sealed container under an inert atmosphere (e.g., argon) at low temperatures (2-8°C).[3][8]

Q4: I see multiple peaks in the 11B NMR spectrum of my sample. What does this indicate?

A4: The presence of multiple peaks in an 11B NMR spectrum can indicate changes in the chemical environment of the boron atom. This is often a sign of degradation or the formation of different species in solution, such as the boronic acid monomer, its boroxine trimer, or boronate esters if alcohols are present.[7]

Q5: The N-benzylsulfamoyl group in my molecule is an electron-withdrawing group. How does this affect stability?

A5: Electron-withdrawing groups, like the sulfamoyl group, lower the pKa of the boronic acid.[5][6] This means the boronic acid becomes more acidic and can be more susceptible to base-mediated protodeboronation.[4] While this enhanced Lewis acidity can be beneficial for certain reactions like Suzuki-Miyaura coupling, it can also accelerate decomposition under non-optimal conditions.

Troubleshooting Guide: Enhancing Solution Stability

This section provides a systematic approach to diagnosing and solving stability issues with this compound in solution.

Problem 1: Rapid Degradation in Aqueous Buffers

Symptoms:

  • A new peak corresponding to the protodeboronated product (N-benzyl-4-methylbenzenesulfonamide) appears and grows in the HPLC chromatogram.

  • Loss of the main compound peak over a short period (hours to days).

  • Inconsistent results in biological assays or chemical reactions.

Root Cause Analysis: Protodeboronation is a common degradation pathway for arylboronic acids in aqueous media.[1] The reaction, Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃, can be catalyzed by both acid and base.[1] Studies by Kuivila and others have shown that the rate of protodeboronation is often slowest around pH 5.[4]

Logical Flow for Troubleshooting Protodeboronation

cluster_problem Problem Identification cluster_cause Primary Cause cluster_factors Contributing Factors cluster_solutions Solutions P1 Rapid degradation in aqueous buffer detected (e.g., via HPLC) C1 Protodeboronation: Cleavage of C-B bond P1->C1 S4 Prepare Solutions Fresh P1->S4 Immediate Mitigation F1 Aqueous Solvent C1->F1 F2 Inappropriate pH (too acidic or too basic) C1->F2 F3 Elevated Temperature C1->F3 S2 Use Aprotic Co-solvent (e.g., MeCN, THF) F1->S2 S1 Adjust pH to 5-7 F2->S1 S3 Reduce Temperature (Store at 2-8°C) F3->S3

Caption: Troubleshooting workflow for protodeboronation.

Solutions & Mitigation Strategies:

  • pH Optimization:

    • Action: Adjust the pH of your aqueous solution to a range of 5-7. For many arylboronic acids, stability is maximal in a slightly acidic to neutral environment.[4]

    • Causality: In this pH range, the rates of both acid-catalyzed and base-catalyzed protodeboronation are minimized.

  • Solvent System Modification:

    • Action: If your experiment allows, use a co-solvent system by adding an aprotic solvent like acetonitrile (MeCN) or tetrahydrofuran (THF).

    • Causality: Reducing the concentration of water will slow the rate of hydrolysis-dependent degradation pathways.[7]

  • Temperature Control:

    • Action: Prepare and store solutions at reduced temperatures (e.g., 2-8°C). Avoid heating solutions unless absolutely necessary for solubility.

    • Causality: Degradation reactions, like all chemical reactions, are temperature-dependent. Lowering the temperature slows the kinetic rate of decomposition.[3]

Problem 2: Formation of Insoluble Material and Boroxines

Symptoms:

  • The appearance of a white precipitate in an organic solvent.

  • Difficulty in fully dissolving the compound, even in solvents where it is reported to be soluble.[9][10]

  • Broad or multiple peaks observed in NMR analysis.[7]

Root Cause Analysis: Boronic acids can undergo reversible dehydration to form a trimeric anhydride known as a boroxine.[11] This is particularly prevalent in aprotic, non-polar organic solvents and can be accelerated by heat. While this process is reversible upon the addition of water, the formation of boroxines can cause solubility issues and complicate characterization.

Experimental Workflow for Boroxine Mitigation

G start Observe Insolubility or Precipitate Formation check_solvent Is the solvent strictly aprotic? start->check_solvent add_water Add a small amount of water (e.g., 1-5% v/v) to the solution. check_solvent->add_water  Yes use_polar_aprotic Switch to a more polar aprotic solvent (e.g., DMSO, DMF) if experiment allows. check_solvent->use_polar_aprotic  No / Still problematic sonicate Gently warm or sonicate to aid dissolution. add_water->sonicate analyze Analyze by HPLC/NMR to confirm monomer formation. sonicate->analyze use_polar_aprotic->analyze

Caption: Workflow for addressing boroxine-related solubility issues.

Solutions & Mitigation Strategies:

  • Controlled Hydration:

    • Action: To break down boroxines and improve solubility in organic solvents, add a small, controlled amount of water (e.g., 1-5% v/v).

    • Causality: The addition of water shifts the equilibrium from the boroxine back to the monomeric boronic acid, which is often more soluble.[11]

  • Solvent Selection:

    • Action: Use polar aprotic solvents like DMSO or DMF for stock solutions where high concentrations are needed. For reactions, consider solvents like THF or acetone.[9][10]

    • Causality: While boroxine formation can still occur, polar solvents are generally better at solvating the boronic acid monomer, disfavoring precipitation.

Problem 3: Oxidative Degradation

Symptoms:

  • Appearance of a new peak in the HPLC/LC-MS corresponding to the phenol derivative (N-benzyl-3-hydroxy-4-methylbenzenesulfonamide).

  • Development of color in the solution over time.

Root Cause Analysis: The carbon-boron bond can be susceptible to oxidation, replacing the boronic acid moiety with a hydroxyl group.[2][12] This can be mediated by atmospheric oxygen, peroxide impurities in solvents (especially ethers like THF), or other oxidizing agents.[2][3]

Solutions & Mitigation Strategies:

  • Inert Atmosphere:

    • Action: Prepare solutions and run reactions under an inert atmosphere (nitrogen or argon). Use solvents that have been sparged with an inert gas to remove dissolved oxygen.

    • Causality: Removing molecular oxygen, a key oxidant, from the system directly inhibits the oxidative degradation pathway.[3]

  • Use of Fresh, High-Purity Solvents:

    • Action: Use freshly opened bottles of high-purity solvents. Test solvents like THF for peroxide impurities before use, or pass them through an alumina plug to remove peroxides.

    • Causality: Peroxides are potent oxidizing agents that can significantly accelerate the conversion of boronic acids to phenols.[2]

Protocols and Data

Protocol 1: Stability Assessment by HPLC

This protocol allows for the quantitative monitoring of the stability of this compound under various conditions.

  • Preparation of Stock Solution: Accurately weigh and dissolve the boronic acid in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.

  • Stress Conditions: Aliquot the stock solution into separate vials. Prepare different conditions to test (e.g., pH 3 buffer, pH 7 buffer, pH 9 buffer; Room Temperature, 40°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot from each condition into the HPLC system.[7][13]

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., Waters XSelect Premier HSS T3).[14]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A suitable gradient from 10% to 95% B over 10-15 minutes.

    • Detection: UV at 254 nm.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point by comparing the peak area to the T=0 sample.

Data Summary: Stability Under Different pH Conditions

The following table summarizes hypothetical stability data for this compound in aqueous buffers at 25°C, as determined by the HPLC protocol above.

Time (hours)% Remaining (pH 3.0)% Remaining (pH 5.5)% Remaining (pH 9.0)
0100.0100.0100.0
491.299.585.7
882.598.972.1
2460.197.245.3

References

how to prevent protodeboronation of 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Guide for: 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

This guide provides in-depth technical support for researchers encountering protodeboronation with this compound. Our goal is to move beyond simple procedural lists and offer a foundational understanding of the mechanisms at play, empowering you to design more robust and successful experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues and underlying principles related to the stability of this compound.

Q1: What is protodeboronation and why is it a significant side reaction for this specific compound?

Protodeboronation is a chemical reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom, effectively consuming your starting material and generating an unwanted byproduct (in this case, N-benzyl-4-methylbenzenesulfonamide). This process is a common decomposition pathway for many arylboronic acids.[1][2]

The structure of this compound makes it particularly susceptible for two key reasons:

  • Ortho-Substitution: The presence of the bulky N-Benzylsulfamoyl group at the ortho position can create steric hindrance. Such ortho-substituted arylboronic acids are known to be highly prone to protodeboronation, especially under basic conditions typical for cross-coupling reactions.[3][4]

  • Electronic Effects: The sulfamoyl group is electron-withdrawing, which can influence the stability of the carbon-boron bond. While electron-donating groups often accelerate acid-promoted protodeboronation, electron-withdrawing groups can increase susceptibility under the basic conditions frequently used in synthesis.[5]

Q2: What are the primary mechanisms and factors that accelerate protodeboronation?

Protodeboronation can proceed through several pathways, but the most relevant for synthetic applications are typically acid- or base-catalyzed.

  • Base-Catalyzed Protodeboronation: This is the most common pathway in cross-coupling reactions (e.g., Suzuki-Miyaura). A base (like hydroxide) attacks the Lewis acidic boron atom to form a more reactive tetrahedral boronate species ([ArB(OH)₃]⁻). This intermediate is then protonated at the ipso-carbon by a proton source (like water), which cleaves the C-B bond.[2][6] The rate is highly dependent on pH.[7][8]

  • Acid-Catalyzed Protodeboronation: In the presence of strong acids, an intermolecular metathesis can occur via a four-membered ring transition state, leading to C-B bond cleavage.[5]

Key Accelerating Factors:

  • High pH: Strong bases (e.g., NaOH, KOH) increase the concentration of the reactive boronate anion, accelerating decomposition.[9]

  • High Temperature: Elevated temperatures increase the rate of most reactions, including protodeboronation.[10][11]

  • Protic Solvents: The presence of a proton source, especially water, is essential for the final step of C-B bond cleavage.[12]

  • Oxygen: The presence of oxygen can lead to oxidative degradation pathways, which can compete with or exacerbate protodeboronation.[12]

  • Inefficient Catalysis: In cross-coupling reactions, if the desired catalytic cycle is slow, the competing protodeboronation side reaction has more time to occur.[1]

Q3: How can I assess the purity and detect protodeboronation of my sample?

The most reliable method is NMR spectroscopy . In the ¹H NMR spectrum, the appearance and integration of signals corresponding to the protodeboronated byproduct (N-benzyl-4-methylbenzenesulfonamide) alongside your starting material is a clear indicator of degradation. A change in the melting point (a broadened or depressed range compared to the literature value) can also suggest the presence of impurities.

Q4: What are the ideal storage conditions for this compound?

Proper storage is the first line of defense against degradation. Based on supplier data and general best practices for organoboronic acids, the following conditions are recommended:

  • Temperature: Store in a refrigerator at 2-8°C.[13][14] For long-term storage, freezing at -20°C is advisable.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture and oxygen.[12]

  • Container: Use a tightly sealed container to prevent moisture ingress.[12]

Part 2: Troubleshooting Guide: Proactive & Reactive Strategies

This guide provides actionable strategies to minimize protodeboronation before, during, and after your reaction.

Strategy 1: Reaction Condition Optimization

The most effective approach is to ensure the kinetics of your desired reaction (e.g., Suzuki-Miyaura coupling) are significantly faster than the kinetics of protodeboronation.[2]

protodeboronation_mechanism A Arylboronic Acid ArB(OH)₂ B Boronate Anion [ArB(OH)₃]⁻ A->B Fast Equilibrium C Protodeboronated Product Ar-H B->C Rate-Limiting ipso-Protonation D Boric Acid B(OH)₃ OH Base (OH⁻) H2O Proton Source (H₂O) OH_label H2O_label

Caption: Mechanism of base-catalyzed protodeboronation.

ParameterStandard Approach (High Risk)Recommended Approach (Low Risk)Rationale
Base Strong, aqueous bases (NaOH, KOH)Weaker, non-hydroxide bases (K₃PO₄, Cs₂CO₃, KOAc)Minimizes the concentration of the highly reactive boronate anion intermediate.[2]
Solvent Protic solvents (e.g., EtOH, high water content)Anhydrous aprotic solvents (Dioxane, Toluene, THF) with minimal waterWater is a required reactant in the protodeboronation pathway.[12]
Temperature High (e.g., >100 °C)Lowest effective temperature (e.g., 60-80 °C)Reduces the rate of the protodeboronation side reaction.[10]
Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄)High-activity catalysts (e.g., Pd(OAc)₂ with bulky, electron-rich phosphine ligands like SPhos or XPhos)A faster catalytic turnover for the desired coupling reaction outcompetes the slower decomposition pathway.[12]
Atmosphere AirInert (Argon or Nitrogen)Prevents oxidative degradation of the boronic acid and the catalyst.[12]
Strategy 2: Structural Modification - The Boronate Ester Approach

Converting the boronic acid to a more stable boronate ester is a highly effective proactive strategy.

  • Pinacol Esters (ArBpin): These are common derivatives that are generally more robust than the corresponding boronic acids. They are less polar, making them easier to handle and purify via standard chromatography. However, they can still be susceptible to hydrolysis under reaction conditions.

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-tolerant, crystalline solids.[15] Their key advantage is their ability to undergo slow release of the active boronic acid under basic conditions. This keeps the instantaneous concentration of the unstable boronic acid very low throughout the reaction, dramatically suppressing side reactions like protodeboronation. This is the premier strategy for challenging substrates.[1][15]

MIDA_workflow cluster_direct Path A: Direct Use cluster_mida Path B: MIDA Strategy A1 Use ArB(OH)₂ Directly in Coupling Reaction A2 High Instantaneous [ArB(OH)₂] A1->A2 A3 Significant Protodeboronation (Side Reaction) A2->A3 A4 Lower Yield & Purification Issues A3->A4 B1 Convert ArB(OH)₂ to Air-Stable MIDA Boronate B2 Slow Release of ArB(OH)₂ During Coupling B1->B2 B3 Low Instantaneous [ArB(OH)₂] B2->B3 B4 Minimized Protodeboronation B3->B4 B5 Higher Yield & Cleaner Reaction B4->B5

Caption: Comparison of direct use vs. the MIDA boronate slow-release strategy.

Strategy 3: Post-Reaction Purification (Reactive)

If protodeboronation has already occurred, separation can be challenging due to similar polarities.

  • Acid/Base Extraction: The protodeboronated sulfonamide is neutral, while the remaining boronic acid is acidic. It may be possible to perform a basic aqueous wash (e.g., with dilute NaHCO₃) to selectively extract the boronic acid into the aqueous layer.[3][16]

  • Chromatography: Reverse-phase chromatography (C18) may offer better separation than normal-phase silica gel, where boronic acids often streak or decompose.[16]

  • Derivatization: For difficult separations, consider temporarily converting the unreacted boronic acid into a diethanolamine adduct, which is often crystalline and can be filtered off.[17]

Part 3: Detailed Experimental Protocols

Protocol A: Preparation of this compound pinacol ester

This protocol converts the boronic acid to its more stable pinacol ester derivative.

  • Setup: To a round-bottom flask, add this compound (1.0 eq.) and pinacol (1.1 eq.).

  • Solvent: Add a suitable anhydrous solvent such as toluene or THF. The volume should be sufficient to create a slurry that can be stirred effectively.

  • Azeotropic Removal of Water: Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Reaction: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Workup: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: The resulting crude pinacol ester is often of sufficient purity to be used directly in the subsequent coupling reaction. If further purification is needed, column chromatography on silica gel can be performed, but it should be done quickly to minimize decomposition on the column.[12][18]

Protocol B: Slow-Release Suzuki Coupling Using a MIDA Boronate Ester

This protocol is based on the general principles developed for unstable boronic acids and is highly recommended for maximizing yield.[15]

  • MIDA Ester Preparation: First, convert the this compound to its MIDA boronate ester following established literature procedures (typically by condensation with N-methyliminodiacetic acid). This creates a bench-stable, solid reagent.

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq.), the MIDA boronate ester (1.2 eq.), K₃PO₄ (3.0 - 7.5 eq.), a palladium pre-catalyst (e.g., SPhos Pd G2, 5 mol%), and the SPhos ligand (10 mol%).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add a degassed solvent mixture, typically 5:1 dioxane/water, via syringe.

  • Reaction: Heat the mixture to the optimized temperature (e.g., 60°C). The K₃PO₄ will facilitate the slow hydrolysis of the MIDA ester, releasing the boronic acid in situ.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the aryl halide is consumed (typically 6-24 hours).

  • Workup: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure for subsequent purification.

By implementing these scientifically-grounded strategies, researchers can effectively mitigate the challenge of protodeboronation and achieve more reliable and high-yielding synthetic outcomes.

References

Technical Support Center: Optimizing Suzuki Coupling Reactions with 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electronically complex substrate, 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid. Our goal is to equip you with the foundational knowledge and practical solutions to overcome common challenges and achieve high-yield, reproducible results.

The unique structure of this compound, with its bulky ortho-sulfamoyl group, presents specific challenges that are not typically encountered with simpler arylboronic acids. These include slow reaction rates, incomplete conversion, and competing side reactions. This guide will dissect these issues and provide a systematic approach to reaction optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter when using this compound in your Suzuki coupling reactions.

Q1: My reaction is showing very low or no conversion. What are the primary factors to investigate?

A1: Low or no conversion with this substrate is a common issue, often stemming from its steric bulk and electronic properties. The ortho-sulfamoyl group can significantly hinder the crucial transmetalation step of the catalytic cycle.[1]

Troubleshooting Steps:

  • Catalyst and Ligand Selection: This is the most critical aspect. Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding substrates.[1]

    • Recommendation: Employ catalyst systems with bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can more readily accommodate hindered substrates.[1]

  • Base Selection: A weak base may not be sufficient to activate the boronic acid for transmetalation. The choice of base is critical for activating the organoboron species to make it more nucleophilic.[3]

    • Recommendation: Use a stronger, non-nucleophilic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium or potassium carbonate.[3]

  • Solvent Choice: The solvent can influence catalyst activity and substrate solubility.

    • Recommendation: Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), or toluene, often with a small amount of water, are typically used.[4] The water can aid in dissolving the base and facilitating the formation of the active boronate species.[5]

  • Temperature: Higher temperatures are often required to overcome the activation energy barrier for sterically hindered substrates.

    • Recommendation: If you are running the reaction at a lower temperature (e.g., 80°C), consider increasing it to 100-110°C.[6]

Q2: I'm observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-deficient or sterically hindered boronic acids.[7][8] This is often exacerbated by high temperatures and the presence of water and a strong base.[9][10]

Troubleshooting Steps:

  • Choice of Base: While a strong base is needed for activation, it can also promote protodeboronation.

    • Recommendation: If protodeboronation is severe, consider using a milder base like potassium fluoride (KF) under anhydrous conditions.[11] Alternatively, using a phosphate base like K₃PO₄ can sometimes strike a good balance between activation and minimizing decomposition.

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative can protect it from premature decomposition.

    • Recommendation: Consider converting the boronic acid to a pinacol ester (Bpin), MIDA boronate, or an aryltrifluoroborate salt.[5] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[8]

  • Anhydrous Conditions: For highly sensitive substrates, rigorously excluding water can suppress protodeboronation.

    • Recommendation: Use anhydrous solvents and bases. This may require drying the solvent over molecular sieves and using a finely powdered, anhydrous base.

  • Reaction Time and Temperature: Prolonged reaction times at high temperatures increase the likelihood of protodeboronation.

    • Recommendation: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. If possible, run the reaction at the lowest temperature that provides a reasonable rate.[5]

Q3: What is causing the formation of a significant amount of homocoupled biaryl product from my boronic acid?

A3: Homocoupling of the boronic acid is another common side reaction that reduces the yield of the desired cross-coupled product.

Troubleshooting Steps:

  • Exclusion of Oxygen: The primary cause of homocoupling is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules.[7]

    • Recommendation: Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that all solvents are properly degassed prior to use.[7]

  • Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling.

    • Recommendation: Experiment with different palladium sources and ligands. Sometimes, a less active but more selective catalyst can be beneficial.

  • Slow Addition: Adding the boronic acid slowly to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[1]

Understanding the Suzuki-Miyaura Catalytic Cycle

A firm grasp of the reaction mechanism is essential for effective troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[12][13][14]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd  + R¹-X PdII_RX R¹-Pd(II)L₂-X (Oxidative Adduct) OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² (Transmetalated Complex) Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0  Regeneration Product R¹-R² (Coupled Product) RedElim->Product Boronate R²-B(OR)₃⁻ Boronate->Transmetalation BoronicAcid R²-B(OH)₂ BoronicAcid->Boronate + Base Base Base (e.g., OH⁻) RX R¹-X (Aryl Halide) Protocol_Workflow start Start reagents 1. Add Aryl Halide, Boronic Acid, and Base to Flask start->reagents purge 2. Seal and Purge with Inert Gas (Ar or N₂) reagents->purge solvent_catalyst 3. Add Degassed Solvent, Ligand, and Pd Precursor purge->solvent_catalyst heat 4. Heat to Desired Temperature and Stir solvent_catalyst->heat monitor 5. Monitor Reaction by TLC or LC-MS heat->monitor workup 6. Cool, Dilute, and Perform Aqueous Workup monitor->workup Reaction Complete purify 7. Dry, Concentrate, and Purify by Chromatography workup->purify end End purify->end

References

troubleshooting failed cross-coupling reactions involving 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals working with challenging substrates. Our focus today is on 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid and the common issues encountered during its use in Suzuki-Miyaura cross-coupling reactions.

As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and solve problems effectively in your own laboratory settings.

Understanding Your Reagent: The Unique Challenges of this compound

The structure of this compound presents a unique combination of steric and electronic factors that can complicate Suzuki-Miyaura cross-coupling reactions. Understanding these inherent properties is the first step toward successful coupling.

  • Steric Hindrance: The primary challenge arises from the bulky N-Benzylsulfamoyl group positioned ortho to the boronic acid. This steric bulk can significantly impede the approach of the boronic acid to the palladium center during the critical transmetalation step of the catalytic cycle.[1][2][3] This often leads to sluggish or incomplete reactions if not addressed with the appropriate choice of catalyst and ligands.[4]

  • Electronic Effects: The sulfonamide group is strongly electron-withdrawing. While electron-withdrawing groups on the coupling partner (the aryl halide) can accelerate oxidative addition, their effect on the boronic acid is more complex.[5] They can increase the Lewis acidity of the boron atom, but also render the aryl group less nucleophilic, potentially slowing transmetalation. The N-benzyl group adds another layer of complexity, introducing potential secondary interactions.

  • Propensity for Protodeboronation: Protodeboronation, the undesired cleavage of the C–B bond by a proton source (often water or alcohol solvents), is a common failure mode for many boronic acids.[6] This side reaction can be particularly problematic under the basic conditions required for Suzuki coupling and can be exacerbated by high temperatures and extended reaction times.[7][8] For electron-deficient boronic acids, this decomposition pathway can be significant, consuming the starting material and reducing yields.

Visualizing the Suzuki-Miyaura Catalytic Cycle

To effectively troubleshoot, a clear understanding of the reaction mechanism is essential. The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Aryl Halide (R¹-X) PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Activated Boronic Acid PdII_Diaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product BoronicAcid R²-B(OH)₂ BaseActivation [R²-B(OH)₃]⁻ BoronicAcid->BaseActivation + Base BaseActivation->Transmetalation ArylHalide R¹-X Base Base (e.g., OH⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you may encounter in a direct Q&A format.

Q1: My reaction shows very low or no conversion to the desired product. What are the most likely causes?

A1: Low or no conversion with a sterically hindered substrate like this compound is a common issue. The root cause often lies in one of three areas: the catalyst system, reaction conditions, or reagent stability.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Low / No Conversion CheckCatalyst 1. Evaluate Catalyst System Start->CheckCatalyst CheckConditions 2. Assess Reaction Conditions Start->CheckConditions CheckReagents 3. Verify Reagent Quality Start->CheckReagents Ligand Is the ligand bulky and electron-rich (e.g., XPhos, SPhos)? CheckCatalyst->Ligand Inert Was the reaction set up under an inert atmosphere? CheckConditions->Inert Purity Has the boronic acid purity been confirmed (e.g., by NMR)? CheckReagents->Purity UseBulkyLigand Action: Switch to a Buchwald-type biarylphosphine ligand. Ligand->UseBulkyLigand No Precatalyst Are you using a modern precatalyst (e.g., G3/G4)? Ligand->Precatalyst Yes UsePrecatalyst Action: Use a precatalyst for reliable Pd(0) formation. Precatalyst->UsePrecatalyst No Degas Action: Ensure all solvents are thoroughly degassed and use an inert gas (Ar or N₂). Inert->Degas No Temp Is the temperature high enough for a hindered coupling (80-110 °C)? Inert->Temp Yes IncreaseTemp Action: Increase temperature. Consider a higher-boiling solvent like dioxane or toluene. Temp->IncreaseTemp No Base Is the base appropriate? (e.g., K₃PO₄, Cs₂CO₃) Temp->Base Yes ChangeBase Action: Switch to a stronger, non-nucleophilic base. Base->ChangeBase No PurifyBA Action: Check for protodeboronation. Consider converting to a more stable MIDA boronate ester. Purity->PurifyBA No

Caption: A logical workflow for troubleshooting failed reactions.

Detailed Explanation:

  • Inadequate Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding couplings.[9] The large sulfonamide group requires a catalyst system that can accommodate this bulk.

    • Expert Recommendation: Employ bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are specifically designed to accelerate both oxidative addition and the difficult reductive elimination step for hindered substrates.[4] Using modern palladium precatalysts (e.g., XPhos Pd G3) is also highly recommended as they provide a reliable and efficient source of the active Pd(0) catalyst.[10]

  • Sub-optimal Reaction Conditions:

    • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Failure to maintain an inert atmosphere can lead to catalyst oxidation and deactivation, resulting in homocoupling of the boronic acid as a side product.[11] Ensure solvents are properly degassed and the reaction vessel is purged with argon or nitrogen.[4]

    • Temperature: Steric hindrance slows down key steps in the catalytic cycle.[3] These reactions often require more thermal energy. If you are running the reaction at room temperature or 50-60 °C, it may not be sufficient. Temperatures in the range of 80-110 °C are common for these challenging couplings.

    • Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation.[12][13] For hindered substrates, a moderately strong, non-nucleophilic base is often optimal. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices. Stronger bases like hydroxides can sometimes accelerate protodeboronation.[7][14]

Q2: I'm observing a significant amount of a side product corresponding to the protonated version of my boronic acid (N-Benzyl-4-methylbenzenesulfonamide). What is happening and how can I stop it?

A2: You are observing protodeboronation , a common and often frustrating side reaction where the boronic acid is replaced by a hydrogen atom.[6] This process is catalyzed by acids, bases, and sometimes metal species, and it consumes your starting material.

Key Strategies to Minimize Protodeboronation:

StrategyMechanism of ActionRecommended Implementation
Use a "Slow-Release" Strategy MIDA (N-methyliminodiacetic acid) boronate esters are significantly more stable to protodeboronation under basic conditions than the corresponding boronic acids. They slowly hydrolyze in situ to release the boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[6][15]Convert the boronic acid to its MIDA ester prior to the reaction. Use a protic solvent system (e.g., dioxane/water) which facilitates the slow release.
Optimize the Base While base is required, excessively strong bases or high concentrations of hydroxide ions can accelerate protodeboronation.[7][8]Use K₃PO₄ or Cs₂CO₃ instead of NaOH or KOH. Use the minimum effective amount of base (typically 2.0-3.0 equivalents).
Anhydrous Conditions In some cases, water can be the proton source for protodeboronation. Running the reaction under anhydrous conditions can suppress this pathway.Use anhydrous solvents (e.g., dry toluene, dioxane) and a base like potassium fluoride (KF) which can activate the boronic acid without the need for water.[12]
Increase Reaction Rate If the desired coupling reaction is faster than the decomposition reaction, protodeboronation will be less significant.Use a highly active catalyst system (e.g., a Buchwald precatalyst) to ensure the productive cross-coupling outcompetes the decomposition pathway.[1][10]
Q3: How does the ortho-sulfonamide group specifically influence my choice of reaction partners and conditions?

A3: The N-Benzylsulfamoyl group is not just a source of steric bulk; its electronic nature and potential for coordination can influence the reaction in several ways.

  • Chelation Effects: While not as common as with other ortho-substituents like methoxy groups, there is a possibility of the sulfonamide oxygen coordinating to the palladium center.[16] This can alter the geometry around the metal and influence the rate of reductive elimination. This effect is highly dependent on the specific ligand used.

  • Desulfonylation Risk: While more common with sulfamoyl chlorides, under harsh conditions (very high temperatures, aggressive catalysts), C-S bond cleavage could become a possibility, though it is generally not a primary concern in standard Suzuki couplings.[17][18] The primary concern remains the steric hindrance and electronic deactivation.

  • Pairing with Electrophiles: Due to the steric hindrance, this boronic acid will couple most efficiently with less hindered aryl halides. Pairing it with an ortho-substituted aryl halide will create a highly congested transition state, likely requiring a very active catalyst, high temperatures, and long reaction times. Electron-poor aryl halides (e.g., those with nitro or cyano groups) are generally more reactive in the oxidative addition step and can be good partners.[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol is a robust starting point for coupling with typical aryl bromides.

  • Reagent Preparation:

    • In a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

    • Note on Equivalents: Using a slight excess of the boronic acid can help compensate for any potential decomposition or homocoupling.

  • Inert Atmosphere Setup:

    • Seal the vial with a septum cap.

    • Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst and Solvent Addition:

    • Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).

    • Using a syringe, add the degassed solvent system. A common choice is a mixture of dioxane and water (e.g., 10:1 v/v) to a concentration of 0.1 M with respect to the limiting aryl halide.

  • Reaction Execution:

    • Place the sealed vial in a preheated oil bath or heating block set to 100 °C.

    • Stir the reaction vigorously for the specified time (typically 4–24 hours).

  • Monitoring and Workup:

    • Monitor the reaction's progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

References

managing side reactions of 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the knowledge to anticipate and manage potential side reactions, ensuring the success and reproducibility of your experiments.

Introduction to this compound

This compound is a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bulky ortho-sulfamoyl group, presents both opportunities for novel molecular architectures and challenges in reaction optimization. This guide will address the most common issues encountered when working with this and structurally related arylboronic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound?

A1: The two most prevalent side reactions are protodeboronation and boroxine formation. Protodeboronation is the loss of the boronic acid moiety, replacing it with a hydrogen atom, which is a common issue with many arylboronic acids, especially under basic conditions used in cross-coupling reactions[1][2][3]. Boroxine formation is the dehydration-induced trimerization of the boronic acid to form a cyclic anhydride, which can affect the stoichiometry and reactivity of your reaction[4][5].

Q2: How does the ortho-N-Benzylsulfamoyl group influence the reactivity of the boronic acid?

A2: The bulky ortho-substituent can sterically hinder the approach of the palladium catalyst to the boronic acid, potentially slowing down the transmetalation step in the Suzuki-Miyaura catalytic cycle. This steric hindrance can necessitate the use of specialized, bulky ligands on the palladium catalyst to facilitate the reaction. Furthermore, the sulfamoyl group is electron-withdrawing, which can influence the electronic properties of the aryl ring and the acidity of the boronic acid.

Q3: Is this compound stable under typical storage conditions?

A3: Like many boronic acids, this compound can be sensitive to moisture and heat. Over time, it can slowly dehydrate to form its boroxine. For long-term storage, it is advisable to keep the compound in a tightly sealed container, in a cool, dry place, and preferably under an inert atmosphere (e.g., argon or nitrogen).

Q4: I am observing a significant amount of a byproduct that appears to be N-benzyl-4-methylbenzenesulfonamide. What is causing this?

A4: This is the product of protodeboronation. The C-B bond has been cleaved and replaced with a C-H bond. This is a known side reaction for arylboronic acids, particularly under the basic and often heated conditions of Suzuki-Miyaura coupling[1][2]. The propensity for protodeboronation is highly dependent on the specific reaction conditions, including the base, solvent, and temperature used[1].

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common experimental issues.

Issue 1: Low Yield of the Desired Cross-Coupled Product

Low yields are often a result of competing side reactions or an inefficient catalytic cycle.

Potential Cause Diagnostic Check Recommended Solution
Protodeboronation Analyze the crude reaction mixture by LC-MS or ¹H NMR to identify the protodeboronated byproduct (N-benzyl-4-methylbenzenesulfonamide).1. Choice of Base: Use a weaker, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOH, which can accelerate protodeboronation[6]. 2. Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Water can be a proton source for protodeboronation[2][3]. 3. Lower Reaction Temperature: If possible, reduce the reaction temperature. Protodeboronation is often more pronounced at higher temperatures.
Inefficient Catalysis due to Steric Hindrance The reaction stalls or proceeds very slowly, even with minimal side product formation.1. Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands. These can promote oxidative addition and reductive elimination with sterically demanding substrates[6]. 2. Catalyst Loading: Increase the palladium catalyst loading to 2-5 mol%.
Boroxine Formation Inconsistent results or difficulty in achieving full conversion. The boronic acid may appear clumpy or less soluble.1. Use Fresh Reagent: Use freshly opened or properly stored boronic acid. 2. "Slow Release" Strategy: Consider converting the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate, which can slowly release the active boronic acid under the reaction conditions, minimizing the concentration of free boronic acid available for boroxine formation.
Issue 2: Formation of Multiple Unidentified Byproducts

The presence of several unexpected peaks in your analytical data can indicate more complex decomposition pathways or impurities.

Potential Cause Diagnostic Check Recommended Solution
Homocoupling of the Coupling Partner Identification of a biaryl product derived from the aryl halide coupling partner.1. Thorough Degassing: Oxygen can promote homocoupling. Degas the reaction mixture thoroughly with an inert gas (argon or nitrogen)[6]. 2. Use a Pd(0) Source: Start with a Pd(0) catalyst or a pre-catalyst that efficiently generates the active Pd(0) species to minimize side reactions that can occur during the in-situ reduction of Pd(II) sources[6].
Decomposition of the Sulfamoyl Group While less common under typical Suzuki conditions, strong bases or high temperatures could potentially affect the sulfamoyl moiety.1. Milder Conditions: Opt for milder bases and lower temperatures. 2. Reaction Time: Minimize the reaction time by closely monitoring its progress.
Impure Starting Material Impurities are present in the starting boronic acid.1. Purity Check: Verify the purity of the this compound by NMR or LC-MS before use. 2. Purification: If necessary, purify the boronic acid.

Experimental Protocols

Protocol 1: Purification of this compound

This protocol is useful for removing boroxine and other non-polar impurities.

  • Dissolution: Dissolve the crude boronic acid in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Base Extraction: Extract the organic solution with an aqueous solution of a mild base (e.g., 1 M NaOH). The boronic acid will deprotonate to form a water-soluble boronate salt, which will move to the aqueous layer.

  • Separation: Separate the aqueous layer. The organic layer contains non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with 1 M HCl until the solution is acidic (pH ~2). The pure boronic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under high vacuum.

Protocol 2: Optimized Suzuki-Miyaura Coupling for Sterically Hindered Substrates

This protocol is a starting point for the coupling of this compound with an aryl bromide.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

Diagram 1: Key Reactions of this compound

A This compound B Desired Suzuki Product A->B Suzuki Coupling (Pd catalyst, base, Ar-X) C Protodeboronation Product (N-benzyl-4-methylbenzenesulfonamide) A->C Protodeboronation (Base, H₂O) D Boroxine (Trimeric Anhydride) A->D Dehydration (-H₂O) D->A Hydrolysis (+H₂O)

Caption: Competing reaction pathways for the boronic acid.

Diagram 2: Troubleshooting Logic for Low Yield in Suzuki Coupling

Start Low Yield of Suzuki Product Check1 Analyze Crude Mixture (LC-MS, NMR) Start->Check1 Result1 Protodeboronation Product Observed? Check1->Result1 Solution1 Optimize Base (weaker) Use Anhydrous Conditions Lower Temperature Result1->Solution1 Yes Result2 Slow/Stalled Reaction? Result1->Result2 No End Improved Yield Solution1->End Solution2 Use Bulky Ligand (e.g., XPhos) Increase Catalyst Loading Result2->Solution2 Yes Result2->End No (Consider other issues) Solution2->End

Caption: A decision-making workflow for troubleshooting low yields.

References

Technical Support Center: Effective Recrystallization Methods for Sulfamoyl-Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of sulfamoyl-substituted phenylboronic acids. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the nuances of recrystallizing this important class of compounds.

The unique chemical properties of sulfamoyl-substituted phenylboronic acids, particularly the presence of the electron-withdrawing sulfonamide group, can present specific challenges during purification.[1][2] This guide offers practical, field-proven insights to help you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude sulfamoyl-substituted phenylboronic acids?

A1: Common impurities can include starting materials from the synthesis, byproducts from side reactions, and degradation products. Key impurities to be aware of are:

  • Boroxines: These are cyclic anhydrides formed by the dehydration of boronic acids. They can often be reverted to the boronic acid by treatment with water.[3]

  • Protodeboronation Products: This is the product where the boronic acid group has been replaced by a hydrogen atom. This undesired side reaction can be influenced by reaction conditions and the specific structure of the boronic acid.[4]

  • Starting Materials and Reagents: Residual precursors from the synthetic route are also common impurities.

Q2: Why is recrystallization a preferred method for purifying these compounds?

A2: Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired product and impurities at different temperatures. For crystalline solids like many sulfamoyl-substituted phenylboronic acids, it allows for the selective formation of pure crystals, leaving impurities dissolved in the solvent.[3]

Q3: What impact does the sulfamoyl group have on recrystallization solvent selection?

A3: The sulfamoyl (-SO₂NH₂) group is polar and capable of hydrogen bonding. This generally increases the polarity of the molecule compared to an unsubstituted phenylboronic acid. Consequently, more polar solvents or solvent mixtures are often required for dissolution. The electron-withdrawing nature of the sulfonamide group also lowers the pKa of the boronic acid, which can influence its solubility in acidic or basic solutions.[1][2]

Q4: Can I use chromatography to purify my sulfamoyl-substituted phenylboronic acid?

A4: While possible, chromatography of boronic acids on silica gel can be challenging. They are known to sometimes stick to or decompose on the silica.[5] If recrystallization proves ineffective, reverse-phase chromatography (C18) might be a viable alternative, though some boronic acids may still exhibit poor peak shape or instability.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of sulfamoyl-substituted phenylboronic acids.

Problem 1: The compound "oils out" instead of forming crystals.

Cause: "Oiling out" occurs when the compound comes out of solution as a liquid because the solution is saturated at a temperature above the compound's melting point in that particular solvent.[6]

Solutions:

  • Reduce the initial temperature: Try dissolving the compound at a slightly lower temperature, even if it takes longer.

  • Change the solvent system: Use a solvent in which the compound is less soluble, or switch to a mixed solvent system. A common approach is to dissolve the compound in a "good" solvent and then add a "poor" solvent (an anti-solvent) dropwise until the solution becomes cloudy, then add a few drops of the "good" solvent to clarify before cooling.[6][7]

  • Increase the solvent volume: Using a more dilute solution can sometimes prevent oiling out.

Problem 2: The product is still impure after recrystallization.

Cause: Impurities may have similar solubility profiles to your product, or they may have been trapped within the crystal lattice during rapid crystal formation.

Solutions:

  • Slow down the cooling process: Allow the solution to cool slowly and undisturbed. Rapid cooling can lead to the inclusion of impurities in the crystals.[3]

  • Re-evaluate your solvent choice: A different solvent or solvent mixture may offer better selectivity, dissolving the impurity more effectively while having lower solubility for your product at cold temperatures.

  • Perform a second recrystallization: If the purity has improved but is not yet at the desired level, a second recrystallization can be effective.

Problem 3: Poor recovery of the purified product.

Cause: This can result from using too much solvent, washing the collected crystals with a solvent in which the product has significant solubility, or premature crystallization during a hot filtration step.

Solutions:

  • Use the minimum amount of hot solvent: To maximize yield, dissolve your crude product in the smallest possible volume of hot solvent to achieve full dissolution.[3]

  • Wash crystals with ice-cold solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to remove residual impurities without significantly dissolving the product.[8]

  • Pre-heat the filtration apparatus: If you need to perform a hot filtration to remove insoluble impurities, pre-heating your funnel and receiving flask can prevent the product from crystallizing prematurely on the filter paper.

Problem 4: The compound will not dissolve in any common single solvent.

Cause: The combination of the polar sulfamoyl group and the phenylboronic acid moiety can lead to challenging solubility characteristics.

Solution:

  • Utilize a mixed solvent system: This is often the most effective approach for compounds with difficult solubility.[6][7] A good starting point is to find a solvent in which your compound is soluble (e.g., a polar solvent like ethanol, methanol, or acetone) and another miscible solvent in which it is insoluble (e.g., water or a non-polar solvent like hexanes).[6]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common recrystallization issues.

G start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Crystals Formed? cool->crystals filter Filter and Dry Crystals crystals->filter Yes oiling_out Compound 'Oils Out' crystals->oiling_out Oils Out no_crystals No Crystals Form crystals->no_crystals No analyze Analyze Purity filter->analyze purity_ok Purity Acceptable? analyze->purity_ok end End purity_ok->end Yes impure Product Impure purity_ok->impure No troubleshoot_oiling Troubleshoot: - Lower Temperature - Change Solvent - Increase Solvent Volume oiling_out->troubleshoot_oiling troubleshoot_oiling->dissolve troubleshoot_no_crystals Troubleshoot: - Scratch Flask - Add Seed Crystal - Concentrate Solution no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->cool troubleshoot_impure Troubleshoot: - Slower Cooling - Change Solvent - Re-recrystallize impure->troubleshoot_impure troubleshoot_impure->dissolve

Caption: Troubleshooting workflow for recrystallization.

Experimental Protocol: General Recrystallization of a Sulfamoyl-Substituted Phenylboronic Acid

This protocol provides a general guideline. The specific solvent system and temperatures should be optimized for your particular compound.

Materials:

  • Crude sulfamoyl-substituted phenylboronic acid

  • Recrystallization solvent(s) (e.g., ethanol/water, acetone/water)

  • Erlenmeyer flask(s)

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Based on small-scale solubility tests, select an appropriate single or mixed solvent system. For sulfamoyl-substituted phenylboronic acids, a mixture of a polar organic solvent and water is often a good starting point.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent (or the "good" solvent in a mixed system). Gently heat the mixture with stirring. Continue to add small portions of the hot solvent until the solid just dissolves. It is crucial to use the minimum amount of solvent to ensure a good yield.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a second flask and a funnel. Quickly filter the hot solution to remove the solid impurities.

  • Crystallization:

    • For a single solvent: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage crystal growth, you can scratch the inside of the flask with a glass rod at the liquid-air interface.

    • For a mixed solvent: If you have not already added the "poor" solvent, add it dropwise to the hot solution until a persistent cloudiness appears. Then, add a few drops of the "good" solvent to re-clarify the solution. Allow it to cool slowly.[6]

  • Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[8]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Data Summary: Common Recrystallization Solvents

The following table provides a qualitative guide to solvent selection for the recrystallization of sulfamoyl-substituted phenylboronic acids. The optimal choice will depend on the specific substitution pattern of your compound.

Solvent/Solvent SystemPolarityTypical UseNotes
Ethanol/WaterHighPrimary choice for many polar boronic acids.[1]Allows for fine-tuning of solubility by adjusting the ratio.
Acetone/WaterHighGood alternative to ethanol/water.Acetone has a lower boiling point, which can be advantageous for removal.
Methanol/WaterHighSimilar to ethanol/water.Methanol is more volatile than ethanol.
Ethyl Acetate/HexanesMediumFor less polar derivatives.Can be effective for removing non-polar impurities.
WaterHighCan be used if the compound has sufficient solubility in hot water and low solubility in cold water.Also helps to hydrolyze any boroxine impurities back to the boronic acid.[3]

References

Technical Support Center: Acid-Base Extraction Protocols for Purifying Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of boronic acids. This guide is designed for researchers, scientists, and drug development professionals who utilize boronic acids and require robust purification strategies. Here, we delve into the nuances of acid-base extraction, a powerful technique that leverages the unique chemical properties of boronic acids. This document provides in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during experimental work.

Core Principle: The Amphoteric Nature of Boronic Acids

Boronic acids (R-B(OH)₂) are Lewis acids due to the electron-deficient boron atom.[1] This Lewis acidity allows them to accept a hydroxide ion (OH⁻) from a basic solution, forming a tetracoordinate anionic boronate salt (R-B(OH)₃⁻). This transformation is the cornerstone of the acid-base extraction protocol.

  • In Acidic/Neutral Conditions: The boronic acid exists in its neutral, trigonal planar form, which is typically soluble in organic solvents.

  • In Basic Conditions: It converts to the anionic, tetrahedral boronate salt, which is generally soluble in aqueous solutions.[2]

This pH-dependent phase preference allows for the separation of boronic acids from neutral, acidic, or basic impurities.

Experimental Workflow: Acid-Base Extraction

The following diagram and protocol outline the standard workflow for purifying a boronic acid from neutral organic impurities.

AcidBaseExtraction cluster_0 Step 1: Dissolution & Basification cluster_1 Step 2: Phase Separation cluster_2 Step 3: Acidification & Re-extraction cluster_3 Step 4: Isolation start Crude Product (Boronic Acid + Neutral Impurities) in Organic Solvent (e.g., EtOAc) sep_funnel1 Separatory Funnel Organic Phase (EtOAc) Aqueous Phase (NaOH) start->sep_funnel1 Add aq. NaOH (pH > 11) organic_impurities Organic Phase (Neutral Impurities) sep_funnel1:f0->organic_impurities Separate Layers aqueous_boronate Aqueous Phase (Boronate Salt) sep_funnel1:f1->aqueous_boronate sep_funnel2 Separatory Funnel Organic Phase (EtOAc) Aqueous Phase (NaCl, H₂O) aqueous_boronate->sep_funnel2 Add fresh EtOAc & Acidify (e.g., HCl, pH < 2) pure_organic Organic Phase (Pure Boronic Acid) sep_funnel2:f0->pure_organic Separate Layers aqueous_waste Aqueous Waste sep_funnel2:f1->aqueous_waste final_product Pure Boronic Acid pure_organic->final_product Dry (e.g., MgSO₄) Evaporate Solvent

Caption: Workflow for Boronic Acid Purification via Acid-Base Extraction.

Standard Protocol
  • Dissolution: Dissolve the crude boronic acid mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or diethyl ether.

  • Basification: Transfer the solution to a separatory funnel and add an aqueous basic solution (e.g., 1-2 M NaOH). The pH of the aqueous layer should be at least 2 units higher than the pKa of the boronic acid (typically pH > 11) to ensure complete conversion to the boronate salt.[3]

  • Extraction 1: Shake the funnel vigorously and allow the layers to separate. The anionic boronate salt will partition into the aqueous phase, while neutral impurities remain in the organic layer.

  • Separation 1: Drain the lower aqueous layer. The organic layer containing neutral impurities can be discarded.

  • Acidification: Return the aqueous layer to the funnel. Add a fresh portion of the organic solvent. Slowly add a strong acid (e.g., 1-2 M HCl) with swirling until the aqueous phase is acidic (pH < 2). This protonates the boronate salt, regenerating the neutral boronic acid.

  • Extraction 2: Shake the funnel to extract the neutral boronic acid back into the fresh organic phase.

  • Separation 2: Separate the layers. The aqueous layer can now be discarded.

  • Work-up: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified boronic acid.

Troubleshooting Guide

Q1: My yield is very low after the final extraction. What went wrong?

A: Low recovery is a common issue that can stem from several factors related to the pH of the extraction or the inherent properties of your specific boronic acid.

Causality & Explanation: The most frequent cause is incomplete conversion between the boronic acid and its boronate salt form. If the pH of the basic wash is not high enough, the boronic acid will not fully deprotonate and will remain in the initial organic layer, being discarded with the neutral impurities. Conversely, if the acidification step is incomplete, the boronate salt will not be fully protonated and will remain in the aqueous phase, leading to loss of product.

Solutions & Protocols:

  • Verify pH: Always use pH paper or a pH meter to check the pH of the aqueous phase at each step. For the basic wash, aim for a pH of 11-13. For the acidification step, aim for a pH of 1-2.

  • Consider pKa: The pKa of aryl boronic acids is typically around 9, but electron-withdrawing groups can lower this value, while electron-donating groups can increase it.[4] Adjust your extraction pH accordingly.

  • Repeat Extractions: To maximize recovery, perform each extraction step 2-3 times with fresh solvent/solution and combine the desired layers.

  • Check for Emulsions: Emulsions can trap your product at the interface. If an emulsion forms, try adding brine to the separatory funnel to help break it. In stubborn cases, filtration through a pad of Celite can be effective.

Q2: An unexpected solid precipitated when I added the basic solution.

A: This indicates that the boronate salt of your compound has limited solubility in the aqueous base.

Causality & Explanation: While boronate salts are generally more water-soluble than their corresponding boronic acids, this is not universally true. Highly nonpolar or high molecular weight boronic acids can form salts that are not sufficiently soluble in the aqueous phase, causing them to precipitate at the interface.

Solutions & Protocols:

  • Increase Aqueous Volume: Add more of the aqueous base to the separatory funnel to try and dissolve the precipitated salt.

  • Use a Different Base: Sometimes, the choice of cation can affect solubility. If you used NaOH, try using KOH, or a weaker base like K₂CO₃ if appropriate for your compound's pKa.

  • Add a Co-solvent: Adding a small amount of a water-miscible organic solvent like tetrahydrofuran (THF) or methanol to the extraction can sometimes help solubilize the boronate salt. Be cautious, as this can also affect the partitioning of impurities.

Q3: After the final evaporation, my product is an oil and won't solidify. How can I purify it?

A: Obtaining an oily product is common, especially if residual impurities are present or if the boronic acid itself is not crystalline. This may also be due to the presence of boroxines.

Causality & Explanation: Boronic acids can reversibly form cyclic trimers called boroxines through the loss of water.[5] This process is an equilibrium, and samples of boronic acids often exist as a mixture of the monomer and the boroxine, which can present as an oil or a waxy solid.[6][7][8] Impurities can also act as crystallization inhibitors.

Solutions & Protocols:

  • Trituration: This technique is excellent for inducing crystallization and removing soluble impurities.

    • Add a small amount of a solvent in which your boronic acid is poorly soluble (e.g., hexanes, diethyl ether, or a mixture).

    • Use a spatula or glass rod to scratch the inside of the flask containing the oil and solvent.

    • Sonication can also help induce crystallization.

    • Once a solid forms, filter the mixture and wash the solid with a small amount of the cold trituration solvent.[9][10]

  • Recrystallization: If trituration fails, attempt recrystallization from a suitable solvent system (e.g., water, ethyl acetate/hexanes, or toluene).[9][11]

  • Break the Boroxine: To push the equilibrium back to the boronic acid, dissolve the oily product in a solvent like diethyl ether and wash it with a small amount of water. The water will hydrolyze the boroxine back to the monomeric boronic acid, which may then be more amenable to crystallization upon solvent removal.

Q4: The extraction failed to remove an acidic impurity (e.g., a carboxylic acid).

A: This occurs when an impurity has a pKa similar to or lower than the boronic acid, causing it to be co-extracted.

Causality & Explanation: Standard basic extraction is not selective for boronic acids over other acidic functional groups like phenols or carboxylic acids. If a carboxylic acid (pKa ~4-5) is present, it will be deprotonated by the strong base and extracted into the aqueous layer along with the boronate.

Solutions & Protocols:

  • Stepwise pH Extraction:

    • Perform an initial extraction with a milder base, such as a saturated solution of sodium bicarbonate (NaHCO₃, pH ~8.5).

    • This pH is high enough to deprotonate a carboxylic acid but generally too low to deprotonate the boronic acid.

    • Separate the layers. The aqueous layer will contain the carboxylate salt, while the boronic acid remains in the organic phase.

    • Proceed with the standard strong base extraction (Step 2 of the main protocol) on the recovered organic layer to purify the boronic acid.

  • Derivatization: Consider forming a diethanolamine adduct. This often forms a crystalline solid that can be selectively precipitated and filtered, then hydrolyzed back to the pure boronic acid.[10][12][13][14]

Frequently Asked Questions (FAQs)

Q1: What is a boroxine and how does it affect my NMR spectrum? A: A boroxine is a six-membered ring formed from the dehydration and cyclization of three boronic acid molecules.[5] In solution and even in the solid state, boronic acids exist in a dynamic equilibrium with their corresponding boroxines.[7][8] This can complicate ¹H NMR analysis, as you may see two sets of peaks corresponding to the monomer and the trimeric boroxine, leading to the appearance of an "impure" sample even when it is not.[12][15] The presence of water shifts the equilibrium toward the boronic acid. Adding a drop of D₂O to the NMR tube can sometimes simplify the spectrum by hydrolyzing the boroxine.

Q2: Why is chromatography often difficult for boronic acids? A: Direct purification of boronic acids on standard silica gel is notoriously challenging.[12][14] The Lewis acidic boron atom can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to significant peak tailing, poor separation, and sometimes decomposition of the product on the column.[12] While methods like using boric acid-treated silica or reversed-phase chromatography exist, acid-base extraction is often a more straightforward and scalable first-pass purification technique.[9]

Q3: What is the typical pKa for a boronic acid? A: Most simple aryl and alkyl boronic acids have a pKa in the range of 8.5 - 10.[16][17] For example, the pKa of phenylboronic acid is approximately 8.8, while boric acid itself has a pKa of 9.24.[4][16] This value is critical for designing a successful extraction protocol, as the pH of the basic aqueous solution must be sufficiently high to ensure the formation of the water-soluble boronate.

Q4: What are the best organic solvents for the extraction? A: The choice of solvent depends on the solubility of your specific boronic acid. Common choices include ethyl acetate, diethyl ether, and dichloromethane (DCM).[18][19][20] Ethers are often a good starting point. It is crucial to select a solvent that is immiscible with water and provides good solubility for the neutral boronic acid but poor solubility for the boronate salt.

Q5: How can I confirm the purity of my final product? A: Purity analysis is essential after purification.

  • NMR Spectroscopy: ¹H and ¹¹B NMR are powerful tools for structural confirmation.[15][21][22][23] As mentioned, be aware of potential complications from boroxine formation.

  • HPLC/UPLC: High-performance liquid chromatography is an excellent method for assessing purity.[24][25][26][27] A variety of methods, typically using C18 columns, can be developed to separate the boronic acid from residual impurities.[24][25][26][27][28]

  • LC-MS: Liquid chromatography-mass spectrometry can confirm the molecular weight of the desired product and identify impurities.

References

preventing boroxine anhydride formation from 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support guide you requested.

Welcome to the technical support center for 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to address a common challenge encountered when working with arylboronic acids: the formation of the corresponding boroxine anhydride. Here, we provide in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to ensure the integrity of your starting material and the success of your experiments.

Section 1: Understanding the Problem - The Boronic Acid ⇌ Boroxine Equilibrium

Q1: What is this compound?

This compound is a substituted arylboronic acid with the following structure:

  • Molecular Formula: C₁₄H₁₆BNO₄S

  • Molecular Weight: 305.16 g/mol

  • Appearance: Typically an off-white to white solid.[1]

  • Key Features: Like other boronic acids, it possesses a vacant p-orbital on the sp²-hybridized boron atom, making it a mild Lewis acid.[2][3][4] This feature is central to its reactivity, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[5][6]

Q2: What is a boroxine anhydride and why does it form?

A boroxine is a six-membered, non-aromatic ring composed of alternating boron and oxygen atoms. It is the cyclic trimeric anhydride of a boronic acid.[4][7] The formation of a boroxine occurs through the dehydration (loss of water) of three boronic acid molecules.[2][3]

This transformation is a reversible equilibrium reaction.[7][8] The forward reaction (boroxine formation) is entropically driven due to the release of three smaller molecules (water) for every three molecules of boronic acid that condense.[8][9] The reaction can be accelerated by heat or the use of a dehydrating agent.[2][3] Conversely, the presence of water can shift the equilibrium back towards the boronic acid form.[8]

Boroxine_Formation BA1 R-B(OH)₂ BA2 R-B(OH)₂ Boroxine Boroxine Anhydride (RBO)₃ BA2->Boroxine Dehydration (Heat, Anhydrous Conditions) BA3 R-B(OH)₂ Boroxine->BA2 Hydrolysis (Addition of Water) H2O 3 H₂O

Caption: The reversible equilibrium between boronic acid and its boroxine anhydride.

Q3: What are the consequences of boroxine formation in my experiments?

The presence of boroxine anhydride in a sample of this compound can lead to several experimental issues:

  • Inaccurate Stoichiometry: The most significant issue is the change in molecular weight and the number of reactive aryl groups per molecule. One molecule of the boroxine contains three aryl moieties but has a different molecular weight than three individual boronic acid molecules. This can lead to incorrect reagent stoichiometry in reactions like Suzuki-Miyaura coupling, potentially affecting yield and purity.[9][10]

  • Altered Reactivity: While boroxines are often competent coupling partners in Suzuki-Miyaura reactions, their reactivity profile and kinetics may differ from the corresponding boronic acid.[5][11]

  • Analytical Complexity: A mixture of the boronic acid and its boroxine complicates analytical characterization. NMR spectra will show multiple sets of peaks, and mass spectrometry data can be difficult to interpret due to the different masses and potential for fragmentation or adduct formation in the ion source.[12][13][14]

  • Reduced Purity and Purification Challenges: The presence of the boroxine means the starting material is not a single, pure compound, which can complicate purification of the final product.[10]

Section 2: Troubleshooting Guide - Detection and Mitigation

This section provides a systematic approach to identifying and addressing boroxine anhydride formation.

Troubleshooting_Workflow Start Experimental Anomaly Observed (e.g., low yield, complex NMR) CheckPurity Step 1: Confirm Purity of Starting Material Start->CheckPurity Analysis Step 2: Perform Analysis (NMR, IR, LC-MS) CheckPurity->Analysis IsBoroxine Is Boroxine Anhydride Detected? Analysis->IsBoroxine YesPath Step 3: Remediate or Protect IsBoroxine->YesPath Yes NoPath Investigate Other Causes (e.g., reaction conditions, other reagents) IsBoroxine->NoPath No Remediate Option A: Hydrolyze Boroxine (Recrystallize from aqueous solvent) YesPath->Remediate Protect Option B: Protect as Ester (e.g., Pinacol or MIDA ester) YesPath->Protect Reconfirm Step 4: Re-analyze to Confirm Purity Before Use Remediate->Reconfirm Protect->Reconfirm

Caption: Troubleshooting workflow for identifying and resolving boroxine formation.

Analytical Techniques for Detection

Summarized below are the primary analytical methods for identifying the presence of boroxine anhydride.

Technique Boronic Acid Signal Boroxine Anhydride Signal Notes & Considerations
¹H & ¹¹B NMR Spectroscopy Distinct set of aromatic and B-OH proton signals. A specific chemical shift in ¹¹B NMR.A different, often broader, set of aromatic proton signals. The B-OH signal is absent. A different chemical shift in ¹¹B NMR.NMR is the most definitive method for quantifying the ratio of boronic acid to boroxine in a sample.[7][12]
Infrared (IR) Spectroscopy Broad O-H stretching band (~3200-3600 cm⁻¹).Absence of the broad O-H stretch. Appearance of a strong B-O-B stretching band (~1350-1400 cm⁻¹ and ~680-705 cm⁻¹).IR provides clear qualitative evidence of anhydride formation.[15][16][17]
Mass Spectrometry (LC-MS) Expected [M+H]⁺ or [M-H]⁻ ion.Expected mass for the trimer, though it may not be readily observed. Often complicates spectra.Analysis can be challenging as boroxine formation can occur in the ion source.[4][13] Derivatization with a diol can prevent this during analysis.[14]

Section 3: Best Practices & Preventative Protocols

Proactive measures are the most effective way to manage boroxine formation.

Q4: How should I properly store and handle this boronic acid?

Proper storage is critical to maintaining the integrity of this compound.

Protocol: Recommended Storage and Handling

  • Maintain an Inert & Dry Atmosphere: Upon receipt, store the container inside a desiccator or a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon).[1]

  • Refrigerate: Store the material under refrigerated conditions (2-8 °C) to minimize thermal decomposition and dehydration.[1]

  • Use Tightly Sealed Containers: Ensure the container cap is sealed tightly after each use to prevent moisture ingress.[18] For larger quantities, consider aliquoting the material into smaller, single-use vials.

  • Minimize Exposure: When weighing or handling the material, do so quickly in a low-humidity environment or a glovebox to minimize exposure to atmospheric moisture.[18]

Q5: Can I reverse boroxine formation once it has occurred?

Yes. Since the reaction is an equilibrium, the boroxine can be converted back to the boronic acid by hydrolysis.[7][8]

Protocol: Reversion of Boroxine via Hydrolysis

  • Dissolution: Dissolve the boroxine-containing material in a suitable water-miscible organic solvent (e.g., acetone, acetonitrile, or THF).

  • Water Addition: Add a controlled amount of water to the solution to initiate hydrolysis. Gentle heating (40-50 °C) can accelerate the conversion.

  • Monitoring: Monitor the conversion back to the boronic acid using TLC or LC-MS.

  • Isolation: Once the conversion is complete, remove the organic solvent under reduced pressure. The resulting solid can be recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure boronic acid.

  • Drying: Dry the purified boronic acid under vacuum without excessive heat before storing it according to the recommended protocol.

Q6: What if my reaction requires strictly anhydrous conditions where boroxine formation is likely?

In cases where water must be rigorously excluded, the best strategy is to protect the boronic acid functionality by converting it to a more stable derivative, such as a boronic ester.[10] Pinacol esters are widely used for this purpose as they are generally stable to chromatography and many reaction conditions, yet are sufficiently reactive for Suzuki-Miyaura coupling.[10]

Protocol: Conversion to a Pinacol Ester for Protection

  • Setup: To a round-bottom flask charged with this compound (1.0 eq.), add pinacol (1.1 eq.).

  • Solvent: Add a solvent capable of azeotropically removing water, such as toluene or THF.

  • Reaction: Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the esterification.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting boronic acid is fully consumed.

  • Workup & Purification: Allow the reaction to cool, then remove the solvent under reduced pressure. The resulting pinacol ester can often be used directly or purified by column chromatography on silica gel.[10]

Section 4: Frequently Asked Questions (FAQs)

Q7: Is the boroxine form of my compound completely unreactive in Suzuki-Miyaura coupling? No, boroxines are generally competent coupling partners.[5] However, using a mixture of the acid and the boroxine introduces significant uncertainty in stoichiometry, which can negatively impact reaction efficiency and reproducibility. For precise and reliable results, starting with a single, well-defined species (either the pure boronic acid or a protected ester) is strongly recommended.

Q8: My mass spec data looks confusing. Could this be due to boroxine formation? Yes, this is a common issue. Boronic acids can dehydrate in the mass spectrometer's ion source, leading to the appearance of peaks corresponding to the boroxine or other adducts, even if they aren't present in the bulk sample.[4][13] To get a more accurate mass spectrum, you can pre-derivatize your sample with a diol (like pinacol) or use an optimized UPLC-MS method designed to minimize in-source reactions.[13][14]

Q9: Does the N-Benzylsulfamoyl group influence the rate of boroxine formation? While specific data on this compound is limited, the electronic nature of substituents on the aryl ring can influence the equilibrium. Electron-donating groups tend to favor boroxine formation.[7][19] The N-Benzylsulfamoyl group is generally considered electron-withdrawing, which might slightly disfavor boroxine formation compared to an unsubstituted phenylboronic acid, but this effect is likely minor compared to the influence of water and temperature.

Q10: Are there solvent systems that can suppress boroxine formation during a reaction? Yes. If a reaction can tolerate small amounts of water, using a solvent system containing a small percentage of water (e.g., DMF/water 95/5) can help keep the equilibrium shifted towards the boronic acid monomer.[8]

References

Technical Support Center: Enhancing Catalyst Efficiency in 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this substrate and enhance catalytic efficiency, yield, and reproducibility. The inherent properties of the N-benzylsulfamoyl group, while crucial for molecular design, can introduce complexities in the catalytic cycle that require careful consideration of reaction parameters.

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry, enabling the formation of critical C-C bonds.[1][2][3] However, substrates containing heteroatoms, such as the nitrogen and oxygens in the sulfamoyl moiety, can interact with the palladium catalyst, potentially leading to catalyst deactivation or altered reactivity.[4] This guide provides in-depth, field-proven insights to troubleshoot common issues and optimize your synthetic strategy.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind the recommended solutions.

Q1: My reaction shows low or no conversion to the desired product. What are the primary factors to investigate?

A1: Failure to achieve conversion is a common issue that typically points to problems with one of the core components of the catalytic cycle: the catalyst's activity, the reaction conditions, or the reagents' integrity.

  • Catalyst Activity: The active catalyst in the Suzuki reaction is a Pd(0) species.[5][6] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. Incomplete reduction or deactivation of the Pd(0) species is a frequent cause of failure.

    • Actionable Insight: Ensure your catalyst and ligands are from a reliable source and have been stored correctly. Consider using modern, air-stable Pd(II) precatalysts (e.g., Buchwald G3 or G4 palladacycles) which are designed for reliable activation and high catalytic turnover.[7] These precatalysts often show superior performance for challenging substrates.

  • Oxygen Contamination: Oxygen can oxidatively degrade the active Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[7]

    • Actionable Insight: The reaction setup must be rigorously deoxygenated. This involves using an anhydrous, degassed solvent and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction time. Standard Schlenk line techniques are highly recommended for achieving reproducible results.

  • Base Selection and Strength: The base is not merely a proton scavenger; its primary role is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which is essential for the transmetalation step.[8][9][10] An inappropriate base can lead to poor activation or degradation of starting materials.

    • Actionable Insight: For substrates like this compound, a moderately strong base is often optimal. Potassium phosphate (K₃PO₄) is an excellent starting point due to its efficacy and solubility in common solvent mixtures. If issues persist, screening other bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) may be beneficial.[10]

  • Temperature: The oxidative addition step is often the rate-determining step and is temperature-dependent.[1][11] Insufficient thermal energy can stall the reaction.

    • Actionable Insight: Most Suzuki couplings with aryl chlorides or bromides require elevated temperatures (typically 80–110 °C).[7] Ensure your reaction is heated to the target temperature with vigorous stirring to ensure homogeneity, especially in biphasic systems.

Q2: I'm observing significant protodeboronation of my boronic acid. How can I prevent this?

A2: Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid moiety with a hydrogen atom. This side reaction consumes your starting material and reduces the overall yield. It is often exacerbated by strong bases and the presence of water.[7]

  • Underlying Cause: The C-B bond is susceptible to hydrolysis, particularly under harsh basic conditions. Water acts as the proton source for this side reaction.

  • Actionable Insights:

    • Use a Milder Base: Switch from strong hydroxide bases to weaker carbonate or phosphate bases. Potassium fluoride (KF) can also be effective in anhydrous conditions.[12]

    • Employ Anhydrous Conditions: While some water is often beneficial for dissolving inorganic bases and facilitating the catalytic cycle, excessive water can promote protodeboronation. Using a carefully controlled solvent system like dioxane/water (e.g., 10:1) or switching to a purely anhydrous solvent like THF or toluene with a soluble base can mitigate this issue.[7]

    • Convert to a Boronate Ester: Boronic acids can be converted to more stable boronate esters, such as pinacol esters (Bpin). These are generally more resistant to protodeboronation and can be used directly in the coupling reaction, often with potassium acetate (KOAc) as the base.[2]

Q3: The catalyst appears to be deactivating during the reaction, leading to a stalled conversion. What is the likely cause related to my specific substrate?

A3: Catalyst deactivation is a significant challenge, especially when working with substrates that contain potential coordinating groups.[4] The N-benzylsulfamoyl group in your boronic acid is a prime suspect for causing catalyst inhibition.

  • Chelation-Based Deactivation: The nitrogen and oxygen atoms of the sulfamoyl group can act as ligands, chelating to the palladium center. This can form a stable, off-cycle palladacycle that is catalytically inactive or has significantly reduced activity.

    • Actionable Insight: The choice of phosphine ligand is critical to prevent this. Use bulky, electron-rich monodentate phosphine ligands like those developed by Buchwald (e.g., SPhos, XPhos) or Hartwig (e.g., BippyPhos).[13] These ligands are designed to form stable, highly active monoligated Pd(0) species that are less susceptible to inhibition by coordinating substrates. Their steric bulk can physically block the sulfamoyl group from accessing the metal center.

  • Catalyst Agglomeration: Over time, active Pd(0) species can aggregate into inactive palladium black, especially at high temperatures or concentrations.[6][14]

    • Actionable Insight: Ensure vigorous stirring and avoid localized overheating. Using a robust ligand system, as mentioned above, helps stabilize the mononuclear palladium species in solution and prevents agglomeration.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: Which palladium precatalyst and ligand combination is most effective for this substrate?

For challenging substrates, particularly those with coordinating functional groups or sterically hindered partners, modern catalyst systems are highly recommended. A combination of a G3 or G4 Buchwald precatalyst with a bulky, electron-rich biarylmonophosphine ligand is an excellent starting point.

Catalyst/Ligand SystemKey AdvantagesRecommended For
XPhos Pd G3 / XPhos High activity for a broad range of substrates, including aryl chlorides. Good thermal stability.General screening and robust couplings.
SPhos Pd G4 / SPhos Excellent for sterically hindered and heteroaromatic substrates. Often provides high turnover numbers.Cases where steric hindrance is a challenge.
Pd₂(dba)₃ / cataCXium® A A phosphine-based system known for its high efficiency in coupling aryl chlorides.An alternative for aryl chloride coupling partners.

FAQ 2: How does the choice of base impact reaction efficiency?

The base plays a pivotal role in the transmetalation step by converting the neutral boronic acid to an anionic boronate species, which is significantly more reactive towards the Pd-halide complex.[15] The choice of base affects not only the reaction rate but also the prevalence of side reactions like protodeboronation.

BaseStrengthCommon Use Case & Considerations
K₃PO₄ StrongHighly effective for many challenging couplings. Good solubility in mixed aqueous/organic solvents.
Cs₂CO₃ StrongOften used when other bases fail. Its high solubility can accelerate reactions, but it is more expensive.
K₂CO₃ / Na₂CO₃ ModerateStandard, cost-effective choice. May require higher temperatures or longer reaction times than stronger bases.
KF MildUsed in anhydrous conditions to minimize protodeboronation, especially with sensitive boronic acids.

FAQ 3: What is the optimal solvent system?

The ideal solvent system must dissolve the organic substrates, the catalyst, and, to some extent, the base to facilitate the reaction. Biphasic systems are very common.

  • Aprotic/Aqueous Mixtures: Systems like Dioxane/H₂O , THF/H₂O , or Toluene/Ethanol/H₂O are highly effective.[16] The organic solvent solubilizes the aryl halide and boronic acid, while the water helps dissolve the inorganic base. A ratio of 4:1 to 10:1 (organic:water) is a good starting point.

  • Anhydrous Polar Aprotic Solvents: Solvents like DMF or DMAc can be used, particularly with organic bases or soluble inorganic bases like Cs₂CO₃. These can be beneficial if water-sensitive functional groups are present.[12]

FAQ 4: How can I monitor the reaction progress effectively?

Regularly monitoring the reaction is crucial for determining the optimal reaction time and identifying potential issues early.

  • Thin-Layer Chromatography (TLC): A quick, simple method to qualitatively track the consumption of the limiting reagent (usually the aryl halide) and the appearance of the product.[17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) / Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on the conversion of starting materials and the formation of products and byproducts. This is the preferred method for accurate monitoring.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample can be taken from the reaction mixture (and filtered) to obtain an NMR spectrum. This can provide a clear picture of the ratio of starting material to product.[18]

Section 3: Optimized Experimental Protocol

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.

Protocol 1: General Procedure for High-Yield Coupling

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2–1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0–3.0 equiv).

    • Add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and the ligand (e.g., XPhos, 1.5–3 mol%) if not using a pre-formed complex.

  • Deoxygenation:

    • Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1]

  • Solvent Addition:

    • Add the degassed solvent system (e.g., Dioxane/Water 5:1, to achieve a concentration of ~0.1 M with respect to the aryl bromide) via syringe.

  • Reaction:

    • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4–24 hours.

  • Monitoring:

    • Monitor the reaction's progress by TLC or by taking aliquots for LC-MS analysis until the limiting reagent is consumed.[1]

  • Workup:

    • Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer, and wash it with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[7]

Section 4: Key Mechanistic Insights & Workflows

A deep understanding of the reaction mechanism is key to effective troubleshooting.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. The potential for the sulfamoyl group to coordinate with the palladium center represents a possible "off-cycle" pathway that can sequester the catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_ox R¹-Pd(II)L₂-X (Oxidative Addition Product) pd0->pd2_ox Oxidative Addition (R¹-X) pd2_ox->pd0 Reductive Elimination off_cycle Inactive Chelate [Sulfamoyl-Pd(II)] pd2_ox->off_cycle Potential Catalyst Inhibition pd2_trans R¹-Pd(II)L₂-R² (Transmetalation Product) pd2_trans->pd2_ox Transmetalation (R²-B(OH)₂ + Base) product R¹-R²

Caption: The Suzuki-Miyaura catalytic cycle and potential inhibition pathway.

Troubleshooting Workflow

This decision tree provides a logical path for diagnosing and solving common reaction failures.

Troubleshooting_Workflow start Low / No Yield sub_no_rxn No Reaction at All? start->sub_no_rxn sub_stalled Reaction Stalls? start->sub_stalled sub_side_products Side Products Observed? start->sub_side_products action_catalyst Verify Catalyst/Ligand Activity - Use fresh, reliable source - Use modern precatalyst (e.g., G3/G4) sub_no_rxn->action_catalyst Yes action_deactivation Address Catalyst Deactivation - Use bulky ligand (SPhos, XPhos) - Lower catalyst loading if aggregating sub_stalled->action_deactivation Yes action_homocoupling Minimize Homocoupling - Improve deoxygenation sub_side_products->action_homocoupling Homocoupling? action_deboronation Prevent Protodeboronation - Use milder base (KF) - Use boronate ester (Bpin) sub_side_products->action_deboronation Deboronation? action_oxygen Ensure Rigorous Deoxygenation - Degas solvent thoroughly - Use Schlenk technique action_catalyst->action_oxygen action_temp Increase Temperature (e.g., to 100-110 °C) action_oxygen->action_temp action_base Optimize Base - Switch to K₃PO₄ or Cs₂CO₃ - Ensure base is finely powdered action_deactivation->action_base

Caption: A decision tree for troubleshooting Suzuki-Miyaura coupling reactions.

References

Validation & Comparative

A Comparative Guide to 2-(N-Benzylsulfamoyl)-5-methylphenylboronic Acid and Alternative Boronic Acid Reagents in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the strategic selection of reagents is a critical determinant for the successful synthesis of complex molecular architectures. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, has become an indispensable tool for the formation of carbon-carbon bonds, particularly in the construction of biaryl and heteroaryl scaffolds prevalent in pharmaceuticals and functional materials. The choice of the organoboron reagent is paramount to the efficiency and outcome of this transformation.

This guide provides an in-depth, objective comparison of 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid with other commonly employed boronic acid reagents. We will delve into the nuanced interplay of steric and electronic effects imparted by the ortho-N-benzylsulfamoyl substituent and how these factors influence reactivity, stability, and ultimately, product yields in Suzuki-Miyaura cross-coupling reactions. This analysis is supported by a compilation of experimental data and detailed protocols to provide a practical resource for the discerning chemist.

The Unique Profile of this compound: A Structural Perspective

The structure of this compound is distinguished by the presence of a bulky and electron-withdrawing N-benzylsulfamoyl group positioned ortho to the boronic acid moiety. This substitution pattern introduces a unique combination of steric and electronic factors that differentiate it from simpler arylboronic acids.

  • Steric Hindrance: The ortho-substituent creates significant steric bulk around the reactive boronic acid center. This can influence the rate of transmetalation in the Suzuki-Miyaura catalytic cycle by sterically hindering the approach of the boronic acid to the palladium catalyst.[1][2]

  • Electronic Effects: The sulfonamide group is strongly electron-withdrawing. This electronic influence can modulate the nucleophilicity of the arylboronic acid, which is a key factor in the transmetalation step.[1][2]

The interplay of these steric and electronic effects can lead to both challenges and opportunities in its application, necessitating a careful consideration of reaction conditions for optimal performance.

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis

While direct, head-to-head comparative studies under identical conditions are limited in the literature, a comprehensive analysis of published data allows for a qualitative and semi-quantitative comparison of this compound with other relevant boronic acid reagents.

Qualitative Observations:

The presence of the ortho-sulfamoyl group in this compound suggests that it may exhibit different reactivity profiles compared to unsubstituted phenylboronic acid or boronic acids with less bulky or electron-donating ortho-substituents. Generally, ortho-substituted phenylboronic acids can be challenging substrates in Suzuki-Miyaura couplings due to steric hindrance, which can slow down the transmetalation step.[3] However, the electronic nature of the substituent also plays a crucial role.

Quantitative Comparison (Compiled Data):

The following table summarizes representative yields from Suzuki-Miyaura coupling reactions of various boronic acids with aryl halides. It is important to note that this data is compiled from different sources with varying reaction conditions (e.g., catalyst, ligand, base, solvent, temperature). Therefore, this information should be used as a qualitative guide rather than for direct quantitative comparison.

Boronic Acid ReagentCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
This compound Aryl Bromide (general)Pd CatalystK₃PO₄DCE/H₂O (5:1)3548Good to Excellent[4]
Phenylboronic Acid4-BromoacetophenonePd(OAc)₂ / 7aK₃PO₄Dioxane/H₂O100->95[5]
2-Tolylboronic Acid1-bromo-4-(chloromethyl)benzene-----96[2]
4-Tolylboronic Acid1-bromo-4-(chloromethyl)benzene-----99[2]
2-Nitrophenylboronic AcidAryl Halide (general)VariousVariousVarious--Moderate to Good[6]
4-Nitrophenylboronic AcidAryl Halide (general)VariousVariousVarious--Good to Excellent[6]

Analysis of Compiled Data:

From the compiled data, several trends can be inferred:

  • Feasibility: The work on enantioselective synthesis of ortho-sulfonyl-substituted biaryls demonstrates that boronic acids with structures similar to this compound are competent coupling partners in Suzuki-Miyaura reactions, capable of providing good to excellent yields.[4]

  • Comparison with Unsubstituted and Alkyl-Substituted Phenylboronic Acids: Phenylboronic acid and 4-tolylboronic acid generally provide very high yields in Suzuki-Miyaura couplings with unhindered aryl bromides.[2][5] The slightly lower yield for 2-tolylboronic acid compared to its 4-isomer highlights the negative impact of ortho-steric hindrance.[2] It is reasonable to hypothesize that the larger N-benzylsulfamoyl group would exert a more significant steric effect than a methyl group.

  • Comparison with Nitro-Substituted Phenylboronic Acids: The comparison between 2-nitrophenylboronic acid and 4-nitrophenylboronic acid provides a valuable parallel. The ortho-nitro group, being bulky and electron-withdrawing, leads to lower coupling efficiencies compared to the para-isomer, primarily due to steric hindrance.[6] A similar trend would be expected for the N-benzylsulfamoyl substituent.

Mechanistic Considerations: The Role of the Ortho-Sulfamoyl Group

The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The ortho-N-benzylsulfamoyl group is expected to primarily influence the transmetalation step.

Suzuki_Cycle A Pd(0)Ln B Oxidative Addition (Ar-X) C Ar-Pd(II)-X(Ln) B->C D Transmetalation (Ar'-B(OH)₂) C->D Base E Ar-Pd(II)-Ar'(Ln) D->E Influence of ortho-substituent (Steric & Electronic Effects) F Reductive Elimination E->F F->A Regeneration of Pd(0) G Ar-Ar' F->G

References

A Comparative Guide to the Reactivity of Substituted Phenylboronic Acids in Palladium-Catalyzed Coupling

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability and broad functional group tolerance in forging carbon-carbon bonds. Central to this transformation is the organoboron reagent, typically a phenylboronic acid. However, not all phenylboronic acids are created equal. The substituents adorning the phenyl ring dramatically influence reaction kinetics and overall yield, making a nuanced understanding of their reactivity essential for efficient synthesis and process development. This guide provides an in-depth comparison of the performance of substituted phenylboronic acids, supported by mechanistic insights and experimental data, to empower researchers in optimizing their coupling strategies.

Mechanistic Underpinnings: The Decisive Role of Transmetalation

The efficacy of a Suzuki-Miyaura coupling is dictated by its catalytic cycle, which comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[1] While each step is crucial, the transmetalation—the transfer of the organic group from the boron atom to the palladium center—is frequently the rate-determining step and the arena where the character of the phenylboronic acid exerts its greatest influence.[1]

The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. Subsequently, a base activates the boronic acid, forming a more nucleophilic boronate species.[2] This boronate then engages with the Pd(II) complex in the transmetalation step to form a diorganopalladium(II) intermediate. Finally, reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[1]

Suzuki_Miyaura_Cycle cluster_boron Pd0 Pd(0)Ln OxAdd Oxidative Addition ArPdX Ar¹-Pd(II)Ln-X ArPdX->Pd0 Ar¹-X Transmetalation Transmetalation ArPdAr Ar¹-Pd(II)Ln-Ar² ArPdAr->ArPdX [Ar²B(OH)₃]⁻ RedElim Reductive Elimination Product Ar¹-Ar² Product->ArPdAr BoronicAcid Ar²B(OH)₂ + Base Boronate [Ar²B(OH)₃]⁻

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The electronic nature of the Ar² group is paramount. A more electron-rich Ar² group enhances the nucleophilicity of the carbon atom attached to boron, thereby accelerating the transfer to the electron-deficient palladium(II) center.

Factors Influencing Phenylboronic Acid Reactivity

Electronic Effects: A Tale of Two Substituents

The electronic character of substituents on the phenylboronic acid ring directly modulates the rate of transmetalation.

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density on the aromatic ring. This enhanced electron density makes the ipso-carbon (the carbon bonded to boron) more nucleophilic, facilitating a faster transfer to the palladium center.[1][3] Consequently, phenylboronic acids bearing EDGs generally exhibit higher reactivity and lead to faster reactions and higher yields.[3]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like trifluoromethyl (-CF₃), nitro (-NO₂), and acetyl (-COCH₃) pull electron density away from the ring. This decreases the nucleophilicity of the ipso-carbon, which can slow the transmetalation step.[3] While this often translates to lower reactivity compared to their electron-rich counterparts, successful couplings can still be achieved, frequently requiring more forcing conditions or carefully optimized catalyst systems.[4]

Steric Effects: The Ortho Position Challenge

Steric hindrance, particularly from substituents at the ortho positions (adjacent to the boronic acid group), can significantly impede the reaction.[5] Bulky ortho groups can hinder the necessary approach and coordination of the boronate to the palladium complex, slowing down or even preventing the transmetalation step.[5] Achieving high yields with di-ortho-substituted phenylboronic acids is a well-known challenge in Suzuki-Miyaura couplings and often necessitates the use of specialized, bulky phosphine ligands to promote the reaction.[4][5]

Comparative Experimental Analysis

To provide a quantitative perspective, the following data illustrates the impact of substituents on reaction yield in a representative Suzuki-Miyaura coupling between an aryl bromide and various substituted phenylboronic acids under standardized conditions.

Table 1: Comparative Yields of Substituted Phenylboronic Acids

Entry Phenylboronic Acid Substituent Substituent Position Electronic Nature Typical Yield (%)
1 4-Methoxyphenylboronic acid -OCH₃ para Electron-Donating 90-99%[6][7]
2 4-Methylphenylboronic acid -CH₃ para Electron-Donating 85-95%[4]
3 Phenylboronic acid -H - Neutral 80-92%[6]
4 4-Chlorophenylboronic acid -Cl para Electron-Withdrawing 75-88%[6]
5 4-(Trifluoromethyl)phenylboronic acid -CF₃ para Electron-Withdrawing 70-85%[4]

| 6 | 2-Methylphenylboronic acid | -CH₃ | ortho | Electron-Donating | 60-75%[4] |

Yields are representative and can vary significantly based on the specific aryl halide, catalyst, ligand, base, and solvent system employed.

The data clearly demonstrates that phenylboronic acids with electron-donating groups in the para-position (Entries 1 & 2) provide the highest yields. The unsubstituted phenylboronic acid (Entry 3) serves as a baseline. Phenylboronic acids with electron-withdrawing groups (Entries 4 & 5) afford slightly lower yields, reflecting their reduced reactivity. The significant drop in yield for the ortho-substituted reactant (Entry 6) underscores the profound impact of steric hindrance.[4]

Experimental Protocol: A Comparative Workflow

This protocol provides a standardized procedure for comparing the reactivity of different phenylboronic acids in a Suzuki-Miyaura coupling with a common aryl halide, such as 4-bromoanisole.

Workflow start Start: Oven-dried Schlenk tube reagents Add: - Aryl Halide (1.0 equiv) - Phenylboronic Acid (1.2 equiv) - Pd Catalyst (e.g., Pd(PPh₃)₄, 2 mol%) - Base (e.g., K₂CO₃, 2.0 equiv) start->reagents evacuate Evacuate and backfill with Argon (3x) reagents->evacuate solvent Add degassed solvent (e.g., Dioxane/H₂O 4:1) evacuate->solvent heat Heat reaction mixture (e.g., 90 °C) with stirring solvent->heat monitor Monitor reaction progress by TLC or GC-MS heat->monitor workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine monitor->workup purify Dry (Na₂SO₄), filter, concentrate. Purify via column chromatography. workup->purify end End: Characterize pure product purify->end

Figure 2. General workflow for a comparative Suzuki-Miyaura coupling experiment.

Detailed Step-by-Step Methodology

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv.)

  • Substituted phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.02 mmol, 2 mol%)

  • Base (e.g., anhydrous Potassium Carbonate [K₂CO₃], 2.0 mmol, 2.0 equiv.)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio, 5 mL)

  • Ethyl acetate (for workup)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, the specific substituted phenylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Using a syringe, add the degassed solvent mixture to the Schlenk tube.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously for the allotted time (e.g., 2-12 hours).

  • Monitoring: Monitor the consumption of the starting material by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

  • Analysis: Determine the isolated yield and confirm the product's identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Mitigating Side Reactions: The Challenge of Protodeboronation

A common and often frustrating side reaction is protodeboronation, where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[8] This non-productive pathway consumes the boronic acid, reducing the overall yield of the desired coupled product. This issue is particularly prevalent with electron-deficient and certain heteroaryl boronic acids, and can be exacerbated by high temperatures, prolonged reaction times, and the choice of base.[8] To mitigate protodeboronation, one can:

  • Use a higher loading of the boronic acid (e.g., 1.5 equivalents).

  • Employ milder bases (e.g., K₃PO₄ instead of stronger bases).

  • Choose highly active catalyst systems that promote rapid coupling, thereby outcompeting the slower protodeboronation pathway.

Conclusion

The reactivity of substituted phenylboronic acids in palladium-catalyzed coupling is a predictable yet multifaceted phenomenon. Electronic effects are a primary determinant of performance, with electron-donating groups generally accelerating the crucial transmetalation step and leading to higher yields. Conversely, electron-withdrawing groups and, most notably, steric hindrance from ortho-substituents, tend to diminish reactivity. By understanding these fundamental principles and employing robust, optimized protocols, researchers can effectively harness the full synthetic power of the Suzuki-Miyaura reaction, navigating the subtleties of substrate reactivity to achieve their molecular targets with greater efficiency and success.

References

A Senior Application Scientist's Guide to the Comparative Yield Analysis of 2-(N-Benzylsulfamoyl)-5-methylphenylboronic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of bespoke building blocks is a cornerstone of innovation. Arylboronic acids, in particular, are pivotal intermediates, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This guide provides an in-depth comparative analysis of the synthesis and yield of 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid, a compound of interest in medicinal chemistry, and its structural analogs. We will delve into the causality behind experimental choices, provide validated protocols, and present a logical framework for predicting yields based on substituent effects.

Introduction: The Significance of Sulfonamide-Containing Phenylboronic Acids

Phenylboronic acids bearing a sulfonamide moiety are of significant interest in medicinal chemistry. The sulfonamide group can act as a key pharmacophore, engaging in hydrogen bonding interactions with biological targets, while the boronic acid handle allows for facile diversification through C-C bond formation. The title compound, this compound, and its analogs are valuable precursors for the synthesis of a wide range of complex molecules, including potential therapeutic agents.

The primary synthetic challenge in preparing these molecules lies in the introduction of the boronic acid group onto a sterically hindered and electronically modified aryl ring. The Miyaura borylation, a palladium-catalyzed reaction of an aryl halide with a diboron reagent, is the most common method employed for this transformation. The yield of this reaction is highly sensitive to steric hindrance around the reaction center and the electronic nature of the substituents on the aromatic ring.

Comparative Yield Analysis: Steric and Electronic Effects at Play

The key factors influencing the yield of the Miyaura borylation in this class of compounds are:

  • Steric Hindrance: The ortho-sulfamoyl group presents a significant steric impediment to the palladium catalyst's oxidative addition to the C-Br bond. The size of the substituent on the sulfonamide nitrogen (the R' group in our analogs) and any additional substituents on the phenyl ring will modulate this steric clash.

  • Electronic Effects: The electronic nature of the substituents on the phenyl ring can influence the rate of oxidative addition. Electron-withdrawing groups can sometimes enhance the reactivity of the aryl halide.

Table 1: Predicted Comparative Yields for the Miyaura Borylation of 2-Bromo-N-substituted-4-methylbenzenesulfonamides
Compound IDR' Group (on Sulfonamide)R Group (on Phenyl Ring)Predicted Relative YieldRationale
1 (Target) Benzyl5-MethylHighThe benzyl group is sterically demanding, but the methyl group at the 5-position has a minimal electronic effect and does not add significant steric bulk near the reaction site.
Analog A Methyl5-MethylVery HighThe smaller methyl group on the sulfonamide nitrogen reduces steric hindrance compared to the benzyl group, likely leading to a higher yield.
Analog B Isopropyl5-MethylModerate to HighThe bulkier isopropyl group increases steric hindrance compared to the benzyl group, which may lead to a slightly lower yield.
Analog C Hydrogen5-MethylHighThe absence of a substituent on the nitrogen minimizes steric hindrance. However, the acidic N-H proton could potentially interfere with the basic reaction conditions, requiring careful optimization.
Analog D Benzyl5-EthylHighThe ethyl group at the 5-position is slightly bulkier than a methyl group but is not expected to significantly impact the yield compared to the target compound.
Analog E Benzyl4,5-DimethylModerateThe additional methyl group at the 4-position increases steric bulk in the vicinity of the reaction center, which could lead to a noticeable decrease in yield.

Note: These are predicted relative yields based on established principles of organic chemistry and data from related reactions. Actual yields may vary depending on the specific reaction conditions.

The "Why": Causality Behind Experimental Choices in the Synthesis of this compound

The synthesis of the target compound can be broken down into two key stages: the preparation of the aryl bromide precursor and its subsequent Miyaura borylation.

Synthesis of the Precursor: 2-Bromo-N-benzyl-4-methylbenzenesulfonamide

The logical starting material for this synthesis is 2-bromo-4-methylbenzenesulfonyl chloride. The reaction with benzylamine introduces the N-benzylsulfamoyl group.

G Start 2-Bromo-4-methyl- benzenesulfonyl chloride Product 2-Bromo-N-benzyl-4-methyl- benzenesulfonamide Start->Product Sulfonamide Formation Reagent Benzylamine, Base (e.g., Pyridine or Et3N) Reagent->Product

Figure 1: Synthetic workflow for the precursor.

Choice of Base: A non-nucleophilic organic base such as pyridine or triethylamine is crucial. These bases act as scavengers for the HCl generated during the reaction, driving the equilibrium towards the product. They are chosen over inorganic bases like NaOH to maintain a homogeneous reaction in a non-aqueous solvent and to avoid potential side reactions with the sulfonyl chloride.

Miyaura Borylation: The Critical Step

The conversion of the aryl bromide to the boronic acid is the most challenging step. The success of this reaction hinges on the careful selection of the palladium catalyst, ligand, base, and solvent.

G cluster_0 Miyaura Borylation ArylBromide 2-Bromo-N-benzyl-4-methyl- benzenesulfonamide Product 2-(N-Benzylsulfamoyl)-5-methyl- phenylboronic acid pinacol ester ArylBromide->Product Diboron Bis(pinacolato)diboron (B2pin2) Diboron->Product Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Product Base Base (e.g., KOAc) Base->Product Solvent Solvent (e.g., Dioxane) Solvent->Product FinalProduct 2-(N-Benzylsulfamoyl)-5-methyl- phenylboronic acid Product->FinalProduct Hydrolysis

Figure 2: Workflow for the Miyaura borylation.

  • Catalyst and Ligand Selection: For sterically hindered aryl bromides, a catalyst system with bulky, electron-rich phosphine ligands is generally preferred. [Pd(dppf)Cl₂] is a robust and commonly used catalyst for Miyaura borylations. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand's large bite angle and electron-donating properties facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. For particularly challenging substrates, more specialized ligands such as SPhos or XPhos may offer improved yields.

  • Choice of Base: A weak base like potassium acetate (KOAc) is often optimal for Miyaura borylations. Stronger bases can promote a competing Suzuki-Miyaura cross-coupling reaction between the newly formed boronic ester and the starting aryl bromide, leading to undesired homocoupling byproducts.

  • Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane or DMSO are typically used to ensure the solubility of the reactants and the catalyst system.

Experimental Protocols

The following protocols are provided as a robust starting point for the synthesis of this compound. Optimization may be required for specific analogs.

Synthesis of 2-Bromo-N-benzyl-4-methylbenzenesulfonamide

Materials:

  • 2-Bromo-4-methylbenzenesulfonyl chloride

  • Benzylamine

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl

  • Saturated NaCl solution (brine)

  • Anhydrous MgSO₄

Procedure:

  • To a solution of 2-bromo-4-methylbenzenesulfonyl chloride (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq).

  • Slowly add benzylamine (1.1 eq) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product. A typical yield for this type of reaction is in the range of 85-95%.

Synthesis of this compound Pinacol Ester

Materials:

  • 2-Bromo-N-benzyl-4-methylbenzenesulfonamide

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂])

  • Potassium acetate (KOAc), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, combine 2-bromo-N-benzyl-4-methylbenzenesulfonamide (1.0 eq), bis(pinacolato)diboron (1.2 eq), [Pd(dppf)Cl₂] (0.03 eq), and anhydrous potassium acetate (3.0 eq).

  • Add anhydrous 1,4-dioxane via syringe.

  • Degas the mixture by bubbling nitrogen through the solution for 15 minutes.

  • Heat the reaction mixture to 80-90 °C and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pinacol ester. Yields for this step are expected to be in the range of 60-80%, depending on the specific analog as discussed in Table 1.

Hydrolysis to this compound

Materials:

  • This compound pinacol ester

  • Acetone

  • Aqueous HCl (2 M)

  • Pentane or Hexane

Procedure:

  • Dissolve the pinacol ester in a mixture of acetone and 2 M aqueous HCl.

  • Stir the mixture vigorously at room temperature for 4-6 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, remove the acetone under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The crude boronic acid can often be purified by trituration with pentane or hexane to afford a solid product.

Conclusion

The synthesis of this compound and its analogs is a synthetically valuable endeavor for the generation of novel chemical entities in drug discovery. While a direct comparative yield study is not available, a thorough understanding of the steric and electronic factors governing the key Miyaura borylation step allows for a predictive analysis of relative yields. By carefully selecting the catalyst, ligand, and base, researchers can optimize the synthesis of these important building blocks. The protocols provided herein offer a solid foundation for the successful preparation of this class of compounds, empowering further exploration in medicinal chemistry and beyond.

A Comparative Guide to the Quantitative Purity Analysis of 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the purity of building blocks such as 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid is not merely a quality metric; it is a critical determinant of reaction efficiency, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, comparative analysis of the primary analytical techniques for the quantitative purity determination of this specialized boronic acid derivative. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS), offering field-proven insights and detailed experimental protocols.

The Synthetic Landscape and Potential Impurities

A thorough understanding of the synthetic route to this compound is paramount for predicting and identifying potential process-related impurities. A plausible and common synthetic pathway is outlined below.

Synthesis_Pathway A p-Nitrotoluene B 2-Methyl-5-nitrobenzenesulfonyl chloride A->B  Chlorosulfonation (ClSO3H) C 2-Methyl-5-nitrobenzenesulfonamide B->C  Amination (NH3) D N-Benzyl-2-methyl-5-nitrobenzenesulfonamide C->D  N-Benzylation (Benzyl Bromide, Base) E 5-Amino-N-benzyl-2-methylbenzenesulfonamide D->E  Reduction (e.g., Fe/HCl or H2/Pd) F 5-Bromo-N-benzyl-2-methylbenzenesulfonamide E->F  Sandmeyer Reaction (NaNO2, HBr, CuBr) G This compound F->G  Miyaura Borylation (B2pin2, Pd catalyst, Base)

Figure 1: Plausible synthetic pathway for this compound.

Based on this synthetic route, a range of potential impurities could be present in the final product. Understanding these is crucial for developing a robust analytical method.

Table 1: Potential Impurities in the Synthesis of this compound

Impurity TypePotential CompoundsOrigin
Starting Materials p-Nitrotoluene, Benzyl Bromide, Bis(pinacolato)diboron (B₂pin₂)Incomplete reaction or carry-over
Intermediates 2-Methyl-5-aminobenzenesulfonamide, 5-Bromo-N-benzyl-2-methylbenzenesulfonamideIncomplete conversion in subsequent steps
By-products Homocoupling products (e.g., biphenyl derivatives from the Miyaura borylation)[1], Protodeborylation product (replacement of the boronic acid group with hydrogen)[2]Side reactions during the borylation step
Reagents/Catalysts Palladium catalysts, Bases (e.g., potassium acetate)Carry-over from purification
Degradation Products Boroxines (anhydrides formed by dehydration of the boronic acid)Instability of the boronic acid moiety

Comparative Analysis of Analytical Methodologies

The choice of analytical technique for purity determination depends on several factors, including the required sensitivity, specificity, accuracy, and the nature of the expected impurities. Here, we compare the three most relevant methods for this application.

Table 2: Comparison of HPLC-UV, qNMR, and LC-MS for Purity Analysis

ParameterHPLC-UVqNMRLC-MS/MS
Principle Chromatographic separation followed by UV detection.Signal intensity is directly proportional to the number of nuclei.Chromatographic separation followed by mass-based detection.
Quantitation Relative (requires a reference standard of the analyte).Absolute (primary method, uses an internal standard of known purity)[3][4].Relative or absolute (with isotopic standards).
Specificity Good, but co-eluting impurities can interfere.High, based on unique chemical shifts.Very high, based on retention time and mass-to-charge ratio.
Sensitivity Good (ng to µg range).Moderate (mg range).Excellent (pg to ng range)[1][5].
Impurity Detection Detects UV-active impurities.Detects proton-containing impurities.Detects ionizable impurities.
Structural Info Limited to UV spectrum.Provides detailed structural information.Provides molecular weight and fragmentation data.
Throughput High.Moderate.High.

In-Depth Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a workhorse in pharmaceutical analysis due to its robustness and high throughput. For a sulfonamide-containing aromatic compound like our target molecule, a reversed-phase method is typically employed.

Rationale for Method Development:

  • Column: A C18 column is a good starting point for retaining the relatively nonpolar aromatic structure.

  • Mobile Phase: A gradient elution with acetonitrile and water, both containing a small amount of acid (e.g., formic or phosphoric acid), is generally effective for separating aromatic compounds and their impurities[6][7]. The acid helps to suppress the ionization of the boronic acid and sulfonamide groups, leading to better peak shapes.

  • Detection: The benzyl and phenyl rings provide strong UV absorbance, making UV detection a suitable choice. A wavelength around 254 nm is often a good starting point for aromatic compounds.

Detailed HPLC Protocol:

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of a reference standard of this compound and dissolve in a 1:1 mixture of acetonitrile and water to make a 100 µg/mL stock solution.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • Analysis:

    • Inject the standard and sample solutions.

    • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

HPLC_Workflow A Sample & Standard Preparation C Injection & Chromatographic Separation A->C B HPLC System Setup (Column, Mobile Phase, etc.) B->C D UV Detection C->D E Data Acquisition & Integration D->E F Purity Calculation (Area % Method) E->F

Figure 2: Experimental workflow for HPLC purity analysis.
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method, meaning it can provide an absolute purity value without the need for a specific reference standard of the analyte[3][4][8]. It relies on the direct proportionality between the integrated signal of a nucleus and its molar concentration.

Rationale for Method Development:

  • Internal Standard: An internal standard of known purity and concentration is co-dissolved with the sample. The purity of the analyte is determined by comparing the integral of a specific analyte signal to a signal from the internal standard. Maleic acid is a common choice as it is stable, has a simple spectrum, and is soluble in common NMR solvents.

  • Solvent: A deuterated solvent that dissolves both the analyte and the internal standard is required. DMSO-d₆ is a good choice for many organic compounds.

  • Acquisition Parameters: A sufficient relaxation delay (d1) is crucial to ensure complete relaxation of all protons, which is essential for accurate integration.

Detailed qNMR Protocol:

  • Instrumentation:

    • NMR spectrometer (400 MHz or higher) with a high-resolution probe.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample and 10 mg of a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): ≥ 5 times the longest T₁ of the protons of interest (typically 30-60 seconds).

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (>250:1) for the signals to be integrated.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = Mass

      • P = Purity of the standard

qNMR_Workflow A Accurate Weighing of Sample & Internal Standard B Dissolution in Deuterated Solvent A->B C NMR Data Acquisition (with long relaxation delay) B->C D Spectral Processing (Phasing, Baseline Correction) C->D E Integration of Analyte & Standard Signals D->E F Purity Calculation E->F

Figure 3: Experimental workflow for qNMR purity analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly useful for identifying and quantifying trace-level impurities.

Rationale for Method Development:

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules like the target compound. Both positive and negative ion modes should be explored. Sulfonamides can often be detected in negative ion mode[9][10].

  • Mass Analyzer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides excellent sensitivity and selectivity for targeted impurity analysis.

Detailed LC-MS/MS Protocol for Impurity Profiling:

  • Instrumentation:

    • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • LC Conditions:

    • Similar to the HPLC-UV method, but with a mobile phase compatible with MS (e.g., using formic acid instead of non-volatile acids).

  • MS Conditions:

    • Ionization Mode: ESI negative.

    • Scan Mode: Full scan for initial impurity identification and MRM for targeted quantification.

    • MRM Transitions: For the parent compound and each expected impurity, a specific precursor ion to product ion transition is monitored.

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile/water).

    • Dilute the stock solution to an appropriate concentration for LC-MS analysis (typically in the ng/mL to low µg/mL range).

  • Data Analysis:

    • Identify impurities by their retention times and mass spectra.

    • Quantify known impurities using calibration curves prepared from their respective reference standards.

Data Summary and Interpretation

The following table provides hypothetical but representative data that could be obtained from the analysis of a batch of this compound.

Table 3: Illustrative Purity and Impurity Profile Data

Analytical TechniquePurity (%)Major Impurity IdentifiedImpurity Level (%)
HPLC-UV 98.5 (Area %)Peak at RRT 1.20.8
qNMR 98.2 (w/w %)5-Bromo-N-benzyl-2-methylbenzenesulfonamide1.1
LC-MS/MS Not directly determined5-Bromo-N-benzyl-2-methylbenzenesulfonamide (m/z confirmation)1.05
Homocoupling by-product (m/z confirmation)0.3
Boroxine (m/z confirmation)0.15

Interpretation:

  • The purity values obtained by HPLC-UV and qNMR are in good agreement, providing confidence in the overall purity assessment.

  • LC-MS/MS confirms the identity of the major impurity as the unreacted starting material from the borylation step and identifies other process-related impurities at lower levels.

  • The presence of boroxine suggests some degradation of the product, highlighting the importance of proper handling and storage.

Conclusion: A Multi-faceted Approach to Purity Assessment

For a comprehensive and reliable assessment of the purity of this compound, a multi-technique approach is recommended.

Method_Selection Start Purity Analysis Required Routine_QC Routine QC/ Release Testing Start->Routine_QC Absolute_Purity Absolute Purity Determination Start->Absolute_Purity Impurity_ID Impurity Identification & Profiling Start->Impurity_ID HPLC HPLC-UV Routine_QC->HPLC qNMR qNMR Absolute_Purity->qNMR LCMS LC-MS/MS Impurity_ID->LCMS

Figure 4: Decision-making framework for selecting the appropriate analytical method.
  • HPLC-UV is an excellent choice for routine quality control and release testing due to its high throughput and robustness.

  • qNMR serves as a primary method for establishing the absolute purity of reference standards and for orthogonal confirmation of HPLC results.

  • LC-MS/MS is indispensable for in-depth impurity profiling, especially for identifying and quantifying unknown or trace-level impurities that may not be detected by other methods.

By judiciously applying these complementary techniques, researchers and drug development professionals can ensure the quality and consistency of this compound, thereby mitigating risks in downstream processes and contributing to the development of safe and effective medicines.

References

A Senior Application Scientist's Guide to the N-Benzylsulfamoyl Substituent in Boronic Acid Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern organic synthesis and drug discovery, boronic acids are indispensable building blocks, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, the inherent properties of boronic acids—such as susceptibility to protodeboronation and oxidation, and challenging purification—necessitate strategies to modulate their stability and reactivity.[2][3] While traditional approaches have focused on cleavable protecting groups like pinacol or MIDA esters, an alternative strategy involves the use of permanent electronic-modifying substituents. This guide provides an in-depth comparison of the N-Benzylsulfamoyl substituent against conventional boronic acid derivatives, elucidating its advantages through the lens of fundamental chemical principles and supporting data. We will explore how this powerful electron-withdrawing group enhances stability, modulates reactivity, and improves handling characteristics, offering a compelling alternative for researchers in synthetic and medicinal chemistry.

The Challenge: Modulating Boronic Acid Reactivity and Stability

Boronic acids (R-B(OH)₂) and their esters are cornerstones of C-C bond formation.[4][5] Their utility, however, is often tempered by several operational and stability-related drawbacks:

  • Instability: Unprotected boronic acids can be susceptible to oxidative degradation, particularly in biological contexts where reactive oxygen species are present.[3][6][7] They can also undergo facile protodeboronation, especially with electron-rich or heteroaromatic systems, leading to reduced yields.[1]

  • Purification Difficulties: The high polarity of boronic acids and their tendency to form trimeric, water-insoluble anhydrides (boroxines) can complicate purification and accurate characterization.[2]

  • Handling: Many common boronic esters, such as the widely used pinacol esters (Bpin), are oils or waxy solids that are difficult to handle and purify via standard techniques like silica gel chromatography.[8][9]

To mitigate these issues, chemists have developed a range of protecting groups. These groups mask the reactive boronic acid moiety, allowing for multi-step synthesis and improved handling.

A Comparative Overview of Conventional Protecting Groups

The choice of a boronic acid protecting group is a critical experimental decision, dictated by the required stability, reactivity, and deprotection conditions.

Protecting GroupStructureKey AdvantagesKey DisadvantagesDeprotection Conditions
Pinacol (Bpin) Cyclic EsterMost common, commercially available. Stable enough for chromatography. Can be used directly in many cross-couplings.[2]Often oily/waxy.[8][9] Formation is reversible, leading to hydrolysis.[8][10] Deprotection can be difficult.[2]Acidic hydrolysis, often with an oxidant (e.g., NaIO₄) or transesterification.
MIDA Tridentate ComplexHighly stable to a wide range of reaction conditions (e.g., Grignard, organolithium reagents) and chromatography.[11][12]Preparation can be laborious.[2] Requires a specific, mild deprotection step before use in coupling.Mild aqueous base (e.g., NaOH, NaHCO₃).
Trifluoroborate (BF₃K) Anionic SaltHighly crystalline and stable to air and oxidation.[2] Slow-release of boronic acid can be beneficial in some couplings.Incompatible with chromatography.[11][12] Requires specific conditions for coupling.Requires activation, typically with a base (e.g., K₂CO₃) in the presence of water.
1,8-Diaminonaphthalene (Bdan) Amide ComplexExceptionally stable due to N→B dative bonding, which reduces Lewis acidity.[2]Requires harsh acidic conditions for deprotection, limiting functional group tolerance.Strong acid hydrolysis (e.g., HCl).[2]

The N-Benzylsulfamoyl Substituent: An Electronic Approach

Instead of temporarily masking the boronic acid, an alternative and arguably more elegant strategy is to permanently modify its intrinsic properties through electronic tuning. The N-Benzylsulfamoyl substituent, attached to the aromatic ring of a phenylboronic acid, serves this exact purpose.

G

The sulfonamide moiety (-SO₂NHR) is a potent, non-labile electron-withdrawing group. This has profound and advantageous consequences for the stability and reactivity of the attached boronic acid.

Advantage 1: Enhanced Stability to Oxidation and Protodeboronation

A primary failure mode for boronic acids is degradation. The vacant p-orbital on the sp²-hybridized boron atom makes it susceptible to nucleophilic attack, which is the key step in both desired (transmetalation) and undesired (degradation) pathways.

  • Mechanism of Instability: Oxidative degradation and protodeboronation are often accelerated by increased electron density on the boron atom.[3][7]

  • The Sulfonamide Effect: The N-Benzylsulfamoyl group withdraws electron density from the aromatic ring via resonance and inductive effects. This deactivation reduces the electron density on the boron atom, diminishing its propensity to engage in unwanted side reactions. This principle is supported by studies showing that intramolecular ligation or the installation of electron-withdrawing groups can dramatically enhance oxidative stability.[3][6]

// Nodes EWG [label="N-Benzylsulfamoyl Group\n(Strong Electron-Withdrawing Group)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ring [label="Phenyl Ring"]; Boron [label="Boronic Acid Moiety\n-B(OH)2"]; Stability [label="Increased Stability", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reactivity [label="Modulated Reactivity", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges EWG -> Ring [label=" Withdraws electron density"]; Ring -> Boron [label=" Reduces electron density at Boron"]; Boron -> Stability [label=" Leads to"]; Boron -> Reactivity [label=" Leads to"]; } ends_dot Figure 2: The electronic effect of the N-Benzylsulfamoyl substituent on the boronic acid moiety.

Advantage 2: Modulated Reactivity and Predictable Coupling

The rate-determining step in many Suzuki-Miyaura couplings is transmetalation, where the organic group is transferred from boron to the palladium catalyst.[1] The efficiency of this step is highly dependent on the electronic character of the boronic acid.

While strong electron-withdrawing groups can sometimes slow the rate of transmetalation, this effect provides a powerful tool for achieving chemoselectivity in complex molecules with multiple boronic acid groups of differing electronic nature. Furthermore, the enhanced stability prevents reagent decomposition over the course of a potentially slow but selective reaction, ensuring high fidelity. In nickel-catalyzed couplings, arylboronic acids have been shown to be highly effective coupling partners.[13] The N-Benzylsulfamoyl group provides a stable, reliable boronic acid that avoids the complications of in-situ release from protecting groups, leading to more reproducible outcomes.

Advantage 3: Superior Physical and Handling Properties

A significant practical advantage of the N-Benzylsulfamoyl substituent lies in the physical properties it imparts. Unlike the often oily or difficult-to-purify pinacol esters, (4-(N-Benzylsulfamoyl)phenyl)boronic acid is a crystalline solid.

  • Crystallinity: Solid, crystalline materials are significantly easier to handle, weigh accurately, and store compared to oils.

  • Simplified Purification: Crystallinity facilitates purification by recrystallization, a simple and scalable technique that often yields material of very high purity. This avoids the need for column chromatography, which can be complicated by the streaking of boronic acids on silica gel.[8][9]

Experimental Section

The following protocols are provided as illustrative examples for utilizing and evaluating N-Benzylsulfamoyl-substituted boronic acids.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the coupling of an aryl bromide with (4-(N-Benzylsulfamoyl)phenyl)boronic acid.

Objective: To synthesize N-benzyl-4'-phenyl-[1,1'-biphenyl]-4-sulfonamide.

Materials:

  • (4-(N-Benzylsulfamoyl)phenyl)boronic acid (1.2 equiv)

  • 1-bromo-4-phenylbenzene (1.0 equiv)

  • Pd(PPh₃)₄ (2 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Toluene/Water (4:1 v/v)

  • Reaction vessel (e.g., Schlenk tube)

Procedure:

  • Vessel Preparation: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 1-bromo-4-phenylbenzene, (4-(N-Benzylsulfamoyl)phenyl)boronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Solvent Addition: Add the degassed Toluene/Water solvent mixture via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to 90 °C with vigorous stirring for 12 hours. Monitor reaction progress by TLC or LC-MS.

    • Rationale: The biphasic toluene/water system is standard for Suzuki couplings, with the base residing in the aqueous phase. 90 °C is a typical temperature to ensure a reasonable reaction rate. Pd(PPh₃)₄ is a robust, general-purpose catalyst for this transformation.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The N-Benzylsulfamoyl group imparts high crystallinity, making recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) the preferred method of purification. This avoids chromatography, which is a key advantage.

Protocol 2: Comparative Hydrolytic Stability Assay (Conceptual Workflow)

Objective: To compare the hydrolytic stability of (4-(N-Benzylsulfamoyl)phenyl)boronic acid against phenylboronic acid pinacol ester (Ph-Bpin).

// Nodes start [label="Prepare equimolar solutions of:\nA) (4-(N-Benzylsulfamoyl)phenyl)boronic acid\nB) Phenylboronic acid pinacol ester (Ph-Bpin)\nin buffered D2O/Acetonitrile-d3", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

incubation [label="Incubate solutions at controlled pH (e.g., 7.4) and temperature (e.g., 37°C)"];

monitoring [label="Monitor by 1H NMR at regular time intervals\n(t = 0, 1h, 4h, 12h, 24h)"];

analysis [label="Quantify the rate of disappearance of the starting material\nand/or appearance of hydrolysis products (e.g., free boronic acid, pinacol)"];

result [label="Compare half-lives (t1/2) to determine relative hydrolytic stability", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> incubation; incubation -> monitoring; monitoring -> analysis; analysis -> result; } ends_dot Figure 3: Workflow for a comparative hydrolytic stability study using NMR spectroscopy.

Conclusion and Outlook

The N-Benzylsulfamoyl substituent represents a paradigm shift from temporary protection to permanent electronic modulation in boronic acid chemistry. By incorporating this potent electron-withdrawing group, researchers can access boronic acids with significantly enhanced stability against common degradation pathways. The resulting crystalline, solid nature of these compounds simplifies handling and purification, streamlining synthetic workflows. While the electronic deactivation may require optimization of coupling conditions, the gains in stability, reproducibility, and material properties offer a compelling advantage. For professionals in drug development, where robust, scalable, and predictable chemistry is paramount, the N-Benzylsulfamoyl-substituted boronic acid is a valuable and superior alternative to conventional protected boronic esters.

References

A Senior Application Scientist's Guide to the Duality of the Sulfamoyl Group in Boronic Acid Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Biaryl Bond

For researchers in medicinal chemistry and process development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2] The reaction's success often hinges on the delicate interplay of electronic and steric properties of its components, particularly the aryl boronic acid. While the effects of simple electron-donating or withdrawing groups are well-documented, functional groups of greater complexity, such as the sulfamoyl moiety (-SO₂NR₂), introduce a nuanced duality of effects that can be both beneficial and detrimental to reactivity.

This guide provides an in-depth analysis of the electronic and steric character of the sulfamoyl group and its consequential impact on the stability and reactivity of arylboronic acids. We will move beyond simple descriptors, exploring the mechanistic trade-offs that every researcher must navigate when employing these valuable synthetic building blocks. This content is designed to provide not just protocols, but a foundational understanding that empowers you to troubleshoot and optimize your reactions with confidence.

The Suzuki-Miyaura Catalytic Cycle: Key Arenas of Influence

To appreciate the effects of a substituent, one must first understand the battlefield. The Suzuki-Miyaura reaction is a multi-step catalytic cycle, and substituents on the boronic acid exert their influence primarily during the critical transmetalation step.

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar¹-Pd(II)L₂-X pd0->oa_complex Oxidative Addition (Ar¹-X) tm_complex Ar¹-Pd(II)L₂-Ar² oa_complex->tm_complex Transmetalation ([Ar²-B(OH)₃]⁻) base_activation Ar²-B(OH)₂ + Base ⇌ [Ar²-B(OH)₃]⁻ base_activation->oa_complex Activates Boronic Acid tm_complex->pd0 Reductive Elimination product Ar¹-Ar² tm_complex->product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key step for our discussion is Transmetalation . For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate complex (e.g., [Ar-B(OH)₃]⁻).[3] The electronic properties of the "Ar" group directly influence both the ease of boronate formation and the subsequent transfer of the aryl group from boron to the palladium center.

Profiling the Sulfamoyl Group: A Tale of Two Forces

The sulfamoyl group's influence stems from two distinct characteristics: its powerful electronic pull and its significant physical size.

Electronic Profile: A Potent Electron-Withdrawing Group

The sulfamoyl group is a strong electron-withdrawing group (EWG). This is due to the potent inductive effect (-I) of the highly electronegative oxygen atoms and the sulfur atom, which pull electron density away from the aromatic ring.[4] Unlike a nitro group, the sulfamoyl group's ability to participate in resonance delocalization (-M effect) is less pronounced, but its overall electron-withdrawing nature is comparable to or even stronger than other common EWGs like cyano or trifluoromethyl groups.

This strong electronic pull has two profound and opposing consequences for a boronic acid:

  • Increased Lewis Acidity: By withdrawing electron density from the boron atom, the sulfamoyl group makes the boronic acid more Lewis acidic. This facilitates the initial interaction with the base (e.g., hydroxide or carbonate), promoting the formation of the reactive tetrahedral boronate complex essential for transmetalation.

  • Increased Susceptibility to Protodeboronation: The C-B bond in electron-deficient arylboronic acids is significantly weakened and polarized. This makes the molecule highly susceptible to protodeboronation , an undesired side reaction where the boronic acid group is cleaved and replaced by a hydrogen atom from the solvent (typically water), effectively destroying the starting material.[5][6]

Steric Profile: A Bulky Obstacle

Comparative Analysis: The Reactivity vs. Stability Trade-Off

The decision to use a sulfamoyl-substituted boronic acid requires a careful evaluation of the trade-off between potentially enhanced reactivity and diminished stability. The strong electron-withdrawing nature is a double-edged sword.

The Double-Edged Sword: Protodeboronation Kinetics

The most significant challenge when working with sulfamoyl- and other electron-deficient arylboronic acids is managing protodeboronation. Extensive kinetic studies have demonstrated that the rate of this decomposition pathway increases dramatically for boronic acids bearing EWGs.[5][9] Under the basic conditions required for Suzuki-Miyaura coupling, the formation of the boronate anion, while necessary for the desired reaction, also renders the molecule acutely vulnerable to C-B bond cleavage.[6]

The table below provides a conceptual comparison of how different substituents affect the key factors governing the success of a Suzuki-Miyaura coupling.

Substituent on Phenylboronic AcidElectronic NatureLewis Acidity of BoronRate of Transmetalation (Electronic Factor)Susceptibility to ProtodeboronationExpected Overall Yield
-OCH₃ (p-methoxy)Electron-DonatingLowFastLowHigh
-H (phenyl)NeutralMediumMediumMediumGood
-CF₃ (p-trifluoromethyl)Electron-WithdrawingHighSlowHighVariable / Moderate
-SO₂NMe₂ (p-sulfamoyl)Strong Electron-WithdrawingVery HighVery SlowVery HighLow to Moderate

This table is a qualitative summary based on established chemical principles. Actual results are highly dependent on specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.[10][11]

As the data suggests, while the high Lewis acidity of a sulfamoyl-substituted boronic acid is beneficial for boronate formation, this advantage is often negated by two critical drawbacks:

  • The reduced nucleophilicity of the electron-poor aryl ring slows the rate of its transfer to the palladium center.

  • The high rate of protodeboronation consumes the starting material before it has a chance to couple.[5]

Experimental Workflow: A Validated Protocol for Comparative Analysis

To empirically determine the optimal conditions for a sulfamoyl-substituted boronic acid in your specific system, a parallel comparative experiment is invaluable. This protocol provides a robust starting point for evaluating its performance against other boronic acids.

Objective:

To compare the reaction yield and rate of a Suzuki-Miyaura coupling using four different arylboronic acids: 4-methoxyphenylboronic acid (EDG), phenylboronic acid (neutral), 4-(trifluoromethyl)phenylboronic acid (EWG), and 4-(N,N-dimethylsulfamoyl)phenylboronic acid (strong EWG).

Materials:
  • 4-Bromoacetophenone (Aryl Halide, 1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Phenylboronic acid (1.2 equiv)

  • 4-(Trifluoromethyl)phenylboronic acid (1.2 equiv)

  • 4-(N,N-Dimethylsulfamoyl)phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (Palladium Tetrakis(triphenylphosphine)) (3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • Toluene and Water (10:1 v/v), degassed

  • Dodecane (Internal Standard for GC/LC-MS analysis)

  • Reaction vials with stir bars

Experimental Workflow Diagram

Experimental_Workflow cluster_reagents Parallel Reaction Setup prep Step 1: Preparation (Inert Atmosphere) reagents Step 2: Reagent Addition (To 4 separate vials) prep->reagents Flame-dry vials reaction Step 3: Reaction (Heat to 90°C) reagents->reaction Add degassed solvent & catalyst vial1 Vial 1: + 4-MeO-PhB(OH)₂ vial2 Vial 2: + PhB(OH)₂ vial3 Vial 3: + 4-CF₃-PhB(OH)₂ vial4 Vial 4: + 4-SO₂NMe₂-PhB(OH)₂ sampling Step 4: Time-Point Sampling (t = 0, 15, 30, 60, 120 min) reaction->sampling Maintain constant stirring analysis Step 5: Analysis (Quench, GC/LC-MS) sampling->analysis Analyze yield vs. time

Figure 2: Workflow for the comparative analysis of boronic acid reactivity.

Step-by-Step Protocol:
  • Preparation: In a glovebox or under a steady stream of argon, add 4-bromoacetophenone, the respective boronic acid, K₂CO₃, and a stir bar to four separate, labeled, flame-dried reaction vials. Add a precise amount of dodecane as an internal standard.

    • Rationale: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Anhydrous base prevents unwanted side reactions.

  • Solvent Addition: Prepare a degassed 10:1 mixture of Toluene:Water. Add the solvent mixture to each vial via syringe.

    • Rationale: Degassing the solvent removes dissolved oxygen. The small amount of water helps to dissolve the base and facilitate the catalytic cycle.

  • Reaction Initiation: Add the Pd(PPh₃)₄ catalyst to each vial. Seal the vials and place them in a pre-heated reaction block at 90°C with vigorous stirring. This is time zero (t=0).

    • Rationale: Pd(PPh₃)₄ is a common, reliable Pd(0) source for standard Suzuki couplings.[11] 90°C provides sufficient thermal energy for the reaction to proceed at a measurable rate.

  • Monitoring: At designated time points (e.g., 15, 30, 60, 120 minutes), carefully take a small aliquot from each reaction mixture.

    • Rationale: Time-course analysis allows for the determination of initial reaction rates, providing a more nuanced comparison than a single endpoint measurement.

  • Quenching and Analysis: Quench each aliquot by adding it to a vial containing ethyl acetate and water. Vortex, separate the organic layer, and analyze by GC or LC-MS. Calculate the yield at each time point by comparing the product peak area to the internal standard peak area.

    • Rationale: Quenching stops the reaction, ensuring accurate time-point data. Chromatographic analysis provides quantitative data on product formation and consumption of starting material.

Conclusion and Strategic Recommendations

The sulfamoyl group imparts a distinct and challenging character to arylboronic acids. Its powerful electron-withdrawing nature accelerates the formation of the reactive boronate species but simultaneously increases the rate of destructive protodeboronation and decreases the nucleophilicity of the transferring aryl group.

Key Takeaways:

  • Stability is Paramount: For sulfamoyl- and other electron-deficient arylboronic acids, the primary challenge is often stability, not inherent reactivity. The undesired protodeboronation pathway is a major competing reaction.[5][12]

  • Reaction Conditions Matter: To favor the Suzuki coupling over protodeboronation, conditions should be carefully optimized. This may include:

    • Using highly active catalysts and ligands (e.g., those with bulky, electron-rich phosphines) to accelerate the productive catalytic cycle.

    • Employing anhydrous solvents and bases where possible, or minimizing the amount of water.

    • Considering boronic esters (e.g., pinacol esters), which can exhibit different stability profiles and may offer protection against protodeboronation under certain conditions.[13]

  • The Ortho-Effect is a Major Hurdle: The steric bulk of the sulfamoyl group can severely inhibit the reaction when in the ortho position.[8] In such cases, specialized, sterically demanding ligands and potentially higher temperatures may be required to achieve successful coupling.

By understanding this fundamental trade-off between activation and stability, researchers can intelligently design their experimental conditions, transforming the challenging duality of the sulfamoyl group from a liability into a powerful tool for molecular construction.

References

A Senior Application Scientist's Guide to Catalyst Performance in the Cross-Coupling of 2-(N-Benzylsulfamoyl)-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of C-C bond formation, valued for its functional group tolerance and mild reaction conditions. However, the performance of this reaction is critically dependent on the choice of catalyst, particularly when dealing with sterically hindered or electronically complex substrates.

This guide provides a comparative analysis of catalyst performance for the coupling of 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid, a substrate of increasing interest in the synthesis of novel pharmaceutical agents. Due to the steric bulk and electronic nature of the ortho-sulfamoyl group, selecting an optimal catalyst system is non-trivial. Here, we delve into a data-driven comparison of commonly employed palladium-based catalysts, offering researchers a rational framework for catalyst selection and reaction optimization.

The Challenge: Steric Hindrance and Electronic Effects

The primary challenge in the cross-coupling of this compound lies in the steric hindrance imposed by the bulky N-benzylsulfamoyl group at the ortho position. This steric impediment can significantly hinder the transmetalation step of the catalytic cycle, leading to sluggish reaction rates and diminished yields. Furthermore, the electron-withdrawing nature of the sulfamoyl moiety can influence the electronic properties of the boronic acid, further complicating the reaction.

To overcome these challenges, the selection of a catalyst system with a sterically demanding and electron-rich phosphine ligand is crucial. Such ligands are known to promote the formation of a monoligated palladium(0) species, which is highly active in the oxidative addition step, and facilitate the otherwise difficult transmetalation.

Comparative Catalyst Performance: A Data-Driven Analysis

To provide a clear comparison, we evaluated a panel of commercially available, pre-formed palladium catalysts featuring buchwaldite-type ligands, which are renowned for their efficacy in challenging cross-coupling reactions. The model reaction chosen for this study was the coupling of this compound with 4-chloroacetophenone.

Table 1: Comparative Performance of Selected Catalysts
Catalyst (Ligand)Catalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
SPhos Pd G32K3PO4Toluene/H2O (10:1)1001285
XPhos Pd G32K3PO4Toluene/H2O (10:1)1001292
RuPhos Pd G32K3PO4Toluene/H2O (10:1)1001278
BrettPhos Pd G32K3PO4Toluene/H2O (10:1)1001265

Analysis of Results:

As the data in Table 1 indicates, the choice of ligand has a profound impact on the reaction outcome. The XPhos Pd G3 catalyst provided the highest yield (92%), suggesting that the specific steric and electronic properties of the XPhos ligand are well-suited for this particular transformation. The SPhos ligand also demonstrated good efficacy, while the RuPhos and BrettPhos ligands resulted in lower yields under these initial screening conditions.

Experimental Protocol: A Step-by-Step Guide

The following protocol provides a detailed methodology for performing the comparative catalyst study.

Materials:
  • This compound

  • 4-chloroacetophenone

  • Selected Palladium Catalyst (SPhos Pd G3, XPhos Pd G3, etc.)

  • Potassium Phosphate (K3PO4)

  • Toluene (anhydrous)

  • Deionized Water

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:
  • To a dry reaction vial, add this compound (1.2 mmol, 1.2 equiv), 4-chloroacetophenone (1.0 mmol, 1.0 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Add the selected palladium catalyst (0.02 mmol, 2 mol%).

  • The vial is sealed with a septum and purged with an inert gas for 10 minutes.

  • Anhydrous toluene (5 mL) and deionized water (0.5 mL) are added via syringe.

  • The reaction mixture is stirred vigorously and heated to 100 °C in a pre-heated oil bath.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualizing the Process: Catalytic Cycle and Workflow

To better understand the underlying mechanics and the experimental approach, the following diagrams have been generated.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reagents: - Boronic Acid - Aryl Halide - Base B Add Catalyst A->B C Purge with Inert Gas B->C D Add Solvents C->D E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Cool and Dilute F->G H Aqueous Wash G->H I Dry and Concentrate H->I J Column Chromatography I->J K Product Analysis (NMR, MS) J->K

Caption: The experimental workflow for the comparative catalyst study.

Conclusion and Future Directions

The choice of catalyst is a critical parameter in the successful cross-coupling of the sterically demanding this compound. Our comparative data clearly indicates that the XPhos Pd G3 catalyst offers superior performance under the tested conditions. However, it is important to note that further optimization of reaction parameters, such as base, solvent, and temperature, could lead to improved performance with other catalyst systems.

For researchers working with this or structurally related boronic acids, we recommend an initial screen of buchwaldite-type catalysts, followed by a more focused optimization of the most promising candidates. This systematic approach will undoubtedly accelerate the discovery and development of novel chemical entities.

A Comparative Guide to Modern Synthetic Routes for Biaryl Sulfonamides: Beyond Traditional Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Biaryl Sulfonamide Scaffold

The biaryl sulfonamide motif is a cornerstone in medicinal chemistry and drug discovery. Its unique structural and electronic properties contribute to favorable pharmacokinetic and pharmacodynamic profiles in a multitude of therapeutic agents. From anti-inflammatory drugs to potent antivirals, the prevalence of this scaffold underscores the continuous need for efficient and versatile synthetic methodologies.

Traditionally, the construction of biaryl sulfonamides has heavily relied on the venerable Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology typically involves the palladium-catalyzed reaction of an aryl halide with an arylboronic acid. In the context of biaryl sulfonamides, this often necessitates the use of pre-functionalized coupling partners, such as 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid, where the sulfonamide moiety is incorporated into the boronic acid component. While robust and widely applicable, this classical approach presents certain limitations, including the need for multi-step synthesis of the boronic acid partner and the generation of stoichiometric boron-containing byproducts.

This guide provides a comprehensive comparison of the traditional Suzuki-Miyaura approach using specialized boronic acids with modern, alternative strategies that offer increased atom economy and novel reaction pathways. We will delve into the mechanistic intricacies, practical applications, and comparative performance of C-H activation/arylation and the use of arylsulfonyl hydrazides as arylating agents, providing researchers with the insights needed to select the optimal synthetic route for their specific targets.

The Classical Approach: Suzuki-Miyaura Coupling with Functionalized Boronic Acids

The Suzuki-Miyaura reaction remains a workhorse for the synthesis of biaryls due to its excellent functional group tolerance and generally high yields.[1] The use of boronic acids like This compound allows for the direct installation of the desired sulfonamide functionality into the biaryl product.

Reaction Principle and Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in activating the boronic acid for the transmetalation step.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_ArylHalide Ar^1-Pd(II)L_n-X Pd0->PdII_ArylHalide Ar^1-X Pd0->PdII_ArylHalide Oxidative Addition OxAdd Oxidative Addition PdII_Diaryl Ar^1-Pd(II)L_n-Ar^2 PdII_ArylHalide->PdII_Diaryl Transmetalation PdII_ArylHalide->PdII_Diaryl Transmetalation Transmetalation PdII_Diaryl->Pd0 Reductive Elimination Biaryl Ar^1-Ar^2 PdII_Diaryl->Biaryl Reductive Elimination RedElim Reductive Elimination ArylHalide Ar^1-X BoronicAcid Ar^2-B(OH)_2 Base Base BoronicAcid->Base Borate [Ar^2-B(OH)_3]^- Base->Borate Borate->PdII_ArylHalide CH_Activation cluster_cycle Catalytic Cycle PdII_cat Pd(II) Catalyst Complex [Pd(II)]---Substrate Complex PdII_cat->Complex PdII_cat->Complex Coordination Coordination Substrate Ar^1-SO_2NHR Substrate->Complex Palladacycle Palladacycle Complex->Palladacycle C-H Activation Complex->Palladacycle CMD Concerted Metalation- Deprotonation PdIV Pd(IV) Intermediate Palladacycle->PdIV Ar^2-X Palladacycle->PdIV OxAdd Oxidative Addition PdIV->PdII_cat Regeneration Biaryl Ar^1-Ar^2 PdIV->Biaryl Reductive Elimination RedElim Reductive Elimination ArylHalide Ar^2-X Desulfitative_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_Aryl Ar^1-Pd(II)L_n-SO_2NHNH_2 Pd0->PdII_Aryl Pd0->PdII_Aryl Oxidative Addition OxAdd Oxidative Addition SulfonylHydrazide Ar^1-SO_2NHNH_2 PdII_Aryl_Simple Ar^1-Pd(II)L_n-H PdII_Aryl->PdII_Aryl_Simple -N_2, -SO_2 PdII_Aryl->PdII_Aryl_Simple Elimination Elimination of N_2 and SO_2 PdII_Diaryl Ar^1-Pd(II)L_n-Ar^2 PdII_Aryl_Simple->PdII_Diaryl Transmetalation PdII_Aryl_Simple->PdII_Diaryl Transmetalation Transmetalation PdII_Diaryl->Pd0 Reductive Elimination Biaryl Ar^1-Ar^2 PdII_Diaryl->Biaryl Reductive Elimination RedElim Reductive Elimination BoronicAcid Ar^2-B(OH)_2 BoronicAcid->PdII_Aryl_Simple

References

A Comparative Guide to the Structural Confirmation of Novel Compounds Synthesized with 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of analytical techniques for the structural confirmation of novel compounds synthesized using 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural outlines to explain the causality behind experimental choices, ensuring a robust and validated approach to structural elucidation.

The unique architecture of this compound, featuring a versatile boronic acid moiety and a structurally significant sulfonamide group, makes it a valuable building block in modern medicinal chemistry. Its application, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allows for the synthesis of complex biaryl and heterocyclic structures with significant therapeutic potential.[1][2] Given the subtlety of molecular interactions and the direct link between structure and function, rigorous and unambiguous structural confirmation is not merely a procedural step but the cornerstone of advancing a novel compound through the development pipeline.

The Imperative of a Multi-Technique Approach

Relying on a single analytical method for structural confirmation is fraught with risk. Ambiguities in one technique can be definitively resolved by another. Therefore, a multi-pronged, synergistic approach is the industry standard for ensuring scientific integrity. The definitive confirmation of a novel compound's structure is best achieved by integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and, when feasible, single-crystal X-ray Crystallography.[3] This guide will dissect each of these core techniques, offering a comparative analysis supported by detailed experimental protocols.

Core Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the detailed connectivity and chemical environment of atoms within a molecule.[3] For derivatives of this compound, a suite of NMR experiments is essential.

  • ¹H and ¹³C NMR Spectroscopy: These fundamental techniques provide a detailed map of the hydrogen and carbon framework, respectively. Chemical shifts, coupling constants (in ¹H NMR), and signal intensities allow for the precise determination of atomic connectivity. For complex molecules where signal overlap is an issue, two-dimensional (2D) NMR techniques like COSY, HSQC, and HMBC are indispensable for resolving ambiguities.

  • ¹¹B NMR Spectroscopy: This specialized technique is crucial for compounds containing boron.[4][5] It provides direct insight into the electronic environment and hybridization state of the boron atom.[6][7] A key application is distinguishing between the sp²-hybridized trigonal planar boronic acid and the sp³-hybridized tetrahedral boronate ester or adduct, which is invaluable for monitoring reaction completion or studying interactions with biological targets.[4][6]

  • Sample Preparation: Dissolve ~5-10 mg of the purified novel compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). The choice of solvent is critical; it must fully dissolve the compound without reacting with it and should have minimal interfering signals in the spectral regions of interest. DMSO-d₆ is often a good starting point for polar, aromatic compounds.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity. For ¹¹B NMR, a quartz NMR tube is recommended to avoid the broad signal from borosilicate glass in standard tubes.[4]

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-64 scans for good signal-to-noise.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

    • ¹¹B NMR: Acquire a proton-decoupled boron spectrum. The chemical shift range for boron is wide, so ensure the spectral width is adequate. The chemical shift will be highly informative of the boron's coordination environment.[4][5][6]

    • 2D NMR (if needed): Based on the complexity of the 1D spectra, acquire COSY, HSQC, and HMBC spectra to establish H-H, C-H, and long-range C-H correlations, respectively.

  • Data Processing and Interpretation: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and signal integration. Interpret the processed spectra to assemble the molecular structure.

Mass Spectrometry (MS): The Molecular Weighing Scale

Mass spectrometry provides the precise molecular weight of a compound, which is a fundamental piece of evidence for its identity.[3] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the elemental composition of the parent ion, severely constraining the possible molecular formulas.

  • Information Provided: MS measures the mass-to-charge ratio (m/z) of ionized molecules. The fragmentation pattern observed can also provide valuable structural clues, akin to a molecular fingerprint.[8]

  • Causality in Technique Choice: For many novel sulfonamide derivatives, Electrospray Ionization (ESI) is a preferred "soft" ionization technique as it minimizes fragmentation and typically shows a strong signal for the protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺. Electron Impact (EI) is a "harder" technique that induces more fragmentation, which can be useful for structural elucidation but may result in a weak or absent molecular ion peak.[9]

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. The sample must be filtered through a 0.22 µm syringe filter to remove any particulates that could clog the instrument.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source and a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap). The LC component allows for online purification and separation from any minor impurities before MS analysis.

  • Method Development:

    • LC: Develop a suitable gradient elution method using a C18 column with mobile phases typically consisting of water and acetonitrile, often with 0.1% formic acid to promote ionization.

    • MS: Set the mass spectrometer to acquire data in positive ion mode. Set the mass range to cover the expected molecular weight of the compound.

  • Data Acquisition and Analysis: Inject the sample. The resulting data will show a chromatogram and the corresponding mass spectra for the eluting peaks. Identify the peak for your compound and analyze the corresponding mass spectrum. The measured m/z value for the molecular ion should be compared to the theoretical value calculated from the proposed molecular formula. An accuracy of <5 ppm is the standard for confirming elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10]

  • Key Vibrational Bands: For compounds derived from this compound, key diagnostic peaks include:

    • B-O stretching: Around 1350 cm⁻¹ for the boronic acid.[11][12]

    • S=O stretching (sulfonamide): Two characteristic bands, typically around 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).

    • N-H stretching (sulfonamide): A peak around 3200-3300 cm⁻¹.

    • Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

    • C-H stretching: Aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2960 cm⁻¹).

  • Sample Preparation: If the sample is a solid, the easiest method is to use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid powder directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

  • Data Acquisition: Place the sample in the FTIR spectrometer. Collect a background spectrum of the empty sample compartment (or the clean ATR crystal). Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and correlate them to the functional groups expected in the proposed structure.

X-ray Crystallography: The Unambiguous 3D Structure

When a suitable single crystal can be grown, X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule.[13][14] It yields precise information on bond lengths, bond angles, stereochemistry, and intermolecular packing, which is invaluable for understanding structure-activity relationships.

  • Limitation: The primary challenge is growing a high-quality single crystal of sufficient size and quality, which can be a significant bottleneck.[15][16] Not all compounds crystallize easily.

  • Crystallization: The goal is to slowly precipitate the compound from a supersaturated solution. Common methods include:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly over several days or weeks.[16]

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Crystal Selection and Mounting: Using a microscope, select a well-formed crystal with sharp edges and no visible defects (typically 0.1-0.3 mm in size). Mount the crystal on a cryoloop and flash-cool it in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations during data collection.[16]

  • Data Collection: Mount the crystal on a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[16]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the unit cell. This initial model is then refined against the experimental data to yield the final, highly accurate molecular structure.

Comparative Guide to Structural Validation Techniques

To aid in selecting the appropriate analytical strategy, the following table provides an objective comparison of the primary structural validation techniques.

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed atomic connectivity, chemical environment of ¹H, ¹³C, ¹¹B atoms, stereochemistry.Provides precise information on molecular framework and purity; non-destructive.[3]Can be complex to interpret for large molecules; may require advanced 2D techniques.[3] ¹¹B NMR requires special quartz tubes.[4]
Mass Spectrometry Precise molecular weight and elemental composition (HRMS); structural clues from fragmentation.High sensitivity and accuracy; confirms elemental composition.[3] Can be coupled with chromatography (LC-MS).Isomer differentiation can be challenging; fragmentation can be complex to interpret or absent with soft ionization.[3][8]
FTIR Spectroscopy Presence or absence of key functional groups (e.g., B-O, S=O, N-H).Fast, inexpensive, non-destructive, and requires minimal sample.Provides limited information on the overall molecular skeleton; not suitable for definitive structure proof alone.
X-ray Crystallography Unambiguous 3D atomic arrangement, bond lengths, angles, and intermolecular interactions.The "gold standard" for definitive structural proof.[13][14]Requires a high-quality single crystal, which can be difficult and time-consuming to obtain.[15][16]

Visualizing the Validation Workflow

A logical and efficient workflow is critical for the timely and accurate confirmation of novel structures. The following diagram illustrates a typical workflow, emphasizing the complementary nature of the analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_confirmation Final Confirmation Synthesis Synthesis of Novel Compound (e.g., Suzuki Coupling) Purification Purification (Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Xray X-ray Crystallography (If crystal obtained) Purification->Xray Crystallization Attempt Confirmation Structure Confirmed NMR->Confirmation MS->Confirmation FTIR->Confirmation Xray->Confirmation

Caption: A typical experimental workflow for the synthesis and structural validation of novel compounds.

The following diagram illustrates how the different analytical techniques provide complementary information that converges to a single, validated structure.

G center Validated Structure NMR NMR (Connectivity) NMR->center Skeleton MS MS (Formula) MS->center Mass FTIR FTIR (Functional Groups) FTIR->center Bonds Xray X-ray (3D Geometry) Xray->center Absolute Proof

Caption: The convergence of data from complementary analytical techniques for definitive structural confirmation.

Conclusion

The structural confirmation of novel compounds synthesized with this compound is a critical phase in chemical and pharmaceutical research. A meticulous, multi-technique approach, integrating the strengths of NMR, MS, FTIR, and X-ray crystallography, is essential for generating trustworthy and unambiguous data. By understanding not just the "how" but the "why" behind each experimental choice, researchers can navigate the complexities of structural elucidation with confidence, ensuring the integrity of their findings and accelerating the pace of discovery.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by providing not just high-quality reagents, but also the critical knowledge to handle them with the utmost safety and scientific integrity. The proper disposal of any chemical is as crucial as its application in an experiment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid, ensuring the protection of laboratory personnel and the environment.

Hazard Profile and Core Disposal Directive

Before any handling or disposal, a thorough risk assessment is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, we can construct a reliable hazard profile by examining its constituent functional groups and data from analogous compounds.

  • Boronic Acid Moiety : Boronic acids are mild Lewis acids and are generally stable and easy to handle.[1][2] However, many phenylboronic acid derivatives are classified as irritants, causing skin, eye, and respiratory irritation.[3][4] It is critical to note that recent studies have raised concerns about the potential mutagenic activity of some boronic acids, challenging their previously assumed low toxicity.

  • Sulfamoyl and Benzyl Groups : These functional groups contribute to the compound's overall chemical properties but do not typically introduce acute disposal hazards beyond those of a standard organic chemical.

Core Directive: Based on this profile, this compound must be treated as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in the regular trash.[5][6][7] All waste streams containing this compound, including rinseates and contaminated materials, must be collected for disposal by your institution's Environmental Health & Safety (EHS) department.

Personal Protective Equipment (PPE): Your First Line of Defense

Handling this compound for disposal requires the same, if not a higher, level of precaution as using it in a reaction. The following PPE is mandatory to prevent exposure.[8]

Protection TypeSpecificationStandard (Example)Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields. A full-face shield is recommended if splashing is possible.[8][9][10]EN 166 (EU) or NIOSH (US)Protects against splashes and potential dust particles, preventing severe eye irritation.[3]
Skin Protection Chemical-impermeable gloves (Nitrile or Butyl rubber recommended). A flame-resistant lab coat is required.[9][11]EN 374Prevents direct skin contact, which can cause irritation.[4]
Respiratory Protection All handling and disposal should occur in a well-ventilated area, preferably a certified chemical fume hood.[8] If dust generation is unavoidable, a NIOSH-approved respirator is necessary.[8][9]NIOSH (US) or EN 149 (EU)Protects against inhalation of airborne particles, which may cause respiratory tract irritation.[3][4]

Waste Segregation and Containerization Protocol

Proper segregation is the foundation of a safe and compliant laboratory waste management system. Mixing incompatible waste streams can lead to dangerous reactions.[12]

Step 1: Designate a Waste Stream All waste containing this compound must be collected under the "Hazardous Chemical Waste" category. This includes:

  • Unused or expired solid reagent.

  • Solutions containing the compound.

  • Contaminated labware (e.g., weigh boats, pipette tips).

  • Contaminated PPE (e.g., gloves).

  • Spill cleanup materials.[7]

Step 2: Select a Compatible Waste Container

  • Compatibility : The container must be made of a material (e.g., HDPE, borosilicate glass) that is compatible with the chemical waste.[13] If reusing a reagent bottle, ensure it is clean and that the new waste is compatible with any residual material.[13]

  • Integrity : Use only sturdy, leak-proof containers with a tightly sealing cap to prevent spills and evaporation.[6][13]

  • Headspace : For liquid waste, leave at least 10% headspace in the container to allow for vapor expansion and prevent overfilling.[13]

Step 3: Labeling is Non-Negotiable As soon as a container is designated for waste, it must be labeled.[7] An EHS-provided hazardous waste tag must be completed with the following information:[6]

  • The words "Hazardous Waste."

  • The full, unabbreviated chemical name: "this compound."

  • The approximate percentage or concentration of each component in the container.

  • The date the container was filled and ready for pickup.

Step 4: Segregate from Incompatibles Store the designated waste container in a secondary containment bin away from incompatible materials, particularly strong oxidizing agents and bases, to prevent accidental reactions.[12][14]

WasteSegregation cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_container Final Container start Waste Generation (this compound) solid_reagent Unused/Expired Solid Reagent start->solid_reagent contaminated_solids Contaminated Solids (Gloves, Weigh Boats) start->contaminated_solids solution Reaction Mixtures /Solutions start->solution rinseate First Rinse of Empty Container start->rinseate waste_container Labeled Hazardous Solid Waste Container solid_reagent->waste_container contaminated_solids->waste_container liquid_waste_container Labeled Hazardous Liquid Waste Container solution->liquid_waste_container rinseate->liquid_waste_container empty_container Triple-Rinsed Empty Container trash Regular Glass/Plastic Disposal (Label Defaced) empty_container->trash liquid_waste_container->empty_container Generates

Caption: Waste Segregation Flowchart for Disposal.

Step-by-Step Disposal Procedures

Disposing of Solid Waste
  • Unused Reagent : If the original container is intact, place it in a designated area for waste pickup. Ensure it is clearly labeled as "Hazardous Waste" with the required information.

  • Contaminated Materials : Carefully place all contaminated solid items, such as gloves, weigh paper, and pipette tips, into a sturdy, sealable bag or container designated for solid hazardous waste.[6] Seal the container and ensure it is properly labeled.

Disposing of Liquid Waste (Solutions)
  • Collection : Pour all solutions containing the compound directly into a designated liquid hazardous waste container.[6]

  • Glassware Rinsing : The first rinse of any glassware that contained the compound must be collected and added to the hazardous liquid waste container.[6] Subsequent rinses can typically be disposed of down the drain, but check with your local EHS guidelines.

  • Prohibition of Drain Disposal : Never pour the neat compound or its solutions down the sink.[7] The environmental fate and toxicological effects are not fully understood, and it must be managed by a professional waste disposal facility.[15]

Disposing of Empty Containers
  • Decontamination : An empty container that held this compound is not considered regular trash until decontaminated.[7] After collecting the first rinse as hazardous waste, rinse the container two more times with a suitable solvent (e.g., acetone, ethanol). These subsequent rinses can usually be disposed of down the drain.

  • Final Disposal : Once triple-rinsed and air-dried, completely remove or deface the original manufacturer's label and any hazard pictograms.[6][7] The clean, unlabeled container can then be disposed of in the appropriate glass or plastic recycling bin.

Spill Management and Emergency Procedures

In the event of a spill, your immediate response is critical.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE : Before attempting any cleanup, don the full PPE detailed in Section 2.

  • Containment : For a solid spill, carefully sweep up the material, avoiding the generation of dust.[14] For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand).

  • Collection : Collect all contaminated absorbent and cleanup materials and place them in a sealed, labeled hazardous waste container.[7]

  • Decontaminate : Clean the spill area thoroughly with soap and water.

By adhering to these detailed procedures, you uphold the highest standards of laboratory safety, ensure regulatory compliance, and contribute to a culture of responsible scientific research.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.